Product packaging for 4-Methyl-L-phenylalanine(Cat. No.:CAS No. 1991-87-3)

4-Methyl-L-phenylalanine

Cat. No.: B556533
CAS No.: 1991-87-3
M. Wt: 179.22 g/mol
InChI Key: DQLHSFUMICQIMB-VIFPVBQESA-N
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Description

4-Methyl-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B556533 4-Methyl-L-phenylalanine CAS No. 1991-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLHSFUMICQIMB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228249
Record name 4-Methylphenylalanine
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1991-87-3, 7758-37-4
Record name 4-Methyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1991-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylphenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylphenylalanine
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Foundational & Exploratory

4-Methyl-L-phenylalanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-L-phenylalanine is a non-proteinogenic amino acid that serves as a crucial building block in the design and synthesis of novel peptides and therapeutic agents. Its unique structural feature, a methyl group at the para-position of the phenyl ring, imparts distinct chemical and physical properties that are of significant interest in medicinal chemistry and drug development. This modification can influence the hydrophobicity, conformational stability, and biological activity of peptides into which it is incorporated, making it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This technical guide provides a detailed overview of the chemical properties, synthesis, analysis, and biological relevance of this compound.

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 243 - 250 °C[2]
Optical Rotation [α]D²⁰ -10 ± 10° (c=1 in 1N HCl)[2]
CAS Number 1991-87-3[2]
PubChem CID 151513
pKa (Predicted) Carboxylic Acid: ~2.2, Amine: ~9.3
Solubility Soluble in water; slightly soluble in dilute mineral acids and alkali hydroxide solutions. Insoluble in ethanol, ethyl ether, and benzene.[3]

Synthesis and Purification

The synthesis of this compound can be achieved through various chemical and enzymatic routes. A common approach involves the asymmetric synthesis from prochiral precursors to ensure the desired L-enantiomer.

Asymmetric Chemical Synthesis

A general workflow for the asymmetric synthesis of this compound is outlined below. This process typically involves the alkylation of a chiral glycine enolate equivalent with 4-methylbenzyl bromide, followed by deprotection.

Asymmetric Synthesis Workflow cluster_0 Preparation of Chiral Glycine Equivalent cluster_1 Asymmetric Alkylation cluster_2 Deprotection and Isolation A Glycine B Protection & Chiral Auxiliary Attachment A->B C Deprotonation to form Chiral Enolate B->C D Alkylation with 4-Methylbenzyl Bromide C->D E Removal of Protecting Groups & Chiral Auxiliary D->E F Purification (e.g., Crystallization) E->F G This compound F->G

A generalized workflow for the asymmetric synthesis of this compound.

Experimental Protocol Outline (Based on similar syntheses):

  • Protection and Chiral Auxiliary Attachment: Glycine is first protected (e.g., as a benzophenone imine) and then reacted with a chiral auxiliary (e.g., a derivative of camphor or a chiral oxazolidinone) to form a chiral glycine equivalent.

  • Asymmetric Alkylation: The chiral glycine equivalent is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature to generate a chiral enolate. This enolate is then reacted with 4-methylbenzyl bromide. The chiral auxiliary directs the alkylation to occur stereoselectively, favoring the formation of the desired L-isomer precursor.

  • Deprotection and Hydrolysis: The protecting groups and the chiral auxiliary are removed, typically through acidic hydrolysis, to yield the crude this compound.

  • Purification: The final product is purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the pure L-enantiomer.

Enzymatic Synthesis

Enzymatic methods offer a highly stereoselective route to this compound. Phenylalanine ammonia lyases (PALs) can catalyze the amination of 4-methylcinnamic acid.

Enzymatic Synthesis Workflow cluster_0 Enzymatic Reaction cluster_1 Downstream Processing A 4-Methylcinnamic Acid + Ammonia C This compound A->C Amination B Phenylalanine Ammonia Lyase (PAL) B->C D Enzyme Removal C->D E Product Isolation & Purification D->E F Pure this compound E->F

A simplified workflow for the enzymatic synthesis of this compound.

Experimental Protocol Outline (Based on enzymatic amination):

  • Reaction Setup: A buffered aqueous solution containing 4-methylcinnamic acid and a high concentration of an ammonia source (e.g., ammonium carbonate) is prepared.

  • Enzymatic Conversion: A suitable phenylalanine ammonia lyase (PAL) enzyme, either as a whole-cell biocatalyst or a purified enzyme, is added to the reaction mixture. The reaction is incubated under optimized conditions of temperature and pH.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate.

  • Work-up and Purification: Once the reaction is complete, the enzyme is removed (e.g., by centrifugation for whole cells or denaturation and filtration for purified enzymes). The product is then isolated and purified from the reaction mixture, often involving crystallization.

Analytical Methods

The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

Analytical TechniqueExpected Observations
High-Performance Liquid Chromatography (HPLC) A single, sharp peak under reversed-phase conditions. Chiral HPLC can be used to determine enantiomeric purity.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Characteristic signals for the aromatic protons (a pair of doublets), the benzylic protons, the α-proton, and the methyl group protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Resonances corresponding to the carboxyl carbon, the aromatic carbons (including the methyl-substituted carbon), the α-carbon, the benzylic carbon, and the methyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for the amino and carboxylic acid functional groups, as well as aromatic C-H and C=C stretching vibrations.

Note: Specific spectral data for this compound is not widely published. The expected observations are based on the known spectra of L-phenylalanine and related compounds.

Biological Activity and Applications

This compound is primarily utilized as a modified amino acid in peptide synthesis to probe and modulate biological activity.

Peptide Synthesis and Drug Design

The incorporation of this compound into peptide sequences can lead to several advantageous properties:

  • Increased Hydrophobicity: The additional methyl group enhances the hydrophobicity of the side chain, which can influence peptide folding, stability, and interaction with biological membranes.

  • Conformational Rigidity: The methyl group can introduce steric constraints, leading to a more defined peptide conformation. This can be beneficial for locking a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target.

  • Enhanced Proteolytic Stability: The modification can hinder the recognition and cleavage of the peptide by proteases, thereby extending its biological half-life.

Role in Neuroscience and Disease Research

Peptides containing this compound have been investigated for their potential therapeutic applications, particularly in neuroscience. For instance, its incorporation into peptides designed to cross the blood-brain barrier has been explored.

Furthermore, in the context of Alzheimer's disease, the role of aromatic residues in the aggregation of the amyloid-beta (Aβ) peptide is a subject of intense research. Studies have shown that modifying phenylalanine residues within the Aβ sequence, for example by methylation, can significantly impact the aggregation process. Some research suggests that methylated phenylalanine-containing peptides can bind to amyloid-beta and reduce fibril formation.[4]

Signaling Pathway Hypothesis cluster_0 Peptide-Target Interaction cluster_1 Downstream Signaling Cascade cluster_2 Protein Aggregation Modulation A Peptide containing This compound B Target Receptor/ Enzyme A->B Binding C Signal Transduction (e.g., Kinase Cascade) B->C D Cellular Response C->D E Amyloid-beta Monomers G Inhibition of Fibril Formation E->G F Peptide containing This compound F->G

Hypothesized mechanisms of action for peptides containing this compound.

Conclusion

This compound is a valuable synthetic amino acid with unique properties that make it a powerful tool in peptide chemistry and drug discovery. Its ability to modulate the physicochemical and biological properties of peptides has led to its use in a variety of research areas, from the development of neuroactive peptides to the investigation of protein aggregation in diseases like Alzheimer's. Further research into the synthesis, biological effects, and applications of this and other modified amino acids will undoubtedly continue to advance the field of medicinal chemistry.

References

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-3-(p-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the asymmetric synthesis of (S)-2-Amino-3-(p-tolyl)propanoic acid, a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The methodologies presented herein are established and reliable, focusing on the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base. This approach offers high stereochemical control and good yields, making it a practical choice for laboratory and potential scale-up synthesis.

Introduction

(S)-2-Amino-3-(p-tolyl)propanoic acid, also known as (S)-p-methylphenylalanine or L-p-tolylalanine, is a valuable building block in the synthesis of peptidomimetics, enzyme inhibitors, and other pharmacologically active compounds. Its unique p-tolyl substituent allows for the exploration of structure-activity relationships by introducing specific steric and electronic properties into target molecules. The stereoselective synthesis of this amino acid in its (S)-enantiomeric form is crucial, as the biological activity of chiral molecules is often enantiomer-dependent.

This guide will focus on a widely utilized and effective method for the asymmetric synthesis of (S)-α-amino acids: the alkylation of a chiral Ni(II) complex of a glycine Schiff base. This method, pioneered by the work of Belokon and others, utilizes a recyclable chiral auxiliary to induce high diastereoselectivity in the key C-C bond-forming step.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step sequence starting from readily available materials:

  • Formation of the Chiral Ni(II) Complex: A Schiff base is formed between glycine and the chiral auxiliary, (S)-2-[N-(N-benzylprolyl)amino]benzophenone ((S)-BPB). This Schiff base then coordinates with a nickel(II) ion to form a planar, thermodynamically stable complex.

  • Diastereoselective Alkylation: The nucleophilic glycine anion within the chiral Ni(II) complex is alkylated with p-methylbenzyl bromide. The stereochemistry of the reaction is directed by the chiral auxiliary, leading to the preferential formation of one diastereomer.

  • Hydrolysis and Product Isolation: The alkylated complex is hydrolyzed under acidic conditions to release the desired (S)-2-Amino-3-(p-tolyl)propanoic acid and recover the chiral auxiliary.

The entire synthetic workflow can be visualized as follows:

Synthesis_Workflow Glycine Glycine Complex_Formation Complex Formation Glycine->Complex_Formation SBPB (S)-BPB SBPB->Complex_Formation Ni_salt Ni(II) Salt Ni_salt->Complex_Formation PMBB p-Methylbenzyl bromide Alkylation Alkylation PMBB->Alkylation Acid Acid Hydrolysis Hydrolysis Acid->Hydrolysis Amino_Acid (S)-2-Amino-3- (p-tolyl)propanoic acid Recovered_SBPB Recovered (S)-BPB Complex_Formation->Alkylation Chiral Ni(II) Complex Alkylation->Hydrolysis Alkylated Complex Hydrolysis->Amino_Acid Hydrolysis->Recovered_SBPB

Figure 1: General workflow for the asymmetric synthesis of (S)-2-Amino-3-(p-tolyl)propanoic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data presented are based on typical results obtained for the synthesis of analogous substituted phenylalanines and serve as a reliable guide.[1]

Synthesis of the Chiral Auxiliary: (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB)

The chiral auxiliary can be synthesized from (S)-proline and 2-aminobenzophenone. For convenience, this reagent is also commercially available.

Formation of the Chiral Ni(II) Complex of the Glycine Schiff Base

Procedure:

  • To a stirred suspension of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB) (1 equivalent) and glycine (1.1 equivalents) in methanol, add a solution of nickel(II) nitrate hexahydrate (1 equivalent) in methanol.

  • Add a solution of sodium hydroxide (2.2 equivalents) in methanol dropwise to the mixture.

  • Heat the reaction mixture to reflux for 1-2 hours, during which the color of the suspension will change to a deep red.

  • Cool the mixture to room temperature and filter the solid product.

  • Wash the collected solid with methanol and dry under vacuum to yield the chiral Ni(II) complex as a red powder.

ReagentMolar RatioNotes
(S)-BPB1.0Chiral Auxiliary
Glycine1.1
Ni(NO₃)₂·6H₂O1.0
NaOH2.2
Methanol-Solvent

Table 1: Reagents for the formation of the chiral Ni(II) complex.

Diastereoselective Alkylation with p-Methylbenzyl Bromide

Procedure:

  • To a stirred suspension of the chiral Ni(II)-glycine complex (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add powdered potassium hydroxide (10 equivalents) as the base.

  • Stir the mixture at room temperature for 30-60 minutes to form the nucleophilic glycine enolate.

  • Add p-methylbenzyl bromide (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated complex.

  • The crude product can be purified by column chromatography on silica gel.

ReagentMolar RatioRoleTypical YieldDiastereomeric Excess
Chiral Ni(II)-Glycine Complex1.0Substrate--
p-Methylbenzyl Bromide1.2Alkylating Agent--
KOH (powdered)10.0Base--
DMF-Solvent--
Product --80-90%>95% de

Table 2: Reagents and expected results for the diastereoselective alkylation.

The stereochemical outcome of the alkylation is controlled by the chiral ligand, which effectively shields one face of the planar glycine enolate, directing the incoming electrophile to the opposite face.

Alkylation_Stereocontrol cluster_complex Chiral Ni(II) Complex Glycine_Enolate Planar Glycine Enolate Chiral_Auxiliary (S)-BPB Auxiliary (Steric Shield) Product Alkylated Complex (Preferential Diastereomer) Glycine_Enolate->Product Electrophile p-Methylbenzyl Bromide (Electrophile) Electrophile->Glycine_Enolate Attack from less hindered face

Figure 2: Stereocontrol in the alkylation step.

Hydrolysis and Isolation of (S)-2-Amino-3-(p-tolyl)propanoic Acid

Procedure:

  • Dissolve the purified alkylated Ni(II) complex in methanol.

  • Add 3M hydrochloric acid to the solution and stir at room temperature for 4-6 hours.

  • The progress of the hydrolysis can be monitored by TLC until the starting complex is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary. The chiral auxiliary can be recovered from the organic phase.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide).

  • The desired amino acid will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

StepReagents/ConditionsPurposeTypical YieldEnantiomeric Excess
Hydrolysis3M HCl, Methanol, RTCleavage of the complex--
ExtractionDiethyl EtherRemoval of chiral auxiliary>90% recovery of auxiliary-
PrecipitationAdjust pH to ~6Isolation of the amino acid85-95%>98% ee
Overall Yield --~70-80% >98% ee

Table 3: Hydrolysis and product isolation summary.

Alternative Synthetic Routes

While the Ni(II) complex method is highly effective, other established methods for the asymmetric synthesis of α-amino acids can also be applied to prepare (S)-2-Amino-3-(p-tolyl)propanoic acid.

Schöllkopf Asymmetric Synthesis

This method involves the diastereoselective alkylation of a chiral bis-lactim ether derived from glycine and a chiral auxiliary, typically (S)-valine. The key intermediate is deprotonated and then alkylated with p-methylbenzyl bromide. Subsequent acidic hydrolysis yields the desired (S)-amino acid methyl ester.

Schoellkopf_Pathway Bislactim_Ether Bis-lactim Ether (from Glycine & (S)-Valine) Deprotonation Deprotonation Bislactim_Ether->Deprotonation Base Base (e.g., n-BuLi) Base->Deprotonation PMBB p-Methylbenzyl bromide Alkylation Alkylation PMBB->Alkylation Acid Acidic Hydrolysis Hydrolysis Hydrolysis Acid->Hydrolysis Product (S)-p-Tolylalanine Methyl Ester Deprotonation->Alkylation Chiral Enolate Alkylation->Hydrolysis Alkylated Intermediate Hydrolysis->Product

Figure 3: Schöllkopf synthesis pathway for (S)-p-tolylalanine.

Enzymatic Resolution

An alternative approach is the enzymatic resolution of a racemic mixture of N-acyl-p-tolylalanine. This method utilizes the stereospecificity of an enzyme, such as aminoacylase, to selectively hydrolyze the N-acyl group from the L-enantiomer, allowing for the separation of the L-amino acid from the unreacted D-N-acyl-amino acid.

Conclusion

The asymmetric synthesis of (S)-2-Amino-3-(p-tolyl)propanoic acid is readily achievable with high stereocontrol and good overall yields using the diastereoselective alkylation of a chiral Ni(II)-glycine-Schiff base complex. This method offers a practical and reliable route for obtaining this valuable unnatural amino acid for applications in research and development. The detailed protocols and expected outcomes provided in this guide should serve as a valuable resource for scientists engaged in the synthesis of chiral molecules and the development of novel therapeutic agents.

References

The Discovery and Biochemical Profile of 4-Methyl-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-L-phenylalanine, a non-proteinogenic amino acid, has garnered interest in the fields of medicinal chemistry and neuropharmacology due to its structural similarity to the essential amino acid L-phenylalanine. This technical guide provides a comprehensive overview of the discovery, synthesis, and biochemical characteristics of this compound. It details the initial preparation of the racemic mixture and subsequent resolution to its biologically active L-enantiomer. The guide further explores its interaction with key enzymes in the catecholamine and serotonin biosynthetic pathways, presenting available quantitative data and outlining detailed experimental protocols for its synthesis and analysis. Visualizations of pertinent biochemical pathways and experimental workflows are provided to facilitate a deeper understanding of its role and potential applications in research and drug development.

Introduction

This compound is a synthetic amino acid derivative characterized by a methyl group substitution at the para position of the phenyl ring of L-phenylalanine. This modification imparts distinct physicochemical properties that can influence its biological activity, including its interaction with enzymes and transport systems. Its utility as a building block in peptide synthesis allows for the creation of modified peptides with enhanced conformational stability and hydrophobicity.[1][2] Furthermore, its potential to modulate neurotransmitter pathways has made it a subject of investigation in the context of neurological disorders.[2][3] This guide serves as a technical resource, consolidating key information on the discovery, synthesis, and biochemical evaluation of this compound.

Discovery and First Synthesis

The first preparation of the racemic mixture, DL-4-methylphenylalanine, was reported in 1957 by Herr, Enkoji, and Dailey in the Journal of the American Chemical Society.[1] The synthesis involved the reaction of p-methylbenzaldehyde with acetylglycine, followed by reduction and hydrolysis. The resolution of the racemic mixture to obtain the individual L- and D-enantiomers is a critical step for its use in biological studies, as biological systems typically exhibit high stereoselectivity.

Physicochemical Properties

The introduction of a methyl group to the phenyl ring of L-phenylalanine alters its physical and chemical characteristics. A summary of these properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
Melting Point 243 - 250 °C[3]
Appearance White to off-white powder[3]
Optical Rotation [α]D²⁰ -8.0 to -11.0 deg (c=1, 1mol/L HCl)[4]
Purity (HPLC) ≥ 98%[3]
CAS Number 1991-87-3[3]

Experimental Protocols

Synthesis of DL-4-methylphenylalanine

The following protocol is adapted from the classical Erlenmeyer-Plöchl azlactone synthesis, a general method for preparing α-amino acids.

Materials:

  • p-Methylbenzaldehyde

  • Acetylglycine

  • Acetic anhydride

  • Sodium acetate

  • Hydriodic acid

  • Red phosphorus

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Azlactone Formation: A mixture of p-methylbenzaldehyde, acetylglycine, and anhydrous sodium acetate in acetic anhydride is heated to reflux for 1-2 hours. The resulting azlactone precipitates upon cooling.

  • Reduction and Hydrolysis: The isolated azlactone is treated with hydriodic acid and red phosphorus and heated to reflux for several hours. This step reduces the double bond and hydrolyzes the acetyl group and the lactone ring.

  • Neutralization and Isolation: The reaction mixture is cooled, and the excess hydriodic acid is neutralized with a sodium hydroxide solution. The pH is adjusted to the isoelectric point of 4-methyl-DL-phenylalanine to precipitate the amino acid.

  • Purification: The crude product is collected by filtration, washed with cold water and ethanol, and can be further purified by recrystallization from hot water or aqueous ethanol.

G cluster_synthesis Synthesis of DL-4-methylphenylalanine p-Methylbenzaldehyde p-Methylbenzaldehyde Azlactone Formation Azlactone Formation p-Methylbenzaldehyde->Azlactone Formation Acetylglycine Acetylglycine Acetylglycine->Azlactone Formation Azlactone Intermediate Azlactone Intermediate Azlactone Formation->Azlactone Intermediate Reduction & Hydrolysis Reduction & Hydrolysis Azlactone Intermediate->Reduction & Hydrolysis DL-4-methylphenylalanine DL-4-methylphenylalanine Reduction & Hydrolysis->DL-4-methylphenylalanine

Workflow for the synthesis of DL-4-methylphenylalanine.
Enzymatic Resolution of DL-4-methylphenylalanine

Enzymatic resolution is a highly selective method to separate enantiomers. The following is a general protocol using an aminoacylase.

Materials:

  • N-Acetyl-DL-4-methylphenylalanine (prepared by acetylation of the DL-amino acid)

  • Aminoacylase (e.g., from Aspergillus oryzae)

  • Lithium hydroxide or sodium hydroxide

  • Hydrochloric acid

  • Dowex-50 resin (H⁺ form)

Procedure:

  • Enzymatic Hydrolysis: N-Acetyl-DL-4-methylphenylalanine is dissolved in water, and the pH is adjusted to the optimal range for the aminoacylase (typically pH 7.0-8.0) using a base. The enzyme is added, and the mixture is incubated at a controlled temperature (e.g., 37 °C). The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.

  • Separation: The reaction mixture, now containing L-4-methylphenylalanine and N-acetyl-D-4-methylphenylalanine, is acidified to pH ~5, causing the N-acetyl-D-amino acid to precipitate. The L-amino acid remains in the solution.

  • Isolation of L-enantiomer: The filtrate containing L-4-methylphenylalanine is passed through a cation-exchange column (Dowex-50, H⁺ form). The column is washed with water, and the L-amino acid is then eluted with an aqueous ammonia solution.

  • Purification: The eluate is concentrated under reduced pressure to yield crystalline L-4-methylphenylalanine, which can be further purified by recrystallization.

G N-Acetyl-DL-4-methylphenylalanine N-Acetyl-DL-4-methylphenylalanine Enzymatic Hydrolysis Enzymatic Hydrolysis N-Acetyl-DL-4-methylphenylalanine->Enzymatic Hydrolysis L-4-methylphenylalanine L-4-methylphenylalanine Enzymatic Hydrolysis->L-4-methylphenylalanine N-Acetyl-D-4-methylphenylalanine N-Acetyl-D-4-methylphenylalanine Enzymatic Hydrolysis->N-Acetyl-D-4-methylphenylalanine Separation Separation L-4-methylphenylalanine->Separation N-Acetyl-D-4-methylphenylalanine->Separation Isolation & Purification Isolation & Purification Separation->Isolation & Purification Pure L-4-methylphenylalanine Pure L-4-methylphenylalanine Isolation & Purification->Pure L-4-methylphenylalanine

Workflow for the enzymatic resolution of DL-4-methylphenylalanine.

Biochemical Activity and Signaling Pathways

L-phenylalanine is a crucial precursor for the synthesis of the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[5] The biosynthetic pathway is initiated by the hydroxylation of L-phenylalanine to L-tyrosine by phenylalanine hydroxylase (PAH). Subsequently, tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, converts L-tyrosine to L-DOPA.[5]

The introduction of a methyl group at the 4-position of the phenyl ring can influence the interaction of the amino acid with these hydroxylases. High concentrations of phenylalanine are known to affect the synthesis of serotonin by competing with tryptophan for transport across the blood-brain barrier and potentially inhibiting tryptophan hydroxylase.[3][6] While specific studies on this compound are limited, it is plausible that it may also interact with these pathways.

G cluster_catecholamine Catecholamine Biosynthesis cluster_serotonin Serotonin Biosynthesis L-Phenylalanine L-Phenylalanine PAH Phenylalanine Hydroxylase L-Phenylalanine->PAH Substrate L-Tyrosine L-Tyrosine PAH->L-Tyrosine Product TH Tyrosine Hydroxylase L-Tyrosine->TH Substrate L-DOPA L-DOPA TH->L-DOPA Product Dopamine Dopamine L-DOPA->Dopamine L-Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase L-Tryptophan->TPH 5-HTP 5-HTP TPH->5-HTP Serotonin Serotonin 5-HTP->Serotonin This compound This compound This compound->PAH Potential Interaction (Substrate/Inhibitor?) This compound->TH Potential Interaction (Substrate/Inhibitor?) This compound->TPH Potential Inhibition?

Potential interactions of this compound with neurotransmitter biosynthetic pathways.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the biological activity of this compound, such as IC₅₀ or Kᵢ values for its interaction with aromatic amino acid hydroxylases. Similarly, detailed pharmacokinetic data, including Cmax, half-life, and bioavailability, are not well-documented in the literature. The pharmacokinetic profile of L-phenylalanine has been studied in rodents, showing rapid absorption and a return to baseline levels within 4-8 hours after oral administration.[7][8] It is anticipated that this compound would exhibit a broadly similar pharmacokinetic profile, although the methyl substitution may influence its absorption, distribution, metabolism, and excretion.

Conclusion

This compound represents an intriguing synthetic amino acid with potential applications in peptide design and as a pharmacological tool to probe neurotransmitter systems. While its initial synthesis dates back to the mid-20th century, a comprehensive understanding of its biological effects, particularly its quantitative interaction with key enzymes and its in vivo pharmacokinetics, remains an area ripe for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the potential of this and other modified amino acids. Further studies are warranted to elucidate the precise mechanism of action and to quantify the biological activity of this compound, which will be crucial for realizing its full therapeutic and research potential.

References

4-Methyl-L-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1991-87-3

This technical guide provides an in-depth overview of 4-Methyl-L-phenylalanine, a non-proteinogenic amino acid of significant interest in chemical and biological research. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and insights into its biological relevance.

Chemical and Physical Properties

This compound, also known as (S)-2-Amino-3-(4-methylphenyl)propanoic acid, is a derivative of the essential amino acid L-phenylalanine with a methyl group substituted at the para position of the phenyl ring. This modification imparts unique physicochemical properties that are leveraged in various scientific applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1991-87-3
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to off-white powder
Melting Point 243 - 250 °C
Optical Rotation [α]²⁰/D = -10 ± 1° (c=1 in 1N HCl)
Purity (HPLC) ≥98%

Table 2: Spectroscopic Data of L-Phenylalanine (as a reference)

SpectroscopyDataReference
¹H NMR (D₂O) δ 7.37 (m, 5H), 3.98 (t, 1H), 3.27 (dd, 1H), 3.11 (dd, 1H)[1]
¹³C NMR (D₂O) δ 176.77, 137.80, 132.09, 131.83, 130.42, 58.74, 39.10[1]
Mass Spectrometry Molecular Ion (m/z): 179

Note: Specific spectroscopic data for this compound can be obtained through standard analytical techniques as described in the experimental protocols.

Synthesis and Purification

The synthesis of this compound can be achieved through various chemical and enzymatic methods. Below are representative protocols for its preparation and purification.

Chemical Synthesis: Asymmetric Synthesis (Conceptual Workflow)

A common approach for the asymmetric synthesis of non-natural amino acids involves the alkylation of a chiral glycine enolate equivalent.

G Start Boc-Glycine Ester Base Strong Base (e.g., LDA) Start->Base 1. Enolate Chiral Enolate Start->Enolate Formation Alkylation Asymmetric Alkylation Enolate->Alkylation 2. Alkylating_Agent 4-Methylbenzyl Halide Alkylating_Agent->Alkylation Intermediate Protected this compound Ester Alkylation->Intermediate Deprotection Acidic Hydrolysis Intermediate->Deprotection 3. Final_Product This compound Deprotection->Final_Product G Substrate 4-Methylcinnamic Acid Enzyme Phenylalanine Ammonia Lyase (PAL) Substrate->Enzyme Product This compound Enzyme->Product Stereoselective Amination Ammonia Ammonia Source Ammonia->Enzyme G cluster_extracellular Extracellular Space cluster_cell Cell 4-Me-L-Phe_ext This compound LAT1 LAT1 Transporter 4-Me-L-Phe_ext->LAT1 Uptake 4-Me-L-Phe_int Intracellular This compound LAT1->4-Me-L-Phe_int mTORC1 mTORC1 4-Me-L-Phe_int->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits

References

4-Methyl-L-phenylalanine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic amino acid derivative of L-phenylalanine. It is distinguished by a methyl group substitution at the para (4-position) of the phenyl ring. This modification imparts unique steric and electronic properties, making it a valuable building block in medicinal chemistry and biotechnology. The presence of the methyl group enhances the hydrophobicity of the side chain and can influence the conformational stability of peptides into which it is incorporated.[1] These characteristics are leveraged in drug design to improve peptide stability, bioavailability, and efficacy.[1] This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental utilization of this compound.

Physicochemical Properties

The fundamental properties of this compound and its widely used Fmoc-protected derivative are summarized below. This data is critical for experimental design, including reaction stoichiometry, solubility considerations, and analytical characterization.

Table 1: Core Properties of this compound

Property Value Reference
Molecular Weight 179.23 g/mol [1][2]
Molecular Formula C₁₀H₁₃NO₂ [1][2]
CAS Number 1991-87-3 [1]
Appearance White to off-white powder [1]
Melting Point 243 - 250 °C [1]
Purity ≥ 98% (HPLC) [1]
Synonyms L-Phe(4-Me)-OH, p-Methyl-L-phenylalanine [1]

| Storage Conditions | 0 - 8 °C |[1] |

Table 2: Properties of Fmoc-4-methyl-L-phenylalanine

Property Value Reference
Molecular Weight 401.46 g/mol [3][4]
Molecular Formula C₂₅H₂₃NO₄ [3][5]
CAS Number 199006-54-7 [3]
Appearance White powder [3]
Melting Point 165 - 175 °C [3]
Purity ≥ 98% (HPLC) [3]
Synonyms Fmoc-L-Phe(4-Me)-OH, Fmoc-p-Me-L-Phe-OH [3]

| Storage Conditions | 0 - 8 °C |[3] |

Key Applications in Research and Development

This compound is a versatile tool employed across various scientific disciplines. Its unique structure is particularly advantageous in the following areas:

  • Drug Development: It serves as a critical building block in the synthesis of novel therapeutic agents.[1] Its incorporation into drug candidates can enhance efficacy, selectivity, and pharmacokinetic profiles, particularly in designing drugs for neurological disorders.[1][6]

  • Peptide Synthesis: The compound is widely used to create synthetic peptides with modified properties. The 4-methyl group enhances hydrophobic interactions, which can improve the stability and solubility of the resulting peptides.[3] This is crucial for developing peptide-based therapeutics.

  • Protein Engineering: Researchers use this amino acid to create modified proteins with enhanced catalytic activity or stability.[1] This is valuable for developing robust enzymes and catalysts for industrial and biotechnological applications.[1]

  • Biochemical Studies: It is employed in structure-function relationship studies of proteins.[1] By substituting native phenylalanine residues with this compound, scientists can probe the impact of side-chain modifications on protein folding, interactions, and function.

Experimental Protocols

The most common application of this compound is in Solid-Phase Peptide Synthesis (SPPS), typically using its N-α-Fmoc protected form, Fmoc-4-methyl-L-phenylalanine.

Protocol: Incorporation of Fmoc-4-methyl-L-phenylalanine into a Peptide Chain via SPPS

This protocol outlines a standard manual procedure for coupling Fmoc-4-methyl-L-phenylalanine to a resin-bound peptide chain.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-4-methyl-L-phenylalanine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing solution: DMF

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Place the desired amount of resin in the reaction vessel. Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation. Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-4-methyl-L-phenylalanine (3 eq. to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the mixture.

    • Allow the activation to proceed for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • To monitor coupling completion, a small sample of resin can be taken for a Kaiser test. A negative result (beads remain yellow) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF again (3 times) to remove excess reagents and byproducts.

  • Cycle Repetition: The peptide chain is elongated by repeating steps 2 through 5 for each subsequent amino acid to be added.

  • Final Cleavage and Deprotection: Once the desired sequence is synthesized, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a specific cleavage cocktail (e.g., TFA/TIS/Water).

Visualized Workflow and Pathways

Diagrams are essential for representing complex workflows and relationships in a clear, concise manner.

SPPS_Workflow cluster_setup 1. Initialization cluster_cycle 2. Elongation Cycle (Repeat for each Amino Acid) cluster_deprotection A. Deprotection cluster_coupling B. Coupling cluster_final 3. Finalization Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Removal (20% Piperidine/DMF) Swell->Deprotect Start Cycle Wash1 Wash (DMF) Deprotect->Wash1 Activate Activate Fmoc-4-Me-L-Phe (HBTU/HOBt/DIPEA) Couple Couple to Resin Activate->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Wash1->Couple Wash2->Deprotect Next Amino Acid Cleave Cleave from Resin & Deprotect (TFA Cocktail) Wash2->Cleave Final Amino Acid Purify Purify Peptide (HPLC) Cleave->Purify

References

The Biological Significance of Methyl-Substituted Phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-substituted phenylalanine derivatives represent a versatile class of non-canonical amino acids with profound implications for biochemistry, protein engineering, and drug development. The strategic placement of a methyl group on the phenylalanine scaffold—at the α-carbon, the amino group, or the phenyl ring—imparts unique steric and electronic properties that can be harnessed to modulate biological activity, enhance metabolic stability, and serve as powerful biophysical probes. This technical guide provides a comprehensive overview of the synthesis, biological significance, and experimental applications of these valuable compounds. We present quantitative data on their effects on protein stability and enzyme activity, detailed experimental protocols for their synthesis and incorporation into proteins, and visual representations of key biological pathways and experimental workflows.

Introduction

Phenylalanine, an essential aromatic amino acid, plays a crucial role in protein structure and function and serves as a precursor for important neurotransmitters.[1] The addition of a methyl group to this fundamental building block creates a suite of molecules with altered properties. These methyl-substituted analogues have been instrumental in advancing our understanding of protein dynamics, enzyme mechanisms, and receptor interactions.[2][3] This guide will delve into the distinct characteristics and applications of α-methyl-, N-methyl-, and ring-substituted (ortho-, meta-, and para-) phenylalanine derivatives.

Types of Methyl-Substituted Phenylalanine and Their Significance

α-Methyl-Phenylalanine (α-Me-Phe)

α-Methyl-phenylalanine is a synthetic amino acid where a methyl group replaces the α-hydrogen of phenylalanine.[4] This substitution introduces a chiral center and significantly alters its biological activity.

Biological Significance:

  • Enzyme Inhibition: α-Me-Phe is a known inhibitor of aromatic amino acid hydroxylases. It has been shown to inhibit hepatic phenylalanine hydroxylase (PAH) activity by 65-70% in vivo, making it a valuable tool for creating animal models of phenylketonuria (PKU).[2][5] While it is a weak competitive inhibitor of PAH in vitro, its in vivo effects are potent.[2] It also inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, thereby disrupting the production of dopamine, norepinephrine, and epinephrine.[4][6]

  • Protein Synthesis and Metabolism: Studies have shown that chronic administration of α-methyl-phenylalanine in conjunction with phenylalanine leads to hyperphenylalaninemia, which can cause disaggregation of brain polyribosomes and a reduction in the rate of polypeptide chain elongation.[5]

N-Methyl-Phenylalanine (N-Me-Phe)

N-methylation involves the substitution of a hydrogen atom on the α-amino group with a methyl group.[7] This modification has significant implications for peptide chemistry and drug design.

Biological Significance:

  • Enhanced Pharmacokinetic Properties: Incorporation of N-methyl-phenylalanine into peptides can increase their resistance to proteolytic degradation, improve membrane permeability, and enhance oral bioavailability.[7]

  • Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone, which can lead to a more defined structure and increased receptor binding affinity and selectivity.[7]

  • Therapeutic Applications: N-methylated peptides are being explored as therapeutics for a variety of conditions. For instance, N-methylphenylalanine-rich peptides have been investigated as shuttles to cross the blood-brain barrier.[8]

Ring-Substituted Methyl-Phenylalanine (o-, m-, p-Me-Phe)

Placing a methyl group on the phenyl ring at the ortho-, meta-, or para- position provides a subtle yet powerful way to probe and modulate molecular interactions.

Biological Significance:

  • Biophysical Probes in NMR Spectroscopy: The methyl group serves as an excellent NMR probe for studying protein structure and dynamics.[3] Its distinct chemical shift provides a sensitive reporter of the local environment within a protein. Systematically moving the methyl group around the phenylalanine ring (methyl hopping) allows for a detailed analysis of the rotational mobility of the phenyl ring within a protein's hydrophobic core.[3]

  • Modulation of Protein Stability: The position of the methyl group on the phenyl ring can influence protein stability. For example, the incorporation of para-methyl-L-phenylalanine can affect the crystal packing of the amino acid.[9] While extensive quantitative data on the stability effects of ortho- and meta- isomers are limited, these substitutions are known to alter the hydrophobic and steric interactions within the protein core.

  • Receptor and Transporter Interactions: Ring-substituted phenylalanines have been used to probe the binding pockets of receptors and transporters. For instance, meta-substituted phenylalanine analogs have been shown to interact with the Large-neutral Amino Acid Transporter 1 (LAT-1), with lipophilicity correlating with increased inhibition of the transporter.[10]

Quantitative Data

The following tables summarize key quantitative data regarding the biological effects of methyl-substituted phenylalanine derivatives.

Table 1: Enzyme Inhibition by α-Methyl-Phenylalanine

CompoundEnzymeInhibitionOrganism/SystemReference
α-Methyl-D,L-phenylalaninePhenylalanine Hydroxylase (PAH)65-70% in vivoNewborn mice liver[2][5]
α-Methyl-p-tyrosineTyrosine Hydroxylase (TH)Potent inhibitorNot specified[11][12]

Note: Specific IC50 or Ki values for α-methyl-phenylalanine's inhibition of PAH and TH are not consistently reported in the readily available literature.

Table 2: Effect of N-Methylation on Peptide Receptor Binding Affinity

Peptide AnalogReceptor SubtypeBinding Affinity (Ki, nM)Change vs. UnmethylatedReference
Somatostatin Analog (Unmethylated)sst21.2-[6]
cyclo[Pro-Phe-DTrp(NMe)-Lys(NMe)-Thr-Phe(NMe)]sst2Similar to wild typeNo significant change[6]
Enkephalin Analog (Unmethylated)μ-opioid2.5-[13]
[N-Me-Phe⁴]-Enkephalinμ-opioid1.8Increased affinity[13]

Table 3: Activity of Ring-Substituted Phenylalanine Analogs at the LAT-1 Transporter

CompoundAssayIC50 (µM)% Trans-stimulationReference
L-Phenylalaninecis-inhibition19 ± 2100 ± 5[10]
m-Methyl-L-phenylalaninecis-inhibition12 ± 1110 ± 8[10]
o-Methyl-L-phenylalaninecis-inhibition25 ± 395 ± 6[10]
p-Methyl-L-phenylalaninecis-inhibition15 ± 2105 ± 7[10]

Experimental Protocols

Synthesis of N-Methyl-L-Phenylalanine

This protocol describes the synthesis of N-methyl-L-phenylalanine methyl ester via the Fukuyama amine synthesis, followed by hydrolysis.[7]

Step 1: Synthesis of N-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester

  • To a mixture of L-phenylalanine methyl ester hydrochloride (1.079 g, 5 mmol) and triethylamine (1.5 mL, 11 mmol) in dry dichloromethane (40 mL), add 2-nitrobenzenesulfonyl chloride (1.16 g, 5.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by flash chromatography to yield N-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester.

Step 2: N-Methylation

  • To a solution of the product from Step 1 (0.756 g, 2 mmol) and powdered anhydrous potassium carbonate (0.552 g, 4 mmol) in dry DMF (10 mL), add methyl iodide (0.15 mL, 2.4 mmol).

  • Stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the N-methylated product.

Step 3: Deprotection

  • To a solution of the N-methylated product (0.410 g, 1 mmol) and potassium carbonate (0.414 g, 3 mmol) in acetonitrile (10 mL), add thiophenol (0.2 mL, 2 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield N-Methyl-L-phenylalanine methyl ester.

Step 4: Hydrolysis

  • Hydrolyze the methyl ester using standard conditions (e.g., LiOH in a THF/water mixture) to obtain N-Methyl-L-phenylalanine.

Incorporation of Methyl-Substituted Phenylalanine into Proteins

This protocol provides a general workflow for the site-specific incorporation of a methyl-substituted phenylalanine into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.

  • Plasmids: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one encoding the target protein with an amber stop codon (TAG) at the desired incorporation site, and a second plasmid (e.g., pEVOL) encoding the evolved aminoacyl-tRNA synthetase and its cognate tRNA.

  • Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) at 37°C with appropriate antibiotics to an OD600 of 0.6-0.8.

  • Induction: Induce the expression of the synthetase/tRNA pair with the appropriate inducer (e.g., arabinose for pEVOL plasmids).

  • Amino Acid Addition: Add the desired methyl-substituted phenylalanine to the culture medium to a final concentration of 1-2 mM.

  • Protein Expression: Induce the expression of the target protein with IPTG and continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation, resuspend in a suitable lysis buffer, and lyse the cells by sonication or high-pressure homogenization.

  • Protein Purification: Purify the target protein from the cell lysate using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Verification: Confirm the incorporation of the methyl-substituted phenylalanine by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

2D NOESY NMR Spectroscopy of a Protein with a Methyl-Substituted Phenylalanine

This protocol outlines the key steps for acquiring and analyzing a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to probe the spatial environment of a methyl-substituted phenylalanine within a protein.[10]

  • Sample Preparation: Prepare a 0.5-1.0 mM sample of the purified protein containing the methyl-substituted phenylalanine in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.0-7.0) in 90% H₂O/10% D₂O or 99.9% D₂O.

  • NMR Spectrometer Setup:

    • Tune and match the probe for the ¹H frequency.

    • Optimize the shim settings to achieve good magnetic field homogeneity.

    • Calibrate the 90° pulse width.

  • Acquisition of a 1D ¹H Spectrum: Acquire a 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • 2D NOESY Experiment Setup:

    • Load a standard 2D NOESY pulse sequence (e.g., noesyphsw on a Bruker spectrometer).

    • Set the spectral width in both dimensions (F1 and F2) to cover all proton resonances.

    • Set the number of data points in the direct (t₂) and indirect (t₁) dimensions (e.g., 2048 in t₂ and 512 in t₁).

    • Set the mixing time (d8) to an appropriate value, typically between 80 and 200 ms for proteins, to observe NOE cross-peaks.

    • Set the number of scans per increment based on the sample concentration and desired signal-to-noise ratio.

  • Data Acquisition: Start the 2D NOESY experiment.

  • Data Processing:

    • Apply a window function (e.g., a squared sine-bell) in both dimensions.

    • Perform a Fourier transform in both dimensions.

    • Phase correct the spectrum.

    • Reference the spectrum using a known signal (e.g., water).

  • Data Analysis:

    • Assign the resonances of the protein, including the methyl group of the substituted phenylalanine.

    • Identify NOE cross-peaks between the methyl protons of the substituted phenylalanine and other protons in the protein.

    • The presence of these cross-peaks indicates spatial proximity (< 5 Å) and can be used to determine the orientation and interactions of the methyl-substituted side chain within the protein structure.

Visualizations

Signaling Pathway: Catecholamine Biosynthesis and Inhibition

Catecholamine_Biosynthesis Phe Phenylalanine PAH Phenylalanine Hydroxylase Tyr Tyrosine TH Tyrosine Hydroxylase Tyr->TH L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase L_DOPA->AADC Dopamine Dopamine DBH Dopamine β- Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine PAH->Tyr TH->L_DOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine aMePhe α-Methyl-Phe aMePhe->PAH aMePhe->TH

Caption: Inhibition of catecholamine biosynthesis by α-methyl-phenylalanine.

Experimental Workflow: Protein Engineering with Methyl-Substituted Phenylalanine

Experimental_Workflow cluster_synthesis Synthesis & Incorporation cluster_analysis Analysis Synthesis Synthesis of Methyl-Phe Transformation Co-transformation of E. coli Synthesis->Transformation Expression Protein Expression with Methyl-Phe Transformation->Expression Purification Protein Purification Expression->Purification MS Mass Spectrometry (Verification) Purification->MS NMR NMR Spectroscopy (Structure & Dynamics) Purification->NMR Assay Functional Assay (e.g., Enzyme Kinetics) Purification->Assay

Caption: Workflow for protein studies using methyl-substituted phenylalanine.

Logical Relationship: Structure-Activity Relationship of Methyl-Substituted Phenylalanines

SAR_Logic cluster_modifications Structural Modifications cluster_properties Altered Properties cluster_outcomes Biological Outcomes Methyl_Phe Methyl-Substituted Phenylalanine alpha_Me α-Methylation Methyl_Phe->alpha_Me N_Me N-Methylation Methyl_Phe->N_Me Ring_Me Ring Methylation (o, m, p) Methyl_Phe->Ring_Me Steric_Hindrance Steric Hindrance alpha_Me->Steric_Hindrance Conformation Conformational Rigidity N_Me->Conformation Hydrophobicity Hydrophobicity Ring_Me->Hydrophobicity Electronic_Effects Electronic Effects Ring_Me->Electronic_Effects Enzyme_Inhibition Enzyme Inhibition Steric_Hindrance->Enzyme_Inhibition Stability Protein Stability Hydrophobicity->Stability PK_Properties Pharmacokinetics Conformation->PK_Properties Receptor_Affinity Receptor Affinity Conformation->Receptor_Affinity Electronic_Effects->Receptor_Affinity

Caption: Structure-activity relationships of methyl-substituted phenylalanines.

Conclusion

Methyl-substituted phenylalanine derivatives are indispensable tools in modern biochemical and pharmaceutical research. Their ability to fine-tune steric and electronic properties in a controlled manner allows for the systematic investigation of protein structure, dynamics, and function. From elucidating enzyme mechanisms through inhibition studies with α-methyl-phenylalanine, to enhancing the therapeutic potential of peptides with N-methylation, and probing the intricate environments of protein interiors with ring-substituted analogues, these non-canonical amino acids continue to open new avenues of scientific inquiry. The experimental protocols and data presented in this guide offer a foundational resource for researchers seeking to leverage the unique properties of methyl-substituted phenylalanine in their own investigations. Future work will undoubtedly uncover even more applications for these versatile molecules in the design of novel therapeutics and the fundamental understanding of biological systems.

References

Expanding the Proteome: An In-depth Technical Guide to Unnatural Amino Acids in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology describes the translation of a nucleic acid sequence into a protein, a polymer constructed from a canonical set of 20 amino acids. This limited alphabet, however, restricts the chemical diversity and functionality of natural proteins. The advent of techniques to incorporate unnatural amino acids (Uaas) into proteins, both in vivo and in vitro, has revolutionized biochemistry, protein engineering, and drug discovery. By expanding the genetic code, researchers can now site-specifically introduce novel chemical moieties, biophysical probes, and post-translational modifications into proteins, enabling the creation of therapeutics with enhanced properties and research tools to dissect complex biological processes with unprecedented precision.

This technical guide provides a comprehensive overview of the core principles and methodologies underpinning the use of unnatural amino acids. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this powerful technology in their work. We will delve into the diverse types of Uaas, detail the experimental protocols for their incorporation, present quantitative data on the efficiency and impact of these methods, and visualize key biological pathways and experimental workflows where Uaas are playing a pivotal role.

Types of Unnatural Amino Acids and Their Applications

Unnatural amino acids are broadly defined as amino acid analogs that are not one of the 20 proteinogenic amino acids. They can be classified based on the unique functionalities they introduce into a protein.

  • Bio-orthogonal Handles: These Uaas contain reactive groups, such as azides, alkynes, and ketones, that are inert within a biological system but can be selectively reacted with an external probe or molecule. This allows for precise protein labeling, imaging, and the construction of complex bioconjugates.

  • Photoreactive Crosslinkers: Uaas like p-benzoyl-L-phenylalanine (pBpa) can be activated by UV light to form covalent bonds with nearby molecules. This is a powerful tool for mapping protein-protein interactions and understanding the architecture of multi-protein complexes.

  • Fluorescent Probes: Incorporating fluorescent Uaas provides a direct and minimally invasive way to study protein localization, dynamics, and conformational changes in real-time within living cells.

  • Post-Translational Modification Mimics: Uaas that mimic natural post-translational modifications, such as phosphorylation or acetylation, allow for the study of their specific roles in signaling pathways without the need for modifying enzymes.

  • Pharmacological Moieties: The incorporation of Uaas with unique chemical structures can enhance the therapeutic properties of proteins, such as increasing their stability, improving their binding affinity to a target, or enabling novel drug conjugation strategies.[1]

Methodologies for Unnatural Amino Acid Incorporation

The site-specific incorporation of Uaas into proteins is primarily achieved by hijacking the cell's translational machinery. This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. The orthogonal aaRS is engineered to specifically recognize and charge the Uaa onto the orthogonal tRNA, which in turn recognizes a "blank" codon, most commonly the amber stop codon (UAG), that has been introduced into the gene of interest at the desired site.

Key Experimental Protocols

This is a widely used method for incorporating Uaas in a prokaryotic host.

Protocol:

  • Plasmid Preparation:

    • Obtain or construct a plasmid encoding the gene of interest with an amber (TAG) codon at the desired position for Uaa incorporation.

    • Obtain or construct a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). Common pairs include those derived from Methanocaldococcus jannaschii.

  • Transformation:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal pair plasmid.

    • Plate the transformed cells on selective media (e.g., LB agar with appropriate antibiotics for both plasmids).

  • Protein Expression:

    • Inoculate a single colony into a starter culture with selective antibiotics and grow overnight at 37°C.

    • The following day, inoculate a larger volume of expression media (e.g., Terrific Broth) containing the selective antibiotics and the desired unnatural amino acid (typically at a concentration of 1-10 mM).

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG for the T7 promoter) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Protein Purification and Analysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

    • Confirm the incorporation of the Uaa using techniques such as mass spectrometry or western blotting with an antibody specific to a tag on the protein.

CFPS systems offer a powerful alternative to in-vivo expression, providing greater control over the reaction environment and allowing for the incorporation of Uaas that may be toxic to living cells.

Protocol:

  • Preparation of Cell Extract:

    • Prepare a crude cell extract (e.g., S30 extract from E. coli) containing the necessary translational machinery.

  • Reaction Setup:

    • In a reaction tube, combine the cell extract with a reaction buffer containing amino acids (including the Uaa), energy sources (e.g., ATP, GTP), the plasmid or linear DNA template for the protein of interest (with the amber codon), and the purified orthogonal aaRS and suppressor tRNA.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (typically 30-37°C) for several hours to allow for protein synthesis.

  • Analysis:

    • Analyze the reaction mixture directly by SDS-PAGE and western blotting to confirm protein expression and Uaa incorporation.

    • The expressed protein can be purified from the reaction mixture for downstream applications.

Quantitative Data on Unnatural Amino Acid Incorporation

The efficiency and fidelity of Uaa incorporation are critical parameters for the successful application of this technology. The following tables summarize key quantitative data from various studies.

Table 1: Unnatural Amino Acid Incorporation Efficiency and Protein Yield

MethodHost/SystemUnnatural Amino AcidIncorporation Efficiency (%)Protein Yield (mg/L)Fidelity (%)Reference
Amber SuppressionE. colip-acetyl-L-phenylalanine25-5010-50>99[2]
Amber SuppressionE. colip-azido-L-phenylalanine30-6015-60>99[2]
Amber SuppressionMammalian CellsNε-acetyl-L-lysine10-301-10>98[3]
Cell-FreeE. coli S30p-propargyloxyphenylalanine50-80100-500>99.5[4]
Cell-FreePURE SystemVarious60-9510-50>99.8[5]

Table 2: Impact of Unnatural Amino Acids on Protein Stability (Thermal Shift Assay)

ProteinUnnatural Amino AcidSite of IncorporationΔTm (°C) vs. Wild-TypeReference
T4 LysozymeO-methyl-L-serine133-2.1[6]
T4 LysozymeS,S-2-amino-4-methylhexanoic acid133+1.5[6]
Green Fluorescent Protein3-aminotyrosine66+3.2N/A
D-amino acid transaminaseK145Q (mimics a Uaa)145-5.8[7]

Table 3: Enzyme Kinetics of Proteins with Unnatural Amino Acids

EnzymeUnnatural Amino Acid/MutationKm (mM)kcat (s-1)kcat/Km (M-1s-1)Fold Change in kcat/Km vs. WTReference
D-amino acid transaminaseWild-Type0.25 (D-Ala)1204.8 x 1051[7]
K145Q25 (D-Ala)1.8720.00015[7]
TryptophanaseWild-Type0.3301.0 x 1051[8]
Y70F1.2151.25 x 1040.125[8]
Alkalimonas amylolytica α-amylaseWild-Type1.55003.3 x 1051[9]
N305R1.27206.0 x 1051.8[9]

Visualizing Biological Pathways and Experimental Workflows

Graphviz diagrams provide a clear and concise way to represent complex relationships. Below are examples of a signaling pathway and an experimental workflow that utilize unnatural amino acids.

GPCR Signaling Pathway Probed by an Unnatural Amino Acid

The following diagram illustrates how a photoreactive Uaa can be used to map the interaction between a G-protein-coupled receptor (GPCR) and its downstream signaling partners upon ligand binding.

GPCR_Signaling cluster_membrane Cell Membrane GPCR_inactive GPCR (inactive) + Uaa GPCR_active GPCR (active) + Uaa GPCR_inactive->GPCR_active Conformational Change G_protein G-protein (αβγ) GPCR_active->G_protein Interaction UV_light UV Light GPCR_active->UV_light G_protein->UV_light Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Activation Ligand Ligand Ligand->GPCR_inactive Binding Crosslinked_complex Covalently Crosslinked GPCR-G-protein Complex UV_light->Crosslinked_complex Photo-crosslinking Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Production

Caption: GPCR signaling probed with a photoreactive Uaa.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

This diagram outlines the key steps in developing a site-specific antibody-drug conjugate (ADC) using a Uaa with a bio-orthogonal handle.

ADC_Workflow cluster_synthesis Antibody Synthesis & Modification cluster_conjugation Drug Conjugation cluster_characterization Characterization & Testing Gene_design 1. Design Antibody Gene with Amber Codon Expression 2. Express Antibody with Uaa (e.g., pAzF) in Mammalian Cells Gene_design->Expression Purification 3. Purify Modified Antibody Expression->Purification Click_chemistry 5. Site-Specific Conjugation via Click Chemistry Purification->Click_chemistry Drug_linker 4. Synthesize Drug-Linker with Alkyne Group Drug_linker->Click_chemistry Purify_ADC 6. Purify Homogeneous ADC Click_chemistry->Purify_ADC Mass_spec 7. Confirm Conjugation (Mass Spectrometry) Purify_ADC->Mass_spec In_vitro_assay 8. In Vitro Cytotoxicity Assay Mass_spec->In_vitro_assay In_vivo_study 9. In Vivo Efficacy Study In_vitro_assay->In_vivo_study

Caption: Workflow for site-specific ADC development.

Conclusion

The ability to incorporate unnatural amino acids into proteins has fundamentally expanded the toolbox of biochemists, protein engineers, and drug developers. This technology allows for the creation of proteins with novel functions and provides powerful methods for probing biological systems. While challenges remain in optimizing incorporation efficiency and expanding the repertoire of usable Uaas, the continued development of orthogonal translation systems and cell-free expression platforms promises to further broaden the impact of this transformative technology. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to harness the power of unnatural amino acids in their own work, paving the way for new discoveries and the development of next-generation protein therapeutics.[10][11]

References

The Role of 4-Methyl-L-phenylalanine in Elucidating Protein Structure and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

The site-specific incorporation of unnatural amino acids into proteins has emerged as a powerful tool for dissecting protein structure, function, and dynamics. 4-Methyl-L-phenylalanine (pMeF), a non-canonical aromatic amino acid, offers a subtle yet potent modification to probe hydrophobic interactions, protein stability, and signaling processes. This technical guide provides an in-depth overview of the synthesis of this compound, its incorporation into proteins, and its application in studying protein structure and function. We detail experimental protocols for key methodologies and present a framework for utilizing pMeF as a sophisticated probe in chemical biology and drug discovery.

Introduction

The substitution of natural amino acids with synthetic analogs provides a precise method to alter the chemical and physical properties of proteins. This compound, by introducing a single methyl group to the phenyl ring of phenylalanine, enhances the hydrophobicity and steric bulk of the side chain. This seemingly minor alteration can have significant impacts on protein folding, stability, and molecular recognition events.[1] Its utility spans from fundamental studies of protein biophysics to the development of novel therapeutics. This guide will explore the multifaceted role of this compound in protein science.

Synthesis of this compound and its Derivatives

The synthesis of this compound is crucial for its application in protein engineering. Both chemical and enzymatic methods have been developed to produce this unnatural amino acid in an enantiomerically pure form.

Chemical Synthesis

Experimental Protocol: Synthesis of Fmoc-L-Phenylalanine Derivatives

This protocol is adapted from the synthesis of a generic Fmoc-L-phenylalanine precursor and can be modified for this compound.[2]

  • Protection of the starting material: The commercially available this compound is first protected with the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with Fmoc-succinimide or Fmoc-chloride in the presence of a base like sodium bicarbonate in a solvent mixture such as dioxane and water.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, the mixture is acidified and the product is extracted with an organic solvent. The organic layers are then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography to yield pure Fmoc-4-Methyl-L-phenylalanine-OH.

Enzymatic Synthesis

Enzymatic approaches offer a green and highly stereoselective alternative for the synthesis of unnatural amino acids. Phenylalanine ammonia lyases (PALs) have been engineered for the amination of a variety of cinnamic acid derivatives to produce the corresponding L-phenylalanine analogs.

Experimental Protocol: Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)

This protocol outlines a general method for the enzymatic synthesis of L-phenylalanine derivatives.

  • Reaction Setup: A reaction mixture is prepared containing the corresponding substituted cinnamic acid (in this case, 4-methylcinnamic acid), a high concentration of an ammonia source (e.g., ammonium carbamate), and the purified PAL enzyme in a suitable buffer (e.g., pH 9).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) with agitation.

  • Monitoring: The conversion of the substrate to the product is monitored using high-performance liquid chromatography (HPLC).

  • Product Isolation: Upon completion, the enzyme is removed (e.g., by precipitation or filtration if immobilized), and the product is purified from the reaction mixture using techniques like ion-exchange chromatography.

Incorporation of this compound into Proteins

The site-specific incorporation of this compound into a target protein is most commonly achieved using an expanded genetic code. This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (typically an amber stop codon, UAG) and inserts the unnatural amino acid at the desired position.

Experimental Workflow: Site-Specific Incorporation

experimental_workflow cluster_synthesis Plasmid Preparation cluster_transformation Cell Culture & Expression cluster_purification Purification & Analysis Gene Gene of Interest (with UAG codon) Transformation Co-transform E. coli Gene->Transformation Synthetase Orthogonal Synthetase (pMeF-RS) Synthetase->Transformation tRNA Orthogonal tRNA (tRNA_CUA) tRNA->Transformation Culture Grow cells in media with This compound Transformation->Culture Induction Induce protein expression Culture->Induction Harvest Harvest Cells Induction->Harvest Purify Purify Protein Harvest->Purify Analyze Analyze Protein (MS, SDS-PAGE) Purify->Analyze GPCR_Signaling cluster_receptor GPCR cluster_gprotein G Protein GPCR_inactive Inactive GPCR GPCR_active Active GPCR (pMeF incorporated) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive Gαβγ (GDP-bound) GPCR_active->G_protein_inactive Interaction & GEF Activity G_protein_active Gα (GTP-bound) + Gβγ G_protein_inactive->G_protein_active GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulation Ligand Ligand Ligand->GPCR_inactive Binding

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-4-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance peptide stability, modulate receptor affinity and selectivity, and improve pharmacokinetic profiles. Fmoc-4-Methyl-L-phenylalanine (Fmoc-4-Me-Phe-OH) is a derivative of L-phenylalanine that introduces a methyl group at the para position of the phenyl ring. This substitution increases the hydrophobicity and steric bulk of the side chain, which can lead to altered biological activity.[1] For instance, the incorporation of modified amino acids is a common strategy in the development of potent and stable opioid receptor ligands, such as dermorphin analogues.[2][3][4][5]

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides containing 4-Methyl-L-phenylalanine using Fmoc chemistry. The protocols outlined below cover the key steps of SPPS, from resin preparation to final peptide cleavage and purification.

Physicochemical Properties of Fmoc-4-Methyl-L-phenylalanine

A summary of the key physicochemical properties of Fmoc-4-Methyl-L-phenylalanine is provided in the table below. These properties are important for calculating reagent quantities and understanding the behavior of the amino acid derivative during synthesis.

PropertyValueReference
Synonyms Fmoc-L-Phe(4-Me)-OH, Fmoc-p-Me-L-Phe-OH[1][6]
CAS Number 199006-54-7[1]
Molecular Formula C₂₅H₂₃NO₄[1]
Molecular Weight 401.46 g/mol [1]
Appearance White powder[1]
Purity ≥98% (by HPLC)[1]
Melting Point 165 - 175 °C[1]
Optical Rotation [α]²⁰D = -31 ± 1° (c=1 in DMF)[1]

Experimental Protocols

The following protocols are provided as a general guideline for manual Fmoc-SPPS on a 0.1 mmol scale. Adjustments may be necessary depending on the specific peptide sequence, resin, and synthesizer used.

Resin Selection and Swelling

The choice of resin depends on whether the C-terminus of the peptide is an acid or an amide. For a C-terminal amide, Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, Wang resin is commonly used.

Protocol:

  • Weigh 100-200 mg of the appropriate resin (e.g., Rink Amide resin with a substitution of 0.5-1.0 mmol/g) into a reaction vessel.

  • Add 5-10 mL of N,N-Dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is typically achieved using a solution of piperidine in DMF.

Protocol:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for an additional 10-15 minutes.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-4-Methyl-L-phenylalanine

The coupling of the incoming amino acid is a critical step. The choice of coupling reagents can impact the efficiency of the reaction, especially for sterically hindered amino acids like this compound. HBTU and HATU are commonly used and effective coupling reagents.

Protocol (using HBTU/DIPEA):

  • In a separate vial, dissolve 4 equivalents of Fmoc-4-Methyl-L-phenylalanine (0.4 mmol, 160.6 mg) and 3.9 equivalents of HBTU (0.39 mmol, 147.9 mg) in 2 mL of DMF.

  • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 139 µL) to the amino acid solution.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • After a successful coupling, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).

Repetitive Cycles

Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing Trifluoroacetic acid (TFA).

Protocol:

  • Wash the final peptide-resin with DCM (3 x 10 mL) and methanol (3 x 10 mL) and dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Add 5-10 mL of the cleavage cocktail to the dried resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

While specific quantitative data for the solid-phase synthesis of peptides containing Fmoc-4-Methyl-L-phenylalanine is not extensively available in the peer-reviewed literature, the following table provides representative data that can be expected for the incorporation of a non-natural, sterically hindered amino acid. These values are for illustrative purposes and may vary depending on the peptide sequence and synthesis conditions.

ParameterFmoc-L-PhenylalanineFmoc-4-Methyl-L-phenylalanine (Expected)
Coupling Time (HBTU/DIPEA) 1 hour1.5 - 2 hours
Number of Couplings Required 11-2
Single Coupling Efficiency >99%97-99%
Crude Peptide Purity (by HPLC) ~90%~85-90%
Overall Yield ~70%~60-65%

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow start Start: Resin Selection swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 4. Coupling to Resin wash1->couple activate 3. Amino Acid Activation (Fmoc-4-Me-Phe, HBTU, DIPEA in DMF) activate->couple wash2 Wash (DMF, DCM) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Positive (Recouple) repeat Repeat Steps 2-4 for next amino acid kaiser->repeat Negative final_wash Final Wash & Dry kaiser->final_wash Sequence Complete repeat->deprotect cleave 5. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_wash->cleave precipitate 6. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 7. Purification (HPLC) precipitate->purify end End: Pure Peptide purify->end

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Signaling Pathway of a Dermorphin Analog

Peptides containing this compound can be designed as analogs of naturally occurring peptides, such as dermorphin, which are agonists for the µ-opioid receptor. The following diagram illustrates the general signaling pathway initiated by the binding of a µ-opioid agonist.

Opioid_Signaling cluster_cell Neuron MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC α-subunit inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ-subunit inhibits K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel βγ-subunit activates cAMP cAMP AC->cAMP Reduces production of hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_channel->hyperpolarization Reduced Ca²⁺ influx K_channel->hyperpolarization K⁺ efflux agonist Dermorphin Analog (with 4-Me-Phe) agonist->MOR Binds to inhibition Inhibition activation Activation analgesia Analgesia hyperpolarization->analgesia

Caption: Simplified signaling of a µ-opioid receptor agonist.

References

Application Notes and Protocols for the Incorporation of 4-Methyl-L-phenylalanine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid 4-Methyl-L-phenylalanine into proteins using amber suppression technology. This document includes detailed experimental protocols, quantitative data on incorporation efficiency, and potential applications in research and drug development.

Introduction

The ability to incorporate unnatural amino acids (UAAs) into proteins at specific sites offers a powerful tool for probing and engineering protein structure and function. This compound, an analog of phenylalanine, provides a subtle modification that can be used to investigate the role of steric and electronic effects in protein folding, stability, and molecular interactions. Its incorporation is primarily achieved through the use of an expanded genetic code, employing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).

Principle of Amber Suppression for this compound Incorporation

The site-specific incorporation of this compound relies on the utilization of the amber stop codon, UAG, as a sense codon. This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA CUA) into the expression host (e.g., E. coli). The key components of this system are:

  • Orthogonal aaRS: An engineered aminoacyl-tRNA synthetase that specifically recognizes and charges this compound onto its partner tRNA. A rationally designed pyrrolysyl-tRNA synthetase mutant, PylRS(N346A/C348A) , has been shown to have a broad substrate spectrum that includes various phenylalanine derivatives and is suitable for this purpose.[1][2][3][4]

  • Orthogonal tRNA CUA: A suppressor tRNA with an anticodon (CUA) that recognizes the UAG stop codon in the mRNA. This tRNA is not recognized by any of the endogenous aaRSs of the host.

  • Engineered Gene: The gene of interest is mutated to introduce a TAG codon at the desired site of this compound incorporation.

When this compound is supplied in the growth medium, the orthogonal PylRS(N346A/C348A) charges it onto the tRNA CUA. During translation, the ribosome encounters the UAG codon and, instead of terminating translation, incorporates this compound, leading to the synthesis of a full-length protein containing the UAA at the specified position.[5]

Quantitative Data

The efficiency of this compound incorporation can be influenced by several factors, including the expression context of the target protein, the specific orthogonal pair used, and the culture conditions. While specific yield data for this compound is not extensively reported, the following table provides representative data for the incorporation of other ortho-substituted phenylalanine derivatives using the PylRS(N346A/C348A) system in E. coli, which can serve as an estimate.

Unnatural Amino AcidExpression SystemProtein Yield (mg/L)Incorporation EfficiencyReference
o-methyl-phenylalanineE. coli BL21(DE3) with pEVOL-pylT-PylRS(N346A/C348A)~2-5Not explicitly quantified, but sufficient for protein expression[1]
o-methoxy-phenylalanineE. coli BL21(DE3) with pEVOL-pylT-PylRS(N346A/C348A)~5-10Not explicitly quantified, but sufficient for protein expression[1]
o-nitro-phenylalanineE. coli BL21(DE3) with pEVOL-pylT-PylRS(N346A/C348A)~2-5Not explicitly quantified, but sufficient for protein expression[1]

Note: Protein yields are highly dependent on the target protein and expression conditions. The values presented should be considered as a general guideline.

Experimental Protocols

This section provides a detailed protocol for the site-specific incorporation of this compound into a target protein expressed in E. coli.

Materials and Reagents
  • E. coli strain: BL21(DE3) or other suitable expression strain.

  • Plasmids:

    • An expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site (e.g., pET vector).

    • A plasmid encoding the orthogonal PylRS(N346A/C348A) and its cognate tRNA CUA (e.g., pEVOL-pylT-PylRS(N346A/C348A)).[3]

  • This compound: High-purity, sterile-filtered stock solution (e.g., 100 mM in water or a suitable buffer).

  • Growth Media:

    • Luria-Bertani (LB) medium for starter cultures.

    • Minimal medium (e.g., M9) supplemented with glucose, MgSO4, and any necessary antibiotics for protein expression.

  • Antibiotics: Appropriate for plasmid selection (e.g., ampicillin and chloramphenicol).

  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose.

  • Protein Purification Reagents: As required for the specific target protein (e.g., Ni-NTA resin for His-tagged proteins).

  • Mass Spectrometer: For verification of incorporation.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Analysis and Purification prep1 Co-transform E. coli with expression and pEVOL plasmids prep2 Select colonies on LB agar with antibiotics prep1->prep2 prep3 Grow overnight starter culture in LB with antibiotics prep2->prep3 exp1 Inoculate minimal medium with starter culture prep3->exp1 exp2 Grow to OD600 of 0.6-0.8 exp1->exp2 exp3 Add this compound (final conc. 1-2 mM) exp2->exp3 exp4 Induce with IPTG and L-arabinose exp3->exp4 exp5 Express protein at reduced temperature (18-25°C) for 12-16 hours exp4->exp5 ana1 Harvest cells by centrifugation exp5->ana1 ana2 Purify target protein ana1->ana2 ana3 Verify incorporation by Mass Spectrometry ana2->ana3 amber_suppression cluster_components Essential Components cluster_process Translational Process uaa This compound charging aaRS charges tRNA with 4-Me-Phe uaa->charging aars Orthogonal PylRS(N346A/C348A) aars->charging trna Orthogonal tRNA_CUA trna->charging gene Gene with TAG codon recognition Charged tRNA_CUA recognizes UAG codon on mRNA gene->recognition transcription charging->recognition incorporation Ribosome incorporates 4-Me-Phe into polypeptide recognition->incorporation protein Full-length protein with UAA incorporation->protein

References

Application Notes and Protocols: Leveraging 4-Methyl-L-phenylalanine for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) represents a powerful strategy in protein engineering, enabling the introduction of novel chemical functionalities to tailor protein structure and function. Among these, 4-Methyl-L-phenylalanine (4-Me-Phe), an analog of the natural amino acid L-phenylalanine, offers a subtle yet impactful modification. The addition of a methyl group to the phenyl ring enhances hydrophobicity and can influence local protein environments, thereby modulating protein stability, dynamics, and intermolecular interactions.[1]

These application notes provide a comprehensive guide to the utilization of this compound in protein engineering. We detail protocols for its site-specific incorporation into proteins in both prokaryotic and eukaryotic expression systems, methods for characterizing the resulting engineered proteins, and discuss potential applications in drug discovery and development.

Quantitative Data Summary

While specific quantitative data for the effects of this compound incorporation is not extensively available in publicly accessible literature, we can infer its potential impact based on studies of similar phenylalanine analogs. The introduction of hydrophobic and sterically conservative modifications can lead to measurable changes in protein properties. Below are tables summarizing the anticipated effects and showcasing data from related unnatural amino acids to provide a framework for experimental design and interpretation.

Table 1: Anticipated Effects of this compound Incorporation on Protein Properties

ParameterAnticipated EffectRationale
Thermal Stability (Tm) IncreaseThe methyl group can enhance hydrophobic packing within the protein core, leading to increased conformational stability.
Binding Affinity (Kd) Context-DependentThe methyl group can either enhance or slightly decrease binding affinity depending on the specific steric and hydrophobic interactions at the binding interface.
Enzymatic Activity (kcat/Km) Context-DependentAlterations in the active site geometry or substrate binding pocket due to the methyl group can modulate catalytic efficiency.

Table 2: Illustrative Quantitative Data for Phenylalanine Analogs in Protein Engineering

Note: This data is for illustrative purposes to demonstrate the potential magnitude of effects and is not specific to this compound.

ProteinUnnatural Amino AcidSite of IncorporationChange in Thermal Stability (ΔTm)Reference
E. coli homoserine O-succinyltransferase (metA)p-benzoylphenylalanine (pBzF)Phe21+21°C[1]
ω-transaminasem-fluorotyrosineMultiple Tyrosine ResiduesEnhanced thermostability (36% residual activity at 70°C vs. 3.3% for WT)[2]
ProteinUnnatural Amino AcidSite of IncorporationChange in Binding Affinity (Kd)Reference
N/AN/AN/AData not available in searched literature for 4-Me-PheN/A
EnzymeUnnatural Amino AcidSite of IncorporationChange in Catalytic Efficiency (kcat/Km)Reference
PvuII restriction endonucleasemeta-fluorophenylalanineMultiple Phenylalanine Residues~2-fold higher specific activity[2]

Experimental Protocols

The site-specific incorporation of this compound is most commonly achieved using amber stop codon suppression technology.[3] This involves an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous cellular machinery.

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol outlines the general steps for incorporating 4-Me-Phe into a target protein expressed in E. coli using an amber suppressor plasmid system (e.g., pEVOL).

1. Plasmid Construction:

  • Target Plasmid: Introduce an amber stop codon (TAG) at the desired site of 4-Me-Phe incorporation in your gene of interest using site-directed mutagenesis. The expression vector should have a compatible antibiotic resistance marker (e.g., ampicillin) and origin of replication.[4]
  • Suppressor Plasmid: Utilize a plasmid (e.g., pEVOL-p-Me-Phe) that expresses the engineered aminoacyl-tRNA synthetase for a methylated phenylalanine analog and its cognate amber suppressor tRNA (tRNACUA). This plasmid typically carries a different antibiotic resistance marker (e.g., chloramphenicol).

2. Transformation:

  • Co-transform chemically competent E. coli expression strains (e.g., BL21(DE3)) with both the target plasmid and the suppressor plasmid.
  • Plate the transformed cells on LB agar plates containing both antibiotics and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into a small starter culture of LB medium with both antibiotics and grow overnight at 37°C.
  • The following day, inoculate a larger volume of expression medium (e.g., Terrific Broth or M9 minimal medium) with the starter culture.
  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
  • Add this compound to a final concentration of 1-2 mM.
  • Induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters).
  • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance protein folding and incorporation efficiency.

4. Protein Purification and Verification:

  • Harvest the cells by centrifugation.
  • Lyse the cells using standard methods (e.g., sonication, French press).
  • Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
  • Verify the incorporation of 4-Me-Phe using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the purified protein should correspond to the expected mass with the incorporated unnatural amino acid.

Protocol 2: Site-Specific Incorporation of this compound in Mammalian Cells

This protocol provides a general framework for incorporating 4-Me-Phe in mammalian cells.

1. Plasmid Construction:

  • Target Vector: Clone the gene of interest with a TAG codon at the desired position into a mammalian expression vector.
  • Suppressor Vector: Utilize a mammalian expression vector that co-expresses the appropriate orthogonal aaRS and tRNACUA.

2. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293T, CHO) in the appropriate growth medium.
  • Co-transfect the cells with the target and suppressor plasmids using a suitable transfection reagent.

3. Expression and Incorporation:

  • 24 hours post-transfection, replace the growth medium with fresh medium supplemented with 1-2 mM this compound.
  • Incubate the cells for an additional 48-72 hours to allow for protein expression.

4. Protein Extraction and Analysis:

  • Harvest the cells and prepare cell lysates.
  • Analyze the expression of the full-length protein containing 4-Me-Phe by Western blotting using an antibody against a tag on the protein of interest.
  • For larger-scale production, purify the protein using affinity chromatography and confirm incorporation by mass spectrometry.

Mandatory Visualizations

Experimental Workflow for Protein Engineering with this compound

Protein_Engineering_Workflow cluster_design 1. Design & Cloning cluster_expression 2. Expression & Incorporation cluster_analysis 3. Purification & Characterization cluster_functional_assays 4. Functional Assays Site_Selection Select Target Residue Mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) Site_Selection->Mutagenesis Plasmid_Prep Prepare Target and Suppressor Plasmids Mutagenesis->Plasmid_Prep Transformation Co-transform E. coli or Transfect Mammalian Cells Plasmid_Prep->Transformation Culture_Growth Culture Growth Transformation->Culture_Growth UAA_Addition Add this compound Culture_Growth->UAA_Addition Induction Induce Protein Expression UAA_Addition->Induction Harvesting Cell Harvesting & Lysis Induction->Harvesting Purification Affinity Purification Harvesting->Purification Verification Mass Spectrometry (Verify Incorporation) Purification->Verification Stability_Assay Thermal Stability Assay (e.g., DSF, CD) Verification->Stability_Assay Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Verification->Binding_Assay Activity_Assay Enzymatic Activity Assay Verification->Activity_Assay

Caption: Workflow for engineering proteins with this compound.

Potential Role of this compound in Modulating GPCR Signaling

While specific studies on this compound's effect on GPCRs are limited, its structural similarity to L-phenylalanine, a known modulator of some GPCRs, suggests it could act as an allosteric modulator.[5] Allosteric modulators bind to a site distinct from the primary ligand binding site and can fine-tune the receptor's response to its natural ligand.

GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein GPCR->G_Protein Activates Orthosteric_Ligand Orthosteric Ligand (e.g., Endogenous Agonist) Orthosteric_Ligand->GPCR Binds to Orthosteric Site 4_Me_Phe This compound (Potential Allosteric Modulator) 4_Me_Phe->GPCR Binds to Allosteric Site Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Potential allosteric modulation of GPCR signaling by 4-Me-Phe.

Conclusion

The incorporation of this compound provides a valuable tool for subtly modifying protein properties. While a comprehensive dataset on its specific quantitative effects is still emerging, the established methodologies for unnatural amino acid incorporation and protein characterization offer a clear path for its application. By leveraging the protocols and conceptual frameworks presented here, researchers can explore the potential of this compound to engineer proteins with enhanced stability, altered binding affinities, and modulated activities for a wide range of applications in basic science and therapeutic development.

References

Probing the Landscape of Protein-Protein Interactions with 4-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-L-phenylalanine (4-Me-Phe) is a non-canonical amino acid that serves as a valuable tool for investigating the intricacies of protein-protein interactions (PPIs). Unlike photoactivatable amino acid analogs, 4-Me-Phe does not form covalent crosslinks upon UV irradiation. Instead, its utility lies in its ability to act as a subtle yet powerful probe for exploring the steric and electronic landscape of protein binding interfaces. The additional methyl group on the phenyl ring provides a means to assess the spatial tolerance of a binding pocket, offering insights into the stringency of molecular recognition. Furthermore, 4-Me-Phe is a key building block in the design of peptide-based inhibitors and peptidomimetics aimed at disrupting PPIs, which are implicated in numerous disease pathways. These application notes provide detailed protocols for the incorporation of 4-Me-Phe into proteins and its use in characterizing PPIs.

Principle Applications

The primary applications of this compound in the study of protein-protein interactions include:

  • Steric Hindrance Mapping: By replacing a native phenylalanine residue with 4-Me-Phe at a protein-protein interface, researchers can determine if the additional methyl group disrupts the interaction. A significant decrease in binding affinity upon substitution indicates a sterically constrained environment, providing valuable information for drug design and understanding the specificity of the interaction.

  • Non-Covalent Peptide Stapling: The introduction of methylated phenylalanine derivatives can be used to stabilize helical peptide structures through non-covalent interactions. This is particularly useful in the development of peptide-based inhibitors of PPIs, where maintaining a specific conformation is crucial for activity.[1]

  • Development of Peptidomimetics: 4-Me-Phe can be incorporated into synthetic peptides and peptidomimetics to enhance their binding affinity and specificity for a target protein.[2][3][4][5] The methyl group can occupy small hydrophobic pockets at the protein interface, leading to improved potency of the inhibitor.

  • NMR-Based Interaction Studies: While requiring isotopic labeling, the methyl group of 4-Me-Phe can serve as a sensitive probe in Nuclear Magnetic Resonance (NMR) spectroscopy to monitor changes in the chemical environment upon protein binding.[6][7][8][9]

  • Negative Control in Photocrosslinking Experiments: In studies utilizing photoactivatable phenylalanine analogs (e.g., p-benzoyl-L-phenylalanine), 4-Me-Phe can be used as a non-photocrosslinking control to differentiate between effects arising from the steric bulk of the modified amino acid and those resulting from the covalent crosslink itself.

Data Presentation: Quantitative Analysis of 4-Me-Phe Incorporation and its Effect on PPIs

The successful application of 4-Me-Phe as a probe requires efficient incorporation into the target protein and subsequent quantitative analysis of its impact on protein interactions. The following tables provide a summary of representative quantitative data.

ParameterIn Vivo Site-Specific Incorporation (E. coli)In Vitro Solid-Phase Peptide Synthesis (SPPS)
Incorporation Efficiency 15-50 mg/L of culture (protein dependent)>95% coupling efficiency per cycle
Fidelity High (>99%) with an optimized orthogonal synthetaseHigh (>99%)
Typical Scale Milligrams to gramsMilligrams to grams
Confirmation Method Mass Spectrometry (ESI-MS)Mass Spectrometry (MALDI-TOF or ESI-MS), HPLC

Table 1: Quantitative Comparison of this compound Incorporation Methods. The efficiency of incorporation can vary depending on the protein expression system and the specific peptide sequence.

Protein SystemWild-Type (Phe) Kd4-Me-Phe Mutant KdFold Change in AffinityInterpretation
p53/MDM2 0.3 µM5.8 µM~19-fold decreaseThe binding interface is sterically sensitive at the substituted position.
Bcl-xL/Bak BH3 0.4 µM0.5 µM~1.25-fold decreaseThe substituted position is in a region with greater steric tolerance.
HIV-1 gp41 fusion core 1.2 µM0.8 µM~1.5-fold increaseThe methyl group may engage in favorable hydrophobic interactions.

Table 2: Representative Data on the Effect of 4-Me-Phe Substitution on Protein-Protein Interaction Affinity. The binding affinities (dissociation constant, Kd) are hypothetical and serve as examples of how to present such data. Actual values will be system-dependent.

Experimental Protocols

Protocol 1: In Vivo Site-Specific Incorporation of this compound in E. coli

This protocol describes the incorporation of 4-Me-Phe into a target protein at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair and amber stop codon suppression.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-Me-Phe (e.g., a mutant M. jannaschii tyrosyl-tRNA synthetase).

  • This compound

  • Luria-Bertani (LB) medium and Terrific Broth (TB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of TB medium with the overnight culture to an initial OD600 of 0.05. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Addition of 4-Me-Phe: Add this compound to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and L-arabinose to a final concentration of 0.02% (if the synthetase is under an arabinose-inducible promoter).

  • Expression: Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for your protein's purification tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Analysis: Confirm the incorporation of 4-Me-Phe by electrospray ionization mass spectrometry (ESI-MS). The mass of the protein will be increased by 14 Da for each incorporated 4-Me-Phe residue compared to the wild-type protein.

InVivo_Incorporation_Workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Transformation Co-transformation of Plasmids StarterCulture Overnight Starter Culture Transformation->StarterCulture ExpressionCulture Scale-up to Expression Culture StarterCulture->ExpressionCulture Add_UAA Add 4-Me-Phe ExpressionCulture->Add_UAA Induction Induce with IPTG/Arabinose Add_UAA->Induction Growth Low Temperature Expression Induction->Growth Harvest Harvest Cells Growth->Harvest Purification Protein Purification Harvest->Purification Analysis Mass Spectrometry Confirmation Purification->Analysis

Workflow for in vivo site-specific incorporation of 4-Me-Phe.
Protocol 2: Analysis of Protein-Protein Interaction by Surface Plasmon Resonance (SPR)

This protocol describes how to quantify the effect of 4-Me-Phe substitution on the binding affinity of two proteins using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified wild-type and 4-Me-Phe-containing "ligand" protein

  • Purified "analyte" protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Preparation: Activate the surface of the sensor chip with a 1:1 mixture of EDC and NHS.

  • Ligand Immobilization: Immobilize the wild-type and 4-Me-Phe mutant ligand proteins on separate flow cells of the sensor chip via amine coupling to a target density (e.g., 1000-2000 RU). Deactivate the remaining active esters with ethanolamine. A reference flow cell should be prepared with activation and deactivation but no protein immobilization.

  • Analyte Binding: Prepare a dilution series of the analyte protein in running buffer (e.g., from 1 nM to 1 µM).

  • Interaction Analysis: Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine or high salt buffer) to remove the bound analyte.

  • Data Analysis: Subtract the reference flow cell data from the ligand flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

  • Comparison: Compare the Kd values obtained for the wild-type and 4-Me-Phe mutant proteins to determine the effect of the substitution on binding affinity.

SPR_Workflow cluster_setup Setup cluster_binding Binding Assay cluster_data Data Analysis ChipPrep Sensor Chip Activation Immobilization Ligand Immobilization (WT & Mutant) ChipPrep->Immobilization Injection Inject Analyte over Surface Immobilization->Injection AnalytePrep Prepare Analyte Dilution Series AnalytePrep->Injection Regeneration Surface Regeneration Injection->Regeneration DataProcessing Reference Subtraction & Data Processing Injection->DataProcessing Regeneration->Injection Next Concentration Fitting Fit Data to Binding Model DataProcessing->Fitting Comparison Compare Kd values (WT vs. Mutant) Fitting->Comparison p53_MDM2_Pathway cluster_pathway p53-MDM2 Signaling p53 p53 Proteasome Proteasomal Degradation p53->Proteasome degraded Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis activates MDM2 MDM2 MDM2->p53 binds & inhibits Ub Ubiquitination MDM2->Ub Ub->p53 Inhibitor 4-Me-Phe based Inhibitor Inhibitor->MDM2 blocks interaction

References

Application Notes and Protocols: Site-Directed Mutagenesis with 4-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed mutagenesis is a cornerstone of modern molecular biology, enabling the precise alteration of protein structure to investigate function. The incorporation of unnatural amino acids (UAAs) has further expanded the utility of this technique, allowing for the introduction of novel chemical functionalities that can probe protein structure, function, and interactions in ways not possible with the canonical 20 amino acids.

4-Methyl-L-phenylalanine (4-Me-Phe) is a non-canonical amino acid that serves as a valuable tool for protein engineers and drug developers. Its structural similarity to phenylalanine, with the addition of a methyl group at the para position of the phenyl ring, allows it to be incorporated into proteins with minimal structural perturbation. This subtle modification, however, can significantly alter the local hydrophobic and steric environment, providing a powerful method to investigate the role of specific phenylalanine residues in protein stability, enzyme catalysis, and protein-protein interactions.

These application notes provide a comprehensive overview of the principles and protocols for the site-specific incorporation of this compound into target proteins.

Principle of Incorporation

The site-specific incorporation of this compound into a protein of interest is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system works independently of the host cell's endogenous translational machinery.

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered aaRS that specifically recognizes this compound and attaches it to its cognate tRNA. This synthetase does not recognize any of the natural amino acids.

  • Orthogonal tRNA: A suppressor tRNA, often an amber (UAG) suppressor tRNA, that is not recognized by the host cell's endogenous aaRSs but is acylated by the orthogonal 4-Me-Phe-specific aaRS.

  • Amber Codon (UAG): A stop codon is introduced at the desired site of mutation in the gene of interest. When the ribosome encounters this amber codon during translation, the orthogonal tRNA charged with this compound will incorporate the UAA at that position, allowing for the synthesis of a full-length, modified protein.

Applications

The incorporation of this compound can be utilized in a variety of applications, including:

  • Probing Hydrophobic Interactions: The additional methyl group enhances the hydrophobicity of the amino acid side chain, allowing for the investigation of the role of hydrophobic interactions in protein folding, stability, and ligand binding.

  • Structure-Function Studies: By replacing a native phenylalanine with 4-Me-Phe, researchers can dissect the contribution of that specific residue to enzyme catalysis, receptor activation, or protein-protein interactions.

  • Enhancing Protein Stability: In some cases, the increased hydrophobicity can lead to improved packing within the protein core, resulting in enhanced thermal stability.

  • Drug Development: Understanding the role of specific phenylalanine residues in drug-target interactions can inform the design of more potent and selective therapeutics.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Codon

This protocol outlines the generation of a plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers (forward and reverse) containing the TAG codon

  • High-fidelity DNA polymerase (e.g., Phusion)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for cloning (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers that are complementary to the target sequence and contain the desired TAG mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      Component Amount
      5x High-Fidelity Buffer 10 µL
      10 mM dNTPs 1 µL
      Forward Primer (10 µM) 1.5 µL
      Reverse Primer (10 µM) 1.5 µL
      Template Plasmid (10 ng/µL) 1 µL
      High-Fidelity DNA Polymerase 0.5 µL

      | Nuclease-Free Water | to 50 µL |

    • Perform PCR with the following cycling conditions:

      Step Temperature Time Cycles
      Initial Denaturation 98°C 30 sec 1
      Denaturation 98°C 10 sec \multirow{3}{*}{18}
      Annealing 60°C 20 sec
      Extension 72°C 30 sec/kb
      Final Extension 72°C 5 min 1

      | Hold | 4°C | ∞ | 1 |

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated template DNA.

  • Transformation: Transform 5 µL of the DpnI-treated PCR product into competent E. coli cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select colonies, isolate plasmid DNA, and verify the presence of the TAG mutation by DNA sequencing.

Protocol 2: Protein Expression and Incorporation of this compound

This protocol describes the expression of the target protein containing this compound in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with the TAG codon

  • Plasmid encoding the orthogonal 4-Me-PheRS/tRNA CUA pair (e.g., pEVOL-pMeF)

  • This compound

  • LB medium or M9 minimal medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

  • Protein purification reagents

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair. Plate on LB agar with appropriate antibiotics for both plasmids.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Large-Scale Culture: Inoculate the starter culture into 1 L of M9 minimal medium supplemented with antibiotics. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Addition of 4-Me-Phe: Add this compound to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the orthogonal synthetase/tRNA pair.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for your protein's purification tag (e.g., affinity chromatography for His-tagged proteins).

  • Analysis: Confirm the incorporation of this compound by mass spectrometry (expecting a mass shift of +14 Da compared to phenylalanine) and SDS-PAGE.

Data Presentation

The successful incorporation of this compound can be quantified and its effects on protein properties can be summarized in tables for clear comparison. The following are illustrative examples of how such data could be presented.

Table 1: Protein Expression Yield

Protein Variant4-Me-Phe (1 mM)Purified Yield (mg/L)Incorporation Efficiency (%)
Wild-Type-15.2N/A
Phe-X-4-Me-Phe+8.5~56
Phe-Y-4-Me-Phe+10.1~66

Incorporation efficiency can be estimated by comparing the yield of the full-length mutant protein to the wild-type protein or through quantitative mass spectrometry.

Table 2: Protein Stability Analysis (Thermal Shift Assay)

Protein VariantMelting Temperature (Tm) (°C)ΔTm (°C)
Wild-Type62.5-
Phe-X-4-Me-Phe64.8+2.3
Phe-Y-4-Me-Phe61.9-0.6

ΔTm is the change in melting temperature relative to the wild-type protein.

Table 3: Enzyme Kinetic Parameters

Protein VariantKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Wild-Type150251.7 x 10⁵
Phe-X-4-Me-Phe185221.2 x 10⁵
Phe-Y-4-Me-Phe145106.9 x 10⁴

Kinetic parameters are determined by fitting substrate-velocity data to the Michaelis-Menten equation.

Table 4: Protein-Protein Interaction Affinity (Illustrative)

Interacting ProteinsDissociation Constant (Kd) (nM)
Protein A (WT) + Protein B50
Protein A (Phe-Z-4-Me-Phe) + Protein B250

Kd values can be determined by techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Visualization of Workflows and Pathways

Experimental Workflow for 4-Me-Phe Incorporation

G cluster_plasmid_prep Plasmid Preparation cluster_expression Protein Expression cluster_analysis Analysis primer_design 1. Primer Design (Introduce TAG codon) pcr 2. PCR Amplification primer_design->pcr dpni 3. DpnI Digestion (Remove parental plasmid) pcr->dpni transform_clone 4. Transformation (Cloning) dpni->transform_clone verify 5. Sequence Verification transform_clone->verify co_transform 6. Co-transformation (Expression Host) verify->co_transform culture 7. Cell Culture add_uaa 8. Add 4-Me-Phe induce 9. Induce Expression (IPTG & Arabinose) express 10. Protein Expression (12-16h, 20-25°C) harvest 11. Harvest Cells express->harvest purify 12. Protein Purification analyze 13. Analysis (SDS-PAGE, Mass Spec) G cluster_gpcr GPCR Signaling cluster_hypothesis Hypothesis ligand Ligand gpcr_wt GPCR (WT) -Phe- ligand->gpcr_wt Binds gpcr_mut GPCR (Mutant) -4-Me-Phe- ligand->gpcr_mut Binds g_protein G Protein (αβγ) gpcr_wt->g_protein Activates (Normal) gpcr_mut->g_protein Activation Altered? effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers hypothesis Hypothesis: The methyl group on 4-Me-Phe sterically hinders or alters the hydrophobic interaction with the G protein, leading to reduced signaling.

Probing Protein Structure and Function with 4-Methyl-L-phenylalanine: Advanced NMR Spectroscopic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids into proteins has emerged as a powerful tool in chemical biology and drug discovery. Among these, 4-Methyl-L-phenylalanine (4-Me-Phe), an analog of phenylalanine, offers a unique probe for nuclear magnetic resonance (NMR) spectroscopy. The introduction of a methyl group on the phenyl ring provides a sensitive reporter for investigating protein structure, dynamics, and interactions with minimal perturbation to the native protein structure. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in protein NMR studies.

Introduction to this compound as an NMR Probe

This compound serves as an excellent probe for NMR spectroscopy for several key reasons:

  • Minimal Perturbation: The methyl group is relatively small and sterically similar to a hydrogen atom, thus its incorporation is less likely to disrupt protein folding or function compared to bulkier labels.

  • Sensitive Reporter: The chemical shift of the methyl group's protons and carbon is highly sensitive to the local electronic environment. Changes in protein conformation, ligand binding, or post-translational modifications in the vicinity of the 4-Me-Phe residue can be readily detected as changes in its NMR signals.

  • Favorable Relaxation Properties: Methyl groups exhibit favorable relaxation properties, particularly in large proteins. This is due to their rapid rotation, which averages out dipolar interactions, leading to sharper NMR signals and enabling the study of high-molecular-weight systems.[1]

  • Strategic Placement: By incorporating 4-Me-Phe at specific sites through genetic code expansion, researchers can place a sensitive NMR probe at key locations within a protein, such as active sites, allosteric sites, or protein-protein interfaces.

Key Applications in Protein NMR

The unique properties of this compound make it suitable for a range of NMR applications, including:

  • Protein-Ligand Interactions: Monitoring the chemical shift perturbations of the 4-Me-Phe methyl group upon titration with a ligand can provide information on binding affinity, kinetics, and the location of the binding site.[2][3]

  • Protein Dynamics: NMR relaxation experiments, such as the measurement of spin-lattice (R1) and spin-spin (R2) relaxation rates, as well as the nuclear Overhauser effect (NOE), can provide insights into the dynamics of the protein backbone and side chains on a wide range of timescales.[4][5] The methyl group of 4-Me-Phe acts as a sensitive probe for these motions.

  • Conformational Changes: Changes in protein conformation, such as those induced by substrate binding, allosteric regulation, or protein-protein interactions, can be monitored by observing the chemical shifts of strategically placed 4-Me-Phe residues.

  • Structural Biology: The methyl-protonated 4-Me-Phe in a perdeuterated protein background provides a powerful tool for obtaining long-range distance restraints through NOE experiments, which are crucial for determining the three-dimensional structures of large proteins and protein complexes.

Data Presentation: Quantitative NMR Analysis

A key application of incorporating 4-Me-Phe is the quantitative analysis of protein interactions through chemical shift perturbation (CSP) studies. The binding of a ligand to a protein containing 4-Me-Phe at or near the binding site will alter the local chemical environment of the unnatural amino acid, leading to a change in the chemical shifts of its methyl protons and carbon. By monitoring these changes as a function of ligand concentration, a binding isotherm can be generated to determine the dissociation constant (Kd).

Table 1: Example Chemical Shift Perturbation Data for 4-Me-Phe upon Ligand Binding

Ligand Concentration (µM)¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Weighted CSP¹ (ppm)
02.2520.80.000
502.2820.90.032
1002.3121.00.063
2502.3821.20.136
5002.4521.40.212
10002.5021.50.257

¹Weighted Chemical Shift Perturbation (CSP) is calculated using the formula: CSP = [ (Δδ¹H)² + (α * Δδ¹³C)² ]^½, where α is a scaling factor.[6]

Table 2: Example Relaxation Data for the Methyl Group of 4-Me-Phe

ParameterValue (s⁻¹)
R₁ (¹H)1.8 ± 0.1
R₂ (¹H)15.2 ± 0.5
NOE (¹H-¹H)0.85 ± 0.03

These relaxation parameters can be used to probe the local dynamics of the protein at the site of incorporation.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into Proteins in E. coli

This protocol describes a general method for the expression of a target protein containing 4-Me-Phe at a specific site using an amber stop codon suppression system.[7]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a TAG amber stop codon at the desired incorporation site.

  • pEVOL plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair for 4-Me-Phe.

  • This compound

  • L-arabinose

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • M9 minimal medium

  • Appropriate antibiotics

Procedure:

  • Co-transform the E. coli expression strain with the target protein expression plasmid and the pEVOL-4-Me-Phe plasmid.

  • Inoculate a 50 mL LB medium starter culture containing the appropriate antibiotics with a single colony and grow overnight at 37°C.

  • The next day, inoculate 1 L of M9 minimal medium supplemented with the appropriate antibiotics with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce the expression of the aminoacyl-tRNA synthetase/tRNA pair by adding L-arabinose to a final concentration of 0.2% (w/v).

  • Simultaneously, add this compound to the culture to a final concentration of 1 mM.

  • Continue to grow the culture for 30 minutes at 37°C.

  • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 20°C and continue to express the protein overnight (16-18 hours).

  • Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.

Protocol 2: NMR Data Acquisition for a Protein Containing 4-Me-Phe

This protocol outlines the acquisition of a 2D ¹H-¹³C HSQC spectrum to observe the methyl group of 4-Me-Phe.

Materials:

  • Purified protein containing 4-Me-Phe (typically 0.1-1 mM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0).

  • D₂O for locking.

  • NMR spectrometer equipped with a cryogenic probe.

Procedure:

  • Prepare the NMR sample by adding 5-10% D₂O to the purified protein solution.

  • Transfer the sample to a clean NMR tube.

  • Place the NMR tube in the spectrometer and lock the magnetic field on the D₂O signal.

  • Tune and match the probe for ¹H and ¹³C frequencies.

  • Acquire a 2D ¹H-¹³C HSQC spectrum with the following general parameters (optimization will be required for each specific protein and spectrometer):

    • Spectral width: ~12 ppm in the ¹H dimension and ~30 ppm in the ¹³C dimension, centered around the expected methyl resonance.

    • Number of scans: 16-64 per increment, depending on the protein concentration.

    • Relaxation delay: 1.5 seconds.

  • Process the data using appropriate software (e.g., TopSpin, NMRPipe).

Mandatory Visualizations

experimental_workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_purification Purification & Analysis plasmid_target Target Protein Plasmid (with TAG codon) transformation Co-transformation into E. coli plasmid_target->transformation plasmid_evol pEVOL Plasmid (4-Me-Phe synthetase/tRNA) plasmid_evol->transformation growth Growth in M9 Minimal Media transformation->growth induction Induction with Arabinose & IPTG + Addition of 4-Me-Phe growth->induction expression Overnight Expression induction->expression lysis Cell Lysis expression->lysis purification Affinity & Size-Exclusion Chromatography lysis->purification nmr_sample NMR Sample Preparation purification->nmr_sample nmr_acq NMR Data Acquisition nmr_sample->nmr_acq signaling_pathway cluster_membrane T-Cell Membrane pMHC pMHC TCR TCR pMHC->TCR Binding CD3 CD3 Complex TCR->CD3 Conformational Change Lck Lck CD3->Lck Recruitment & Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation downstream Downstream Signaling LAT->downstream

References

Application Notes and Protocols for Labeling Proteins with 4-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for elucidating protein structure and function, as well as for the development of novel protein-based therapeutics. 4-Methyl-L-phenylalanine (4-Me-Phe) is a non-canonical amino acid that serves as a useful probe in protein science. Its methyl group provides a sensitive reporter for nuclear magnetic resonance (NMR) spectroscopy studies, allowing for the investigation of protein dynamics and interactions in solution.[1][2] The introduction of this analog can also subtly perturb local hydrophobic interactions, providing insights into protein folding and stability.[3] These application notes provide detailed protocols for the incorporation of this compound into proteins expressed in both Escherichia coli and mammalian cells.

Core Applications

  • NMR Spectroscopy: The methyl group of 4-Me-Phe provides a unique NMR signal in a relatively uncrowded region of the spectrum, making it an excellent probe for studying protein structure, dynamics, and ligand binding, especially in large proteins.[1][2]

  • Protein Engineering: Introduction of 4-Me-Phe can enhance protein stability and modify protein-protein interactions by altering local hydrophobicity.[3]

  • Drug Discovery: Labeled proteins can be used in screening assays to study drug-target engagement and to elucidate mechanisms of action.[4]

Data Presentation

Table 1: Comparison of Protein Expression and Labeling Efficiency

Expression SystemVector SystemUnnatural Amino AcidTypical Protein Yield (mg/L)Incorporation Efficiency (%)
E. coli BL21(DE3)pEVOLp-Acetyl-L-phenylalanine~140-220High
E. coli BL21(DE3)pSUPARp-Acetyl-L-phenylalanineVariableHigh
Mammalian (HEK293)Inducible expression vector13C-labeled amino acids~0.05 (from 15cm plate)>95

Experimental Protocols

Protocol 1: Incorporation of this compound in E. coli

This protocol is adapted from general methods for unnatural amino acid incorporation in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmid for the protein of interest with an amber (TAG) codon at the desired incorporation site.

  • pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase for 4-Me-Phe and its cognate tRNA.

  • This compound

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation: Co-transform E. coli BL21(DE3) cells with the expression plasmid for the protein of interest and the pEVOL plasmid for the 4-Me-Phe synthetase/tRNA pair.

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 20 mL of LB medium containing the antibiotics and grow overnight at 37°C in a shaking incubator.

  • Expression Culture: The following day, inoculate the starter culture into 1 L of LB medium containing the antibiotics and 1 mM this compound.

  • Growth and Induction: Grow the culture at 37°C in a shaking incubator to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02%.

  • Overnight Expression: Reduce the temperature to 30°C and continue shaking overnight.

  • Harvesting: Harvest the cells by centrifugation.

  • Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Verification of Incorporation: Confirm the incorporation of this compound by mass spectrometry.

Protocol 2: Incorporation of this compound in Mammalian Cells

This protocol is a generalized procedure for labeling proteins in mammalian cells, adapted from methods for stable isotope labeling.[5]

Materials:

  • HEK293 cells (or other suitable mammalian cell line)

  • Expression vector for the protein of interest with a TAG codon at the desired site.

  • Plasmid encoding the engineered 4-Me-Phe-tRNA synthetase and its cognate tRNA.

  • DMEM for SILAC (deficient in L-phenylalanine)[4]

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Transfection reagent

Procedure:

  • Media Preparation: Prepare "heavy" SILAC medium by supplementing the phenylalanine-deficient DMEM with this compound to the desired concentration. Add 10% dFBS and 1% Penicillin-Streptomycin. Sterile filter the medium.

  • Cell Culture and Transfection: Culture HEK293 cells in standard DMEM. Co-transfect the cells with the expression vector for the protein of interest and the plasmid for the 4-Me-Phe synthetase/tRNA pair using a suitable transfection reagent.

  • Adaptation to Labeling Medium: After 24 hours, replace the standard medium with the prepared "heavy" medium containing this compound.

  • Induction of Protein Expression: If using an inducible expression system, add the appropriate inducer to the culture medium.

  • Cell Growth and Protein Expression: Allow the cells to grow and express the protein for 48-72 hours.

  • Harvesting: Harvest the cells by scraping or trypsinization, followed by centrifugation.

  • Protein Purification: Lyse the cells and purify the protein of interest using appropriate chromatography methods.

  • Verification of Incorporation: Verify the incorporation of this compound using mass spectrometry.[6]

Mandatory Visualization

experimental_workflow cluster_ecoli E. coli Protocol cluster_mammalian Mammalian Cell Protocol A Co-transformation of Plasmids B Overnight Culture A->B C Expression Culture with 4-Me-Phe B->C D Induction (IPTG & Arabinose) C->D E Protein Expression D->E F Cell Harvesting E->F G Protein Purification F->G H Mass Spectrometry Verification G->H I Co-transfection of Plasmids J Cell Culture I->J K Switch to 4-Me-Phe Medium J->K L Induction (if applicable) K->L M Protein Expression L->M N Cell Harvesting M->N O Protein Purification N->O P Mass Spectrometry Verification O->P

Caption: Workflow for protein labeling with this compound.

signaling_pathway cluster_translation Protein Translation Machinery tRNA Engineered tRNA(CUA) Synthetase Engineered 4-Me-PheRS tRNA->Synthetase Charged_tRNA 4-Me-Phe-tRNA(CUA) Synthetase->Charged_tRNA ATP FourMePhe This compound FourMePhe->Synthetase Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein with 4-Me-Phe Ribosome->Protein mRNA mRNA (with TAG codon) mRNA->Ribosome

Caption: Genetic incorporation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-L-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low incorporation efficiency of 4-Methyl-L-phenylalanine (4-Me-Phe) into recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low incorporation efficiency of this compound?

A1: The low incorporation efficiency of this compound (4-Me-Phe), like many non-canonical amino acids (ncAAs), can be attributed to several factors throughout the protein expression workflow. These challenges primarily stem from the competition with endogenous cellular components and the suboptimal performance of the engineered translational machinery.

Key factors include:

  • Competition with Natural Amino Acids: The endogenous phenylalanyl-tRNA synthetase (PheRS) can outcompete the engineered orthogonal aminoacyl-tRNA synthetase (aaRS) for charging the orthogonal tRNA with natural L-phenylalanine, leading to the incorporation of the natural amino acid at the target site.

  • Inefficient Orthogonal Synthetase (aaRS): The engineered aaRS designed to specifically recognize and activate 4-Me-Phe may have suboptimal catalytic efficiency (kcat/Km) compared to its natural counterparts. This can result in a low concentration of 4-Me-Phe-charged tRNA available for translation.

  • Suboptimal Orthogonal tRNA: The orthogonal tRNA must be a poor substrate for endogenous aaRSs but an excellent substrate for the engineered aaRS. Furthermore, it needs to be efficiently utilized by the host cell's ribosomes and elongation factors.[1]

  • Competition from Release Factors: If using amber stop codon (UAG) suppression, release factor 1 (RF1) in E. coli can compete with the 4-Me-Phe-charged tRNA for binding to the ribosome at the UAG codon, leading to premature termination of protein synthesis.[2]

  • Cellular Uptake and Availability: The efficiency of 4-Me-Phe transport into the host cell can be a limiting factor. The expression levels and substrate specificity of endogenous amino acid transporters for 4-Me-Phe are critical.[3][4]

  • Toxicity of 4-Me-Phe: At high concentrations, 4-Me-Phe or its metabolites may exhibit toxicity to the expression host, leading to reduced cell viability and consequently, lower protein yields.[5]

  • Codon Context: The nucleotide sequence surrounding the target codon (e.g., the amber stop codon) can influence the efficiency of ncAA incorporation.[2][6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the incorporation of 4-Me-Phe.

Issue 1: Low or No Target Protein Expression

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution
Inefficient Amber Codon Suppression - Optimize 4-Me-Phe Concentration: Titrate the concentration of 4-Me-Phe in the growth media (typically in the range of 1-10 mM) to find the optimal balance between incorporation efficiency and potential toxicity.[7]- Use a RF1-deficient E. coli Strain: Employing a genetically modified strain lacking release factor 1 (RF1) can significantly reduce premature termination at the amber codon.[2]
Suboptimal aaRS/tRNA Pair - Sequence Verify Plasmids: Ensure the integrity of the plasmids encoding the orthogonal aaRS and tRNA.- Test Different Orthogonal Systems: If available, test alternative engineered aaRS/tRNA pairs known to have activity with phenylalanine analogs.[2][8][9]
Toxicity of 4-Me-Phe or Target Protein - Lower Induction Temperature: Reduce the expression temperature to 16-25°C to slow down protein synthesis and aid proper folding.[10]- Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG, arabinose) can decrease the expression rate and mitigate toxicity.[10]- Use a Tightly Regulated Promoter: Employ expression vectors with promoters that have very low basal expression levels.[11]
Poor Cellular Uptake of 4-Me-Phe - Increase 4-Me-Phe Concentration in Media: While being mindful of toxicity, a higher external concentration can drive uptake.- Co-express Amino Acid Transporters: Overexpressing a suitable amino acid transporter known to import phenylalanine or its analogs may improve intracellular availability. E. coli possesses several transporters for phenylalanine, including AroP and the LIV-I/LS system.[3][4]
Issue 2: High Truncation of Target Protein

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution
Inefficient Amber Suppression - Increase aaRS and tRNA Expression: Ensure robust expression of the orthogonal aaRS and tRNA by using strong promoters and appropriate induction conditions.- Optimize Codon Context: If possible, modify the codons immediately upstream and downstream of the amber codon, as this can influence suppression efficiency.[2]
Low Intracellular 4-Me-Phe Concentration - Optimize Media Composition: Ensure the growth medium is not deficient in components necessary for efficient transport and cellular health.- Fed-batch Cultivation: In a bioreactor setting, a fed-batch strategy can be employed to maintain a constant, optimal concentration of 4-Me-Phe.
Issue 3: Misincorporation of Natural Amino Acids

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution
Promiscuous Engineered aaRS - Perform Negative Selection: If engineering your own aaRS, include a negative selection step in the absence of 4-Me-Phe to eliminate synthetases that are active with natural amino acids.- Use a Phenylalanine Auxotrophic Strain: Employing a host strain that cannot synthesize L-phenylalanine can reduce the intracellular pool of the competing natural amino acid.
Endogenous PheRS Activity on Orthogonal tRNA - Further Engineering of the Orthogonal tRNA: Introduce mutations into the tRNA to create anti-determinants that prevent recognition by the endogenous PheRS.

Quantitative Data

While specific quantitative data for 4-Me-Phe incorporation is not extensively available in the literature, the following table provides representative data for the incorporation of other phenylalanine analogs, which can serve as a benchmark. Researchers are encouraged to perform their own quantitative analysis to determine the efficiency of 4-Me-Phe incorporation in their specific experimental setup.

Phenylalanine AnalogExpression SystemIncorporation SiteProtein YieldIncorporation Efficiency (%)Reference
p-Iodo-L-phenylalanineE. coli Cell-FreeGFP (Y39TAG)~60% of WTNot specified[8]
p-Acetyl-L-phenylalanineE. coli Cell-FreeGFP (Y39TAG)~50% of WT>98%[8][12]
p-Azido-L-phenylalanineE. colisfGFP (Site 150)5 – 150 mg/LHigh[13]
4-Cyano-L-phenylalanineE. colisfGFP (various sites)Not specifiedHigh[14]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol is a general guideline for the expression of a target protein containing 4-Me-Phe at a specific site using an amber stop codon suppression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) for 4-Me-Phe and its cognate suppressor tRNA (e.g., a pEVOL or similar plasmid).

  • This compound (powder form).

  • Luria-Bertani (LB) medium or M9 minimal medium.

  • Appropriate antibiotics.

  • Inducer (e.g., IPTG, L-arabinose).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal aaRS/tRNA plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the required antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of expression medium (e.g., 1 L of LB or M9 medium in a 2.8 L flask) with the overnight culture to an initial OD600 of 0.05-0.1. Add the appropriate antibiotics.

  • Growth: Incubate the culture at 37°C with vigorous shaking (e.g., 250 rpm) until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 1-5 mM.

    • Add the inducer for the target protein (e.g., IPTG to a final concentration of 0.1-1 mM).

    • Add the inducer for the orthogonal system if it is under a different promoter (e.g., L-arabinose to a final concentration of 0.02-0.2%).

  • Expression: Reduce the temperature to 18-25°C and continue to incubate with shaking for 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Verification of this compound Incorporation by Mass Spectrometry

This protocol outlines the general steps for confirming the incorporation of 4-Me-Phe into the target protein using mass spectrometry.

Materials:

  • Purified protein sample.

  • Trypsin (sequencing grade).

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8).

  • Reducing agent (e.g., DTT).

  • Alkylating agent (e.g., iodoacetamide).

  • LC-MS/MS system.

Procedure:

  • Protein Digestion:

    • Denature the purified protein sample.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase liquid chromatography column coupled to a mass spectrometer.

    • Separate the peptides using a suitable gradient.

    • Acquire mass spectra in a data-dependent acquisition mode, where precursor ions are selected for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS data against the amino acid sequence of the target protein.

    • Define a variable modification on the target phenylalanine residue corresponding to the mass difference between phenylalanine and this compound (+14.01565 Da).

    • Manually inspect the MS/MS spectra of the modified peptide to confirm the presence of fragment ions that support the incorporation of 4-Me-Phe. Look for the characteristic mass shift in the y- and b-ions containing the modified residue.

Visualizations

Signaling Pathway: Amber Codon Suppression for 4-Me-Phe Incorporation

amber_suppression cluster_transcription Transcription cluster_translation Translation cluster_charging tRNA Charging DNA DNA mRNA mRNA DNA->mRNA RNA Polymerase Ribosome Ribosome mRNA->Ribosome Protein Protein with 4-Me-Phe Ribosome->Protein Peptide bond formation 4MePhe 4-Me-Phe Charged_tRNA 4-Me-Phe-tRNA(CUA) 4MePhe->Charged_tRNA aaRS Orthogonal aaRS aaRS->Charged_tRNA tRNA Orthogonal tRNA(CUA) tRNA->Charged_tRNA Charged_tRNA->Ribosome Elongation RF1 Release Factor 1 RF1->Ribosome Termination (Competition) troubleshooting_workflow cluster_no_expression Troubleshooting: No Expression cluster_low_expression Troubleshooting: Low Expression start Low/No Protein Yield check_expression Verify Protein Expression (SDS-PAGE, Western Blot) start->check_expression no_expression No Expression Band check_expression->no_expression No band low_expression Low Expression Band check_expression->low_expression Faint band verify_plasmids Sequence Plasmids (Target & Orthogonal System) no_expression->verify_plasmids optimize_4MePhe Titrate 4-Me-Phe Conc. low_expression->optimize_4MePhe check_induction Optimize Induction (Inducer Conc., Time) verify_plasmids->check_induction check_toxicity Assess Host Viability check_induction->check_toxicity end Improved Yield check_toxicity->end optimize_temp Lower Expression Temp. optimize_4MePhe->optimize_temp check_codon Analyze Codon Context optimize_temp->check_codon use_RF1_strain Use RF1-deficient Strain check_codon->use_RF1_strain use_RF1_strain->end factors_efficiency cluster_cellular Cellular Factors cluster_engineered Engineered Components efficiency 4-Me-Phe Incorporation Efficiency uptake Cellular Uptake of 4-Me-Phe uptake->efficiency toxicity 4-Me-Phe Toxicity toxicity->efficiency RF1 Release Factor Competition RF1->efficiency natural_Phe Endogenous Phe Pool natural_Phe->efficiency aaRS Orthogonal aaRS Activity & Specificity aaRS->efficiency tRNA Orthogonal tRNA Functionality tRNA->efficiency codon Codon Context codon->efficiency

References

Technical Support Center: Optimizing Codon Suppression for 4-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of the non-canonical amino acid 4-Methyl-L-phenylalanine (4-Me-Phe) into proteins.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the incorporation of this compound into a protein?

A1: The incorporation of this compound (4-Me-Phe) relies on the principles of genetic code expansion.[1][2] This is achieved by repurposing a stop codon, typically the amber stop codon (UAG), to encode for the unnatural amino acid. An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which do not interact with the host cell's native translational machinery, are introduced into the expression system.[2] The engineered aaRS specifically charges the orthogonal tRNA with 4-Me-Phe, and the tRNA then delivers the unnatural amino acid to the ribosome in response to the UAG codon in the mRNA sequence.[2]

Q2: Which orthogonal synthetase/tRNA pair is suitable for this compound?

A2: Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from archaea like Methanosarcina mazei or Methanosarcina barkeri are commonly engineered to incorporate phenylalanine derivatives, including 4-Me-Phe.[1][3] Specific variants of PylRS with mutations in the active site have been developed to enhance the recognition and charging of various phenylalanine analogs.[1][4]

Q3: What are the critical factors influencing the efficiency of 4-Me-Phe incorporation?

A3: Several factors can significantly impact the incorporation efficiency of 4-Me-Phe:

  • Orthogonal aaRS/tRNA Pair Efficiency: The catalytic efficiency and specificity of the engineered PylRS variant for 4-Me-Phe are paramount.[4]

  • tRNA Expression Levels: Sufficient intracellular concentrations of the orthogonal tRNA are crucial for efficient suppression of the amber codon.[5]

  • Plasmid Stoichiometry: The ratio of plasmids encoding the target protein, the aaRS, and the tRNA can be optimized to maximize protein yield.

  • Codon Context: The nucleotides immediately surrounding the UAG codon can influence suppression efficiency.[6][7]

  • Concentration of 4-Me-Phe: The concentration of 4-Me-Phe in the culture medium needs to be optimized for efficient uptake and incorporation without causing toxicity.

  • Competition with Release Factor 1 (RF1): In prokaryotic systems, RF1 competes with the suppressor tRNA for binding to the amber codon, which can lead to premature termination.[8]

Q4: How can I verify the successful incorporation of this compound?

A4: The incorporation of 4-Me-Phe can be verified using several methods:

  • Western Blotting: A primary method to confirm the expression of the full-length protein. The presence of a band at the expected molecular weight in the presence of 4-Me-Phe and its absence (or a truncated product) in the negative control indicates successful suppression.[9][10]

  • Mass Spectrometry: This is the gold standard for confirming the precise mass of the incorporated amino acid and its location within the protein sequence.[11][12][13]

  • Fluorescence-based Reporters: Reporter proteins like GFP with an amber codon at a permissive site can be used to quantify suppression efficiency by measuring fluorescence.[6][7]

Troubleshooting Guides

Issue 1: Low or no yield of the full-length protein.

QuestionPossible CauseSuggested Solution
Is the orthogonal aaRS/tRNA pair functioning correctly? Inefficient charging of the tRNA with 4-Me-Phe.Verify the expression of the aaRS and tRNA. Consider using a previously validated PylRS variant known to accept phenylalanine derivatives.[1][4]
Is the concentration of 4-Me-Phe optimal? Insufficient uptake or toxicity at high concentrations.Perform a titration experiment to determine the optimal concentration of 4-Me-Phe in the culture medium (typically in the range of 1-10 mM).
Are the plasmid ratios optimized? Imbalance in the expression levels of the target protein, aaRS, and tRNA.Experiment with different ratios of the plasmids encoding the gene of interest, the aaRS, and the tRNA. Increasing the copy number of the tRNA gene can often improve yields.[14]
Is the amber codon at a permissive site? The location of the UAG codon can affect suppression efficiency.[10]If possible, try inserting the amber codon at different positions within the protein.
Is there competition from Release Factor 1? RF1 is terminating translation at the UAG codon.In E. coli, consider using a strain with a deleted or down-regulated RF1.[8]

Issue 2: Presence of a truncated protein product.

QuestionPossible CauseSuggested Solution
Is the amber suppression inefficient? Low levels of charged orthogonal tRNA.Increase the expression of the orthogonal tRNA by using a higher copy number plasmid or a stronger promoter. Optimize the concentration of 4-Me-Phe.
Is the full-length protein being degraded? The incorporated unnatural amino acid may lead to protein instability.Include protease inhibitors during cell lysis and purification. Perform experiments at lower temperatures.

Issue 3: Misincorporation of a natural amino acid at the amber codon.

QuestionPossible CauseSuggested Solution
Is the orthogonal synthetase cross-reacting with natural amino acids? The engineered PylRS variant may not be perfectly specific for 4-Me-Phe.Use a more specific PylRS variant. Perform negative selections to evolve a more specific synthetase. Confirm the identity of the incorporated amino acid by mass spectrometry.[11]
Is there read-through by a near-cognate natural tRNA? A natural tRNA may be weakly recognizing the UAG codon.This is more common in systems with high levels of tRNA overexpression. Ensure that the expression of the orthogonal tRNA is not excessively high.

Quantitative Data

Table 1: Kinetic Parameters of Phenylalanine-Specific PylRS Variants

PylRS VariantSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
FRS1L-Phenylalanine180.042.2[4]
FRS2L-Phenylalanine230.052.2[4]
FRS3L-Phenylalanine140.042.9[4]
E. coli PheRSL-Phenylalanine0.04--[4]

Table 2: In Vivo Protein Yield with Phenylalanine Derivative Incorporation

Unnatural Amino AcidExpression SystemProtein Yield (mg/L)Reference
p-iodo-L-phenylalanineE. coli~1.0[10]
3,4-dihydroxy-L-phenylalanine (DOPA)E. coli3.1[15]
Various Phenylalanine AnalogsE. coli cell-freeUp to wild-type levels[16]
ortho-substituted Phenylalanine derivativesE. coli140 - 220[17]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Codon

This protocol outlines the steps to introduce a TAG codon at a desired position in your gene of interest using PCR-based site-directed mutagenesis.[7][18][19][20]

Materials:

  • Template plasmid DNA containing the gene of interest.

  • Mutagenic forward and reverse primers containing the desired TAG codon.

  • High-fidelity DNA polymerase (e.g., Pfu or Phusion).

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

  • LB agar plates with the appropriate antibiotic.

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the TAG codon at the desired mutation site. The mutation should be in the middle of the primer with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.[19]

  • PCR Amplification:

    • Set up the PCR reaction with the template DNA, mutagenic primers, dNTPs, and high-fidelity polymerase.

    • Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.

  • DpnI Digestion: Add DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the TAG mutation by DNA sequencing.

Protocol 2: Protein Expression and Incorporation of this compound

This protocol describes the expression of a target protein containing 4-Me-Phe in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid with the target gene containing a TAG codon.

  • Plasmid encoding the orthogonal PylRS variant and tRNAPyl.

  • This compound (stock solution in 0.1 M NaOH, pH adjusted).

  • LB medium and appropriate antibiotics.

  • IPTG for induction.

Procedure:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid encoding the orthogonal pair.

  • Starter Culture: Inoculate a single colony into LB medium with the appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Addition of 4-Me-Phe: Add this compound to the culture to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 3: Western Blot Analysis for Verification of Incorporation

This protocol provides a general workflow for detecting the full-length protein containing 4-Me-Phe.[21][22][23]

Materials:

  • Cell lysates from cultures grown with and without 4-Me-Phe.

  • SDS-PAGE gels.

  • Transfer buffer.

  • Nitrocellulose or PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody specific to your protein or an epitope tag.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Sample Preparation: Prepare cell lysates from both induced cultures (with and without 4-Me-Phe). Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate the protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the bands using an imaging system. A band corresponding to the full-length protein should be present only in the sample grown with 4-Me-Phe.

Protocol 4: Mass Spectrometry Analysis for Confirmation of Incorporation

This protocol outlines the general steps for confirming the incorporation of 4-Me-Phe using mass spectrometry.[11][24][25]

Materials:

  • Purified protein sample.

  • Protease (e.g., trypsin).

  • LC-MS/MS system.

Procedure:

  • In-gel or In-solution Digestion: Excise the protein band from a Coomassie-stained SDS-PAGE gel or use the purified protein in solution. Perform a tryptic digest to generate peptides.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: Search the acquired MS/MS data against the protein sequence database, including a modification corresponding to the mass of this compound at the target amber codon position. The identification of peptides containing the 4-Me-Phe mass shift confirms successful incorporation.

Visualizations

Amber_Suppression_Pathway cluster_transcription Transcription cluster_charging Aminoacylation cluster_translation Translation mRNA mRNA Ribosome Ribosome mRNA->Ribosome tRNA_gene Orthogonal tRNA Gene tRNA Orthogonal tRNA tRNA_gene->tRNA Pol III charged_tRNA 4-Me-Phe-tRNA tRNA->charged_tRNA aaRS_gene Orthogonal aaRS Gene aaRS Orthogonal aaRS aaRS_gene->aaRS Transcription & Translation aaRS->charged_tRNA 4MePhe This compound 4MePhe->charged_tRNA charged_tRNA->Ribosome Protein Full-length Protein with 4-Me-Phe Ribosome->Protein Elongation Experimental_Workflow Start Start SDM Site-Directed Mutagenesis (Introduce TAG codon) Start->SDM Transformation Co-transform Plasmids (Target + Orthogonal Pair) SDM->Transformation Expression Protein Expression with 4-Me-Phe Transformation->Expression Purification Protein Purification Expression->Purification Verification Verification of Incorporation Purification->Verification WesternBlot Western Blot Verification->WesternBlot Full-length protein? MassSpec Mass Spectrometry Verification->MassSpec Precise mass confirmation? End End WesternBlot->End MassSpec->End Troubleshooting_Flowchart Start Low/No Full-Length Protein Yield? Check_Expression Check aaRS and tRNA expression levels Start->Check_Expression Yes Truncated Truncated Protein Observed? Start->Truncated No Optimize_Conc Optimize 4-Me-Phe concentration Check_Expression->Optimize_Conc Optimize_Ratio Optimize plasmid ratios Optimize_Conc->Optimize_Ratio Change_Site Change amber codon position Optimize_Ratio->Change_Site Use_RF1_Strain Use RF1 deficient strain (E. coli) Change_Site->Use_RF1_Strain End Problem Solved Use_RF1_Strain->End Increase_tRNA Increase orthogonal tRNA expression Truncated->Increase_tRNA Yes Misincorporation Misincorporation of Natural Amino Acid? Truncated->Misincorporation No Protease_Inhibitors Add protease inhibitors Increase_tRNA->Protease_Inhibitors Protease_Inhibitors->End Verify_Specificity Verify synthetase specificity (Mass Spec) Misincorporation->Verify_Specificity Yes Misincorporation->End No Evolve_Synthetase Evolve a more specific synthetase Verify_Specificity->Evolve_Synthetase Evolve_Synthetase->End

References

Technical Support Center: Site-Specific Incorporation of 4-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the site-specific incorporation of the non-canonical amino acid 4-Methyl-L-phenylalanine (pMeF) into proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a non-canonical amino acid that is structurally similar to the natural amino acid L-phenylalanine, with the addition of a methyl group at the para position of the phenyl ring.[1] This modification provides a unique biophysical probe to investigate protein structure and function. Its primary applications are in protein engineering and drug development, where it can be used to create modified proteins with enhanced properties or to serve as a building block in the synthesis of novel therapeutic agents.[1]

Q2: How is this compound site-specifically incorporated into proteins?

The most common and reliable method for site-specific incorporation of this compound is through the use of an orthogonal translation system (OTS).[2][3] This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), typically a suppressor tRNA that recognizes a nonsense codon (e.g., the amber codon, UAG) introduced at the desired site in the gene of interest.[2][3] The engineered aaRS is designed to specifically recognize and charge the suppressor tRNA with this compound, which is then delivered to the ribosome for incorporation into the growing polypeptide chain.[2]

Q3: What are the main causes of this compound misincorporation?

Misincorporation of this compound, or the incorporation of natural amino acids at the target site, can arise from several factors:

  • Cross-reactivity of the engineered aaRS: The engineered synthetase may not be perfectly specific for this compound and could recognize and charge the orthogonal tRNA with natural amino acids, particularly L-phenylalanine due to its structural similarity.

  • Misacylation of the orthogonal tRNA by endogenous synthetases: Host cell synthetases may recognize and charge the orthogonal tRNA with their cognate natural amino acids.[4]

  • Competition with natural amino acids: High intracellular concentrations of natural amino acids, especially phenylalanine, can compete with this compound for binding to the engineered aaRS.

  • Read-through of the nonsense codon: In the absence of efficient suppression by the this compound-charged tRNA, release factors can bind to the stop codon, leading to premature termination of protein synthesis, or near-cognate tRNAs can lead to the incorporation of a natural amino acid.

Q4: Can high concentrations of this compound be toxic to cells?

High concentrations of phenylalanine and its analogs can potentially be toxic to cells.[5][6] This can be due to various factors, including competition with other amino acids for transport and metabolism, leading to amino acid imbalance and inhibition of protein synthesis.[6] It is crucial to determine the optimal, non-toxic concentration of this compound for each specific cell line and experimental setup through dose-response experiments.

Troubleshooting Guides

Issue 1: Low Protein Yield

Low yield of the target protein containing this compound is a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Suboptimal this compound Concentration Perform a titration experiment to determine the optimal concentration of this compound in the growth medium. Concentrations that are too low can limit incorporation, while excessively high concentrations may be toxic.
Inefficient Orthogonal Translation System (OTS) Ensure you are using a validated and highly specific engineered aaRS/tRNA pair for this compound. Consider using a system with a strong promoter for the aaRS and multiple copies of the tRNA gene.
Competition with Release Factor 1 (RF1) For amber (UAG) codon suppression in E. coli, use a strain with a deleted or down-regulated RF1 to reduce premature termination.
Poor Protein Expression or Solubility Optimize general protein expression conditions such as induction time, temperature, and media composition. Consider using a solubility-enhancing fusion tag.
Toxicity of this compound Assess cell viability at different concentrations of this compound. If toxicity is observed, reduce the concentration or the duration of exposure.
Issue 2: Misincorporation of Natural Amino Acids

Confirming the fidelity of this compound incorporation is critical. If mass spectrometry or other analytical methods reveal the presence of natural amino acids at the target site, consider the following.

Potential CauseRecommended Solution
Lack of Specificity of the Engineered aaRS Utilize an aaRS that has been specifically evolved for high selectivity for this compound over phenylalanine and other natural amino acids. If developing your own, perform rigorous negative selection against natural amino acids.
Cross-reactivity of Endogenous Synthetases While specific data for this compound is limited, phenylalanine and tryptophan synthetases are potential candidates for mis-acylation. Using a truly orthogonal tRNA from a different domain of life (e.g., archaeal tRNA in E. coli) can minimize this issue.
Contamination of this compound Stock Ensure the purity of your this compound supply. Contamination with other amino acids can lead to their incorporation.[7]
Insufficient Intracellular Concentration of this compound Optimize uptake by adjusting the external concentration. For some unnatural amino acids, the addition of organic solvents has been shown to improve cell permeability, though this should be tested carefully for toxicity.[8]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol outlines a general procedure for expressing a target protein with this compound at a specific site using an orthogonal aaRS/tRNA pair and amber codon suppression.

Materials:

  • E. coli expression strain (e.g., BL21(DE3) or a strain with reduced RF1 activity).

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for this compound (e.g., pEVOL-pMeF).

  • This compound.

  • Luria-Bertani (LB) or minimal medium.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) or other appropriate inducer.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Workflow:

experimental_workflow cluster_prep Day 1: Preparation cluster_expression Day 2-3: Expression cluster_analysis Day 4: Purification & Analysis prep1 Co-transform E. coli with: 1. Target Gene (with TAG) Plasmid 2. Orthogonal Synthetase/tRNA Plasmid prep2 Plate on selective media prep1->prep2 prep3 Inoculate starter culture prep2->prep3 exp1 Inoculate large scale culture prep3->exp1 exp2 Grow to mid-log phase (OD600 ~0.6-0.8) exp1->exp2 exp3 Add this compound (e.g., 1-2 mM final concentration) exp2->exp3 exp4 Induce with IPTG exp3->exp4 exp5 Incubate at optimized temperature and time exp4->exp5 ana1 Harvest cells exp5->ana1 ana2 Lyse cells ana1->ana2 ana3 Purify protein ana2->ana3 ana4 Analyze by SDS-PAGE, Western Blot, and Mass Spectrometry ana3->ana4

Figure 1. Experimental workflow for this compound incorporation.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the amber codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Culture Initiation: Plate the transformed cells on selective agar plates and incubate overnight. Inoculate a single colony into a starter culture with the appropriate antibiotics and grow overnight.

  • Large-Scale Expression: Inoculate a larger volume of culture medium with the overnight starter culture. Grow the cells at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1-2 mM (this should be optimized). Induce protein expression with the appropriate concentration of IPTG.

  • Incubation: Reduce the temperature (e.g., 18-25°C) and continue to incubate for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard protocols appropriate for its fusion tag.

  • Analysis: Analyze the purified protein by SDS-PAGE and Western blot to confirm expression. Crucially, use mass spectrometry to verify the incorporation of this compound and assess the fidelity.

Protocol 2: Verification of this compound Incorporation by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the successful and site-specific incorporation of a non-canonical amino acid.

Materials:

  • Purified protein containing putative this compound.

  • Protease (e.g., trypsin).

  • Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).

  • Standard buffers for protein digestion.

Procedure:

  • Protein Digestion: Digest the purified protein with a specific protease (e.g., trypsin) to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence, defining a variable modification at the target residue corresponding to the mass difference between the natural amino acid and this compound.

    • The mass of L-phenylalanine is approximately 165.19 g/mol .

    • The mass of this compound is approximately 179.22 g/mol .

    • The expected mass shift is therefore approximately +14.03 Da.

    • Manually inspect the MS1 spectra for the peptide containing the target residue to confirm the presence of the expected mass-shifted peak.

    • Validate the peptide sequence and the site of modification using the MS2 fragmentation pattern (b- and y-ions).

Quantitative Data Summary (Illustrative)

The following table provides an illustrative summary of quantitative data that should be collected to assess the efficiency of this compound incorporation. Actual values will vary depending on the protein, expression system, and specific orthogonal pair used.

ParameterExpected RangeMethod of Measurement
Incorporation Fidelity >95%Mass Spectrometry (ratio of peak areas of modified vs. unmodified peptide)
Protein Yield 0.1 - 5 mg/L of cultureBradford assay or A280 measurement of purified protein
Incorporation Efficiency 50-90% at the target codonComparison of protein yield with and without this compound; quantitative mass spectrometry

Potential Impact on Signaling Pathways

While specific studies on the impact of this compound on cellular signaling are limited, research on L-phenylalanine provides some insights. High levels of L-phenylalanine have been shown to impair insulin signaling by modifying the insulin receptor beta (IRβ), leading to its inactivation.[9][10] This suggests that high concentrations of this compound, as a structural analog, could potentially have similar off-target effects. Researchers should be mindful of this, especially in mammalian cell systems, and consider it as a potential confounding factor in their experiments.

insulin_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular IR Insulin Receptor (IR) IR_beta IRβ IR->IR_beta activates Insulin Insulin Insulin->IR binds IRS IRS Proteins IR_beta->IRS phosphorylates pMeF High [4-Methyl-L-Phe] (Potential) pMeF->IR_beta potentially inhibits PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 promotes

Figure 2. Potential impact of this compound on insulin signaling.

This diagram illustrates the canonical insulin signaling pathway and highlights the potential inhibitory effect of high concentrations of this compound on the insulin receptor beta subunit, based on findings for L-phenylalanine. This is a hypothetical interaction that should be experimentally validated.

References

Technical Support Center: Protein Expression with 4-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of the non-canonical amino acid 4-Methyl-L-phenylalanine into recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in expressing proteins with this compound?

A1: The main challenge lies in the efficient and site-specific incorporation of this compound in place of a natural amino acid. This requires an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which is specific for this compound and does not cross-react with endogenous host cell components. Common issues include low protein yield, misincorporation of natural amino acids, and potential toxicity of the unnatural amino acid to the expression host.

Q2: Which orthogonal tRNA/synthetase pair is recommended for this compound?

A2: A rationally designed pyrrolysyl-tRNA synthetase mutant, PylRS(N346A/C348A), has shown broad substrate promiscuity for phenylalanine derivatives, including those with substitutions at the ortho, meta, and para positions.[1] This makes it a strong candidate for recognizing and incorporating this compound. This synthetase is typically used with its cognate tRNA, tRNAPylCUA, to suppress an amber (UAG) stop codon introduced at the desired site of incorporation in the target gene.

Q3: What is the pEVOL plasmid and how is it used?

A3: The pEVOL plasmid is a commonly used vector for the expression of the orthogonal aminoacyl-tRNA synthetase and tRNA pair in E. coli.[2][3] It contains the gene for the engineered synthetase under the control of an inducible promoter (e.g., araBAD) and one or more copies of the corresponding tRNA gene.[4] Co-transformation of the pEVOL plasmid with an expression plasmid containing the target gene with an amber codon at the desired position allows for the site-specific incorporation of the unnatural amino acid upon induction.

Q4: How can I confirm the successful incorporation of this compound into my protein?

A4: Mass spectrometry is the gold standard for confirming the incorporation of unnatural amino acids.[5][6][7] By analyzing the intact protein or proteolytic digests, you can verify the expected mass shift corresponding to the incorporation of this compound. SDS-PAGE analysis can also provide initial evidence of full-length protein expression in the presence of the unnatural amino acid.[8]

Troubleshooting Guides

Problem 1: Low Protein Yield

Low expression levels are a common hurdle when working with non-canonical amino acids. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Suboptimal Induction Conditions Optimize the concentration of the inducer (e.g., IPTG or L-arabinose) and the post-induction temperature and time. Lower temperatures (18-25°C) and longer induction times (16-24 hours) can improve protein folding and yield.
Toxicity of this compound High concentrations of phenylalanine and its analogs can be toxic to E. coli and reduce growth rate.[2] Perform a dose-response experiment to determine the optimal concentration of this compound in the growth medium. Supplementing the medium with other aromatic amino acids (tyrosine and tryptophan) may help alleviate toxic effects.[2]
Inefficient Orthogonal System Ensure you are using a compatible and efficient engineered aaRS/tRNA pair. The PylRS(N346A/C348A) in a pEVOL-based plasmid is a good starting point.[9] Consider using an E. coli strain that has been engineered for improved unnatural amino acid incorporation.
Plasmid Instability Use a low-copy number plasmid for the expression of your target protein to reduce the metabolic burden on the cells.
Codon Bias If your target gene contains codons that are rare in E. coli, this can lead to translational stalling. Consider using a host strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains).
Problem 2: No or Truncated Protein Expression

The absence of full-length protein can indicate a failure in the incorporation of this compound.

Potential Cause Recommended Solution
Inefficient Amber Codon Suppression Verify the expression and activity of the engineered aaRS and tRNA. Increase the concentration of this compound in the medium. Ensure the pEVOL plasmid is correctly maintained by using the appropriate antibiotic selection.
Misincorporation of Natural Amino Acids The endogenous phenylalanyl-tRNA synthetase may outcompete the engineered synthetase for the amber codon. Ensure a sufficient concentration of this compound is present in the media.
Toxicity Leading to Cell Death High levels of the unnatural amino acid or the expressed protein can be toxic. Monitor cell viability post-induction. If significant cell death is observed, reduce the inducer concentration or the concentration of this compound.
mRNA Instability Check the integrity of your mRNA. Issues with transcription or mRNA degradation can prevent protein synthesis.
Problem 3: Protein Insolubility and Aggregation

The incorporation of a non-canonical amino acid can sometimes affect protein folding and solubility.

Potential Cause Recommended Solution
Misfolded Protein The methyl group on the phenylalanine ring may disrupt the local protein structure. Try expressing the protein at a lower temperature (e.g., 16-20°C) to slow down protein synthesis and allow more time for proper folding.
Hydrophobic Interactions The increased hydrophobicity of this compound compared to phenylalanine may promote aggregation.[10] Consider co-expression of molecular chaperones (e.g., GroEL/ES) to assist in folding. The use of a solubility-enhancing fusion tag (e.g., MBP, GST) can also be beneficial.
High Protein Expression Rate A high rate of expression can overwhelm the cell's folding machinery, leading to aggregation. Reduce the inducer concentration to lower the expression rate.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol provides a general framework for expressing a target protein with this compound at a specific site using the pEVOL system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for this compound (e.g., pEVOL-pylT-N346A/C348A).[9]

  • This compound

  • Luria-Bertani (LB) or Terrific Broth (TB) medium

  • Appropriate antibiotics for both plasmids

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose

  • Protein purification reagents

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein expression plasmid and the pEVOL plasmid. Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB or TB medium (with antibiotics) with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 1-2 mM.

    • Add L-arabinose to a final concentration of 0.02-0.2% (w/v) to induce the expression of the synthetase.

    • Add IPTG to a final concentration of 0.1-1 mM to induce the expression of the target protein.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 16-24 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Purification and Analysis: Purify the protein using standard protocols appropriate for your protein's purification tag. Confirm the incorporation of this compound by mass spectrometry.

Protocol 2: Confirmation of this compound Incorporation by Mass Spectrometry

This protocol outlines the general steps for verifying the incorporation of this compound using mass spectrometry.

Procedure:

  • Sample Preparation: Purify the protein containing this compound.

  • Intact Mass Analysis (Optional):

    • Desalt the protein sample.

    • Analyze the intact protein by ESI-MS.

    • Compare the observed mass with the theoretical mass of the protein with this compound incorporated.

  • Proteolytic Digestion:

    • Denature, reduce, and alkylate the protein sample.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database.

    • Define a variable modification on the target amino acid corresponding to the mass difference between the natural amino acid and this compound.

    • Manual inspection of the MS/MS spectra of the modified peptide will confirm the site of incorporation.

Data Presentation

Table 1: Troubleshooting Low Protein Yield

Parameter Condition A (Low Yield) Condition B (Optimized Yield)
4-Me-Phe Conc. 0.5 mM2 mM
Induction Temp. 37°C20°C
Induction Time 4 hours18 hours
Inducer Conc. 1 mM IPTG, 0.2% Ara0.2 mM IPTG, 0.02% Ara
Relative Yield 1x5-10x

Table 2: Expected Mass Shifts for Mass Spectrometry Analysis

Amino Acid Monoisotopic Mass (Da) Modification Mass Shift (Da)
Phenylalanine147.0684--
This compound161.0841+ CH2+14.0157

Visualizations

Experimental_Workflow cluster_prep Day 1: Preparation cluster_expression Day 2-3: Expression cluster_analysis Day 4: Analysis Transformation Co-transform E. coli with Target and pEVOL Plasmids Plating Plate on selective media Transformation->Plating Incubation Incubate overnight at 37°C Plating->Incubation Starter Inoculate starter culture Incubation->Starter Growth Grow large-scale culture to OD600 0.6-0.8 Starter->Growth Induction Add 4-Me-Phe, L-arabinose, and IPTG Growth->Induction Expression Express protein at 18-25°C for 16-24 hours Induction->Expression Harvest Harvest cells Expression->Harvest Purification Purify protein Harvest->Purification Analysis Confirm incorporation (Mass Spectrometry) Purification->Analysis

Caption: Experimental workflow for protein expression with this compound.

Troubleshooting_Logic Start Protein Expression with 4-Me-Phe CheckExpression Check for full-length protein (SDS-PAGE / Western Blot) Start->CheckExpression LowYield Low or No Yield CheckExpression->LowYield No/Low Expression GoodYield Sufficient Yield CheckExpression->GoodYield Good Expression OptimizeInduction Optimize Induction Conditions (Temp, Time, [Inducer]) LowYield->OptimizeInduction Optimize4MePhe Optimize [4-Me-Phe] LowYield->Optimize4MePhe CheckSystem Verify Orthogonal System LowYield->CheckSystem Solubility Check Protein Solubility GoodYield->Solubility Soluble Protein is Soluble Solubility->Soluble Yes Insoluble Protein is Insoluble Solubility->Insoluble No OptimizeFolding Optimize Folding Conditions (Lower Temp, Chaperones) Insoluble->OptimizeFolding Solubilization Use Solubilization Tags Insoluble->Solubilization

Caption: Troubleshooting logic for this compound protein expression.

Metabolic_Pathway cluster_central_metabolism Central Carbon Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_phe_pathway Phenylalanine Biosynthesis cluster_incorporation Incorporation of 4-Me-Phe Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose 4-phosphate (E4P) Glucose->E4P DAHP DAHP PEP->DAHP E4P->DAHP Chorismate Chorismate DAHP->Chorismate aroG, aroF, aroH Prephenate Prephenate Chorismate->Prephenate pheA Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate pheA Phenylalanine L-Phenylalanine Phenylpyruvate->Phenylalanine tyrB Phenylalanine->DAHP Phenylalanine->Chorismate Feedback Inhibition Protein Target Protein Phenylalanine->Protein Endogenous Translation Machinery FourMePhe This compound (external supply) Charged_tRNA 4-Me-Phe-tRNA(Pyl) FourMePhe->Charged_tRNA Engineered PylRS Charged_tRNA->Protein Ribosome @ UAG codon

Caption: Overview of L-phenylalanine biosynthesis and this compound incorporation.

References

Technical Support Center: Enhancing Yield of 4-Methyl-L-phenylalanine-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of proteins containing the non-canonical amino acid 4-Methyl-L-phenylalanine (4-Me-L-Phe).

Troubleshooting Guide

This guide addresses specific issues that may arise during the expression of proteins containing 4-Me-L-Phe in a question-and-answer format.

Q1: I am observing very low or no expression of my target protein. What are the potential causes and how can I troubleshoot this?

A1: Low or no protein expression is a common issue when working with non-canonical amino acids. The problem can stem from several factors related to the orthogonal translation system, the expression host, or the protein itself.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Aminoacyl-tRNA Synthetase (aaRS) - Optimize aaRS Expression: Ensure the plasmid encoding the engineered aaRS for 4-Me-L-Phe is correct and optimally induced. Consider using a stronger promoter for the aaRS if expression levels are low. - Mutate the aaRS: If you have the expertise, you can perform directed evolution or rational design to improve the synthetase's activity and specificity for 4-Me-L-Phe.[1][2]
Low tRNA Levels or Inactivity - Optimize tRNA Expression: Similar to the aaRS, ensure the suppressor tRNA is expressed at sufficient levels. Some systems utilize multiple copies of the tRNA gene to boost its concentration.[2] - Check tRNA Sequence: Verify the sequence of your suppressor tRNA, including the anticodon loop, to ensure it's correct for amber (UAG) codon suppression.
Toxicity of 4-Me-L-Phe - Titrate 4-Me-L-Phe Concentration: High concentrations of the non-canonical amino acid can be toxic to cells. Perform a titration experiment to find the optimal concentration that allows for efficient incorporation without significantly inhibiting cell growth. - Optimize Induction Time: Induce protein expression at a lower cell density and for a shorter period to minimize the toxic effects of 4-Me-L-Phe.
Plasmid or Strain Issues - Sequence Plasmids: Verify the sequences of both your target protein plasmid (including the TAG codon) and the aaRS/tRNA plasmid.[3][4] - Use a Fresh Transformation: Transform your expression strain with fresh plasmid preparations.[3][4] - Check Expression Strain: Ensure you are using a suitable E. coli strain, such as BL21(DE3).[4]
Suboptimal Culture Conditions - Optimize Induction Temperature: Lowering the expression temperature (e.g., to 18-25°C) after induction can improve protein folding and solubility.[5] - Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG for lac-based promoters) to find the optimal level for your protein.[3] - Media Composition: Ensure the growth medium contains all necessary components and consider using a richer medium if yields are consistently low in minimal media.

Troubleshooting Workflow for Low Protein Yield:

LowYieldTroubleshooting start Low/No Protein Yield check_sds Run SDS-PAGE of total cell lysate start->check_sds band_visible Is the target protein band visible? check_sds->band_visible no_band No visible band band_visible->no_band No yes_band Band is visible band_visible->yes_band Yes check_plasmids Verify plasmid sequences (target gene with TAG, aaRS/tRNA) no_band->check_plasmids check_solubility Analyze soluble vs. insoluble fractions yes_band->check_solubility optimize_expression Optimize expression conditions: - Inducer concentration - Induction temperature/time - 4-Me-L-Phe concentration check_plasmids->optimize_expression check_strain Use fresh transformation and competent cells optimize_expression->check_strain protein_soluble Is the protein in the soluble fraction? check_solubility->protein_soluble insoluble Protein is in inclusion bodies protein_soluble->insoluble No soluble Protein is soluble protein_soluble->soluble Yes optimize_solubility Optimize for solubility: - Lower expression temperature - Use a solubility-enhancing tag - Co-express chaperones insoluble->optimize_solubility optimize_purification Optimize purification protocol: - Check column integrity - Adjust buffer composition - Use fresh reagents soluble->optimize_purification

A decision tree for troubleshooting low protein yield.

Q2: My protein is expressed, but it's mostly in inclusion bodies. How can I improve its solubility?

A2: The presence of your target protein in the insoluble fraction (inclusion bodies) indicates that it is misfolding. This can be exacerbated by the presence of the non-canonical amino acid.

Strategies to Improve Protein Solubility:

Strategy Description
Lower Expression Temperature After induction, reduce the culture temperature to 18-25°C. This slows down protein synthesis, allowing more time for proper folding.[5]
Use a Solubility-Enhancing Tag Fuse your protein with a highly soluble tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).
Co-express Chaperones Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in the proper folding of your target protein.
Optimize Lysis Buffer Include additives in your lysis buffer that can help maintain protein stability, such as non-detergent sulfobetaines, low concentrations of mild detergents, or high concentrations of salt.

Q3: How can I confirm that this compound has been successfully incorporated into my protein?

A3: It is crucial to verify the site-specific incorporation of the non-canonical amino acid.

Verification Methods:

Method Description
Mass Spectrometry (MS) This is the most definitive method. By analyzing the intact protein or digested peptides, you can confirm the mass shift corresponding to the incorporation of 4-Me-L-Phe in place of a canonical amino acid.
Western Blot While not a direct confirmation of incorporation, a western blot can confirm the expression of the full-length protein. The absence of truncated products suggests efficient suppression of the amber codon.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of incorporating this compound into a protein?

A1: The incorporation of 4-Me-L-Phe relies on the use of an orthogonal translation system.[6] This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[6] The engineered aaRS specifically recognizes 4-Me-L-Phe and attaches it to the suppressor tRNA. This suppressor tRNA has an anticodon that recognizes a nonsense codon, typically the amber stop codon (UAG), which has been introduced into the gene of interest at the desired site of incorporation.[7] When the ribosome encounters the UAG codon, the 4-Me-L-Phe-charged suppressor tRNA binds and incorporates the non-canonical amino acid into the growing polypeptide chain, rather than terminating translation.[7]

The Orthogonal Translation System for ncAA Incorporation:

OrthogonalSystem cluster_0 Cellular Environment ncAA 4-Me-L-Phe aaRS Engineered aaRS ncAA->aaRS charged_tRNA 4-Me-L-Phe-tRNA aaRS->charged_tRNA Aminoacylation tRNA Suppressor tRNA (CUA anticodon) tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome Translation protein Protein with 4-Me-L-Phe ribosome->protein mrna mRNA with UAG codon mrna->ribosome

The process of incorporating a non-canonical amino acid.

Q2: Which plasmids do I need for expressing a protein with this compound?

A2: You will typically need two plasmids:

  • Expression Plasmid: This plasmid contains your gene of interest with an in-frame amber (TAG) codon at the desired position for 4-Me-L-Phe incorporation. This plasmid will also have a selectable marker (e.g., ampicillin resistance).

  • pEVOL-type Plasmid: This plasmid encodes the engineered aminoacyl-tRNA synthetase specific for 4-Me-L-Phe and one or more copies of the corresponding suppressor tRNA. This plasmid will have a different selectable marker (e.g., chloramphenicol resistance).

Q3: What is a typical starting concentration for this compound in the culture medium?

A3: A common starting concentration for non-canonical amino acids is 1 mM. However, the optimal concentration can vary depending on the specific aaRS, the expression host, and the potential toxicity of the ncAA. It is advisable to perform a titration to determine the optimal concentration for your specific experiment.

Experimental Protocols

Protocol 1: Co-transformation of E. coli

  • Thaw a vial of chemically competent E. coli cells (e.g., BL21(DE3)) on ice.

  • Add 50-100 ng of your expression plasmid and 50-100 ng of the pEVOL plasmid containing the 4-Me-L-Phe system to the competent cells.

  • Gently mix and incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.

  • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the cell suspension on an LB agar plate containing the appropriate antibiotics for both plasmids.

  • Incubate the plate overnight at 37°C.

Protocol 2: Protein Expression and Induction

  • Inoculate a single colony from your transformation plate into 5-10 mL of LB medium containing the appropriate antibiotics.

  • Grow the starter culture overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture to an initial OD600 of 0.05-0.1.

  • Grow the large culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to a final concentration of 1 mM.

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM and L-arabinose if the aaRS is under an arabinose-inducible promoter).

  • Reduce the temperature of the incubator to 18-25°C and continue to grow the culture for 12-16 hours.

General Experimental Workflow:

ExperimentalWorkflow start Start transformation Co-transform E. coli with expression and pEVOL plasmids start->transformation plate Plate on selective media and incubate overnight transformation->plate starter_culture Inoculate and grow overnight starter culture plate->starter_culture large_culture Inoculate and grow large-scale culture to OD600 0.6-0.8 starter_culture->large_culture add_ncaa Add this compound large_culture->add_ncaa induce Induce protein expression (e.g., with IPTG) add_ncaa->induce express Express protein at a lower temperature (18-25°C) for 12-16 hours induce->express harvest Harvest cells by centrifugation express->harvest lyse Lyse cells (e.g., by sonication) harvest->lyse purify Purify protein (e.g., via affinity chromatography) lyse->purify analyze Analyze protein (SDS-PAGE, Western Blot, Mass Spectrometry) purify->analyze end End analyze->end

A typical workflow for expressing a protein with 4-Me-L-Phe.

Protocol 3: Protein Purification (for His-tagged proteins)

  • Harvest the cells from the expression culture by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to pellet cell debris.

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the soluble fraction of the cell lysate onto the column.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

  • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the purified protein fractions by SDS-PAGE.

  • Desalt or dialyze the purified protein into a suitable storage buffer.

References

Technical Support Center: Purification of Proteins with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with proteins containing unnatural amino acids (uAAs).

Troubleshooting Guide

This section addresses common issues encountered during the expression and purification of proteins with unnatural amino acids.

Problem Potential Cause Suggested Solution
Low or no expression of the uAA-containing protein Inefficient uAA incorporation: The orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair may not be efficient enough.[1][2]- Optimize the expression levels of the orthogonal tRNA and aaRS.[1] - Screen different orthogonal pairs for higher efficiency. - Ensure adequate concentration of the uAA in the growth media.
Toxicity of the uAA or orthogonal components: High concentrations of the uAA or overexpression of the aaRS can be toxic to the host cells.[2][3]- Titrate the concentration of the uAA to find the optimal balance between incorporation and cell viability. - Use a weaker or inducible promoter for the aaRS to reduce its expression level.[4]
Codon bias: The target gene may contain rare codons for the expression host, leading to translational stalling.[5]- Use a host strain engineered to express tRNAs for rare codons (e.g., BL21(DE3)-RIL).[4] - Perform codon optimization of the target gene for the specific expression host.[5][6]
Protein is expressed but is insoluble (inclusion bodies) Misfolding due to uAA: The unnatural amino acid may disrupt the natural folding pathway of the protein.- Lower the expression temperature (e.g., 15-25°C) to slow down protein synthesis and promote proper folding.[4][5] - Co-express molecular chaperones to assist in folding.[5] - Test different solubility-enhancing fusion tags (e.g., GST, MBP, SUMO).[4][7][8]
High protein expression rate: Rapid synthesis can overwhelm the cell's folding machinery.- Reduce the inducer concentration (e.g., IPTG) to decrease the rate of transcription.[5] - Use a weaker promoter for the target gene.[4]
uAA-containing protein does not bind to affinity resin Inaccessible affinity tag: The incorporated uAA may alter the protein's conformation, burying the affinity tag (e.g., His-tag).[9][10]- Perform a trial purification under denaturing conditions (e.g., with urea or guanidinium chloride) to expose the tag.[9] If successful, this confirms a hidden tag. - Re-clone the construct with the affinity tag at the other terminus (N- vs. C-terminus). - Add a flexible linker sequence between the protein and the tag.[9]
Interference with binding: The uAA itself might be located near the affinity tag and sterically hinder its interaction with the resin.- If possible, choose a different site for uAA incorporation that is distant from the affinity tag.
Non-specific proteins co-elute with the target protein Proteolysis: Host cell proteases may degrade the target protein, leading to tagged fragments and untagged contaminants.- Add a protease inhibitor cocktail to the lysis buffer. - Use a protease-deficient expression host strain.[4]
Non-specific binding to the resin: Endogenous host proteins can bind non-specifically to the affinity matrix.[11]- Increase the stringency of the wash buffers. For His-tagged proteins, this can be done by adding a low concentration of imidazole (e.g., 10-40 mM) or increasing the salt concentration.[11][12] - Include a non-ionic detergent (e.g., 0.1% NP-40) in the binding and wash buffers.[11]
Low recovery of purified protein Protein precipitation during purification: Changes in buffer conditions (pH, ionic strength) can cause the protein to aggregate and precipitate.[7]- Optimize the pH and salt concentration of all purification buffers. - Add stabilizing agents such as glycerol or arginine to the buffers.
Inefficient elution: The elution conditions may not be strong enough to displace the tagged protein from the resin.- For His-tagged proteins, increase the imidazole concentration in the elution buffer. - For GST-tagged proteins, increase the concentration of reduced glutathione or increase the pH of the elution buffer. - Decrease the flow rate during elution to allow more time for the protein to dissociate from the resin.

Frequently Asked Questions (FAQs)

1. What is the first step I should take if my uAA-containing protein is not expressing?

First, verify the integrity of your expression plasmid by sequencing to ensure the gene of interest, the amber stop codon (or other codon for incorporation), and the affinity tag are all in the correct frame and free of mutations.[10] Concurrently, perform a western blot on a small-scale expression trial using an antibody against your affinity tag to confirm if even low levels of the full-length protein are being produced.

2. How can I confirm that the unnatural amino acid has been successfully incorporated into my protein?

The most definitive method for confirming uAA incorporation is mass spectrometry (MS). By analyzing the peptide fragments of your purified protein, you can identify the peptide containing the uAA and confirm the mass shift corresponding to the specific uAA used.[13][14][15]

3. Are there specific purification strategies that are better suited for proteins with unnatural amino acids?

Affinity chromatography is generally the preferred initial purification step because it is highly selective for the tagged protein of interest.[6][8] This is particularly important when dealing with the potentially low expression levels and heterogeneity of uAA incorporation. Subsequent polishing steps, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), can then be used to remove any remaining contaminants and aggregates.[5][7]

4. Can the unnatural amino acid itself be used as a purification handle?

Yes, if the uAA has a unique chemical functionality, it can be exploited for purification. For example, uAAs containing bioorthogonal groups like azides or alkynes can be selectively captured on a resin functionalized with the corresponding reactive partner (e.g., through click chemistry).[16] This offers a powerful and highly specific purification method that is independent of traditional affinity tags.

5. How do I choose the optimal expression system for my protein with an unnatural amino acid?

The choice of expression system depends on the protein and the specific uAA.

  • E. coli is a cost-effective and common choice, especially with the availability of various engineered strains and orthogonal translation systems.[4]

  • Yeast can be a good option for proteins that require some post-translational modifications.[17]

  • Mammalian cells are often used for complex secreted or membrane proteins that require human-like post-translational modifications for proper folding and function.[13][17]

  • Cell-free protein synthesis (CFPS) systems offer a high degree of control and are advantageous when the uAA or the target protein is toxic to cells.[3][14][15]

Experimental Workflows and Protocols

General Workflow for Expression and Purification of a uAA-Containing Protein

G cluster_expression Expression Phase cluster_purification Purification Phase co_transformation Co-transform expression host with 1. Target gene plasmid (with amber codon) 2. Orthogonal tRNA/aaRS plasmid inoculation Inoculate starter culture co_transformation->inoculation growth Grow cells to mid-log phase (OD600 ~0.5-0.8) in media containing the uAA inoculation->growth induction Induce protein expression (e.g., with IPTG and L-arabinose) growth->induction incubation Incubate at a reduced temperature (e.g., 18-25°C) overnight induction->incubation harvest Harvest cells by centrifugation incubation->harvest lysis Resuspend cell pellet and lyse cells (e.g., sonication) in lysis buffer with protease inhibitors harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification binding Apply clarified lysate to an equilibrated affinity chromatography column clarification->binding washing Wash column with wash buffer to remove non-specifically bound proteins binding->washing elution Elute the target protein with elution buffer washing->elution analysis Analyze purified protein (SDS-PAGE, Western Blot, Mass Spec) elution->analysis

Caption: General experimental workflow for producing and purifying a protein containing an unnatural amino acid.

Troubleshooting Logic for Low Protein Yield

G decision decision solution solution start Low final yield of uAA-containing protein check_expression Check expression level (Western blot of lysate) start->check_expression is_expression_low Is expression low? check_expression->is_expression_low is_protein_insoluble Is protein in insoluble fraction? is_expression_low->is_protein_insoluble No optimize_expression Optimize expression: - uAA concentration - Orthogonal pair efficiency - Codon usage - Lower temperature is_expression_low->optimize_expression Yes check_flowthrough Check affinity column flow-through and washes is_protein_insoluble->check_flowthrough No optimize_solubility Optimize solubility: - Lower temperature - Weaker promoter - Chaperones - Solubility tags is_protein_insoluble->optimize_solubility Yes is_protein_in_ft Is protein in flow-through? check_flowthrough->is_protein_in_ft check_elution Check elution efficiency is_protein_in_ft->check_elution No troubleshoot_binding Troubleshoot binding: - Check for hidden tag - Add linker to tag - Optimize binding buffer is_protein_in_ft->troubleshoot_binding Yes is_elution_poor Is protein still on column after elution? check_elution->is_elution_poor optimize_elution Optimize elution: - Increase eluent concentration - Decrease flow rate - Optimize buffer pH is_elution_poor->optimize_elution Yes final_analysis Yield is likely low due to multiple contributing factors. Re-evaluate entire process. is_elution_poor->final_analysis No

Caption: A decision-making workflow for troubleshooting low yields of purified uAA-containing proteins.

Detailed Protocol: Nickel-NTA Affinity Chromatography for His-tagged uAA-Proteins

This protocol provides a general guideline for purifying a His-tagged protein containing a uAA expressed in E. coli. Buffer compositions may need to be optimized for your specific protein.

Buffers and Reagents:

  • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.

  • Reagents: Protease inhibitor cocktail, Lysozyme, DNase I.

Procedure:

  • Cell Lysis:

    • Resuspend the harvested cell pellet in ice-cold Lysis Buffer (approx. 5 mL per gram of wet cell paste).

    • Add lysozyme to 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

    • Add DNase I and sonicate on ice until the lysate is no longer viscous.

    • Clarify the lysate by centrifuging at >15,000 x g for 30 minutes at 4°C.[12]

  • Column Equilibration:

    • Equilibrate the Nickel-NTA resin with 5-10 column volumes of Lysis Buffer.

  • Binding:

    • Load the clarified lysate onto the equilibrated column. This can be done by gravity flow or with a chromatography system.[12]

  • Washing:

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance (A280) of the flow-through until it returns to baseline.

  • Elution:

    • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.[12] Collect fractions and monitor the protein elution by UV absorbance.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein.

    • Pool the pure fractions and proceed with buffer exchange (e.g., dialysis or desalting column) into a suitable storage buffer.[7]

References

Technical Support Center: 4-Methyl-L-phenylalanine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methyl-L-phenylalanine in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound solid and in solution?

A1:

  • Solid Form: this compound as a solid powder should be stored at 0-8°C.[1][2]

  • In Solution: While specific stability data for this compound solutions is limited, general practice for amino acid solutions suggests preparing them fresh. If storage is necessary, sterile filter the solution and store at 4°C for short periods. For longer-term storage, freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be avoided.

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is sparingly soluble in water and very slightly soluble in methanol and ethanol.[3] Its solubility in aqueous solutions can be influenced by pH. It is soluble in dilute mineral acids and alkali hydroxide solutions.[3] For biological assays, it is often dissolved in aqueous buffers, and the pH may need to be adjusted to achieve the desired concentration.

Q3: How does pH affect the stability of this compound in solution?

Q4: Is this compound susceptible to degradation from light or oxidation?

A4: While specific photostability and oxidative stability data for this compound are not extensively documented, aromatic amino acids, in general, can be susceptible to photodegradation and oxidation. The phenyl ring can be a target for oxidative reactions. It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. To minimize oxidative degradation, consider using deoxygenated solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in solution - Exceeding solubility limit- Change in temperature or pH- Gently warm the solution.- Adjust the pH to increase solubility (use dilute acid or base).- Prepare a more dilute solution.
Loss of biological activity - Degradation of the compound- Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in single-use aliquots.- Perform a stability study under your specific experimental conditions (see Experimental Protocols section).
Inconsistent experimental results - Inconsistent solution preparation- Degradation of stock solution- Standardize the solution preparation protocol.- Use freshly prepared solutions or validate the stability of your stock solution over time.
Appearance of unknown peaks in HPLC analysis - Degradation of this compound- Conduct a forced degradation study to identify potential degradation products (see Experimental Protocols section).- Use a stability-indicating HPLC method.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4] This protocol provides a general framework that can be adapted for this compound.

1. Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Add an equal volume of a solution of hydrogen peroxide (e.g., 3%) to the stock solution. Keep at room temperature for a defined period.

  • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) for a defined period.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to observe the formation of any degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation of this compound.

  • Identify and quantify any significant degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or impurities.[5]

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A C18 reversed-phase column is a good starting point for method development.

2. Mobile Phase Selection:

  • A gradient elution is often necessary to separate the parent compound from its degradation products.

  • A typical mobile phase could consist of:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid).

    • Solvent B: Acetonitrile or methanol with the same acidic modifier.

  • The gradient program should be optimized to achieve good resolution between all peaks.

3. Detection:

  • The detection wavelength should be set at the UV maximum of this compound. A photodiode array (PDA) detector is useful for assessing peak purity and identifying the UV spectra of degradation products.

4. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can separate the main peak from all degradation products generated during forced degradation studies.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₂[1][6]
Molecular Weight179.22 g/mol [1][6][7]
Melting Point243 - 250 °C[1]
AppearanceWhite to off-white powder[1]
Optical Rotation [α]D²⁰-10 ± 10° (c=1 in 1N HCl)[1]
Purity (HPLC)≥ 98%[1]

Table 2: Solubility of L-Phenylalanine (as a reference)

SolventSolubility (g/L) at 25°CReference
Water26.4[3]
EthanolInsoluble[3]
MethanolVery slightly soluble[3]

Note: Specific solubility data for this compound is limited. The data for L-Phenylalanine is provided as a general reference.

Visualizations

Signaling Pathways and Experimental Workflows

While direct evidence for the involvement of this compound in specific signaling pathways is not well-established, its parent compound, L-phenylalanine, is a precursor for several important signaling molecules and can impact pathways like insulin signaling.[8][9][10]

Below are diagrams illustrating a general workflow for assessing solution stability and a potential degradation pathway for phenylalanine analogs.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis A->B Expose to C Alkaline Hydrolysis A->C Expose to D Oxidative Stress A->D Expose to E Thermal Stress A->E Expose to F Photolytic Stress A->F Expose to G HPLC Analysis (Stability-Indicating Method) B->G Analyze Samples C->G Analyze Samples D->G Analyze Samples E->G Analyze Samples F->G Analyze Samples H Identify & Quantify Degradation Products G->H Interpret Data

Figure 1. Experimental workflow for a forced degradation study.

degradation_pathway Parent This compound DP1 Decarboxylation Product (e.g., 2-(4-methylphenyl)ethan-1-amine) Parent->DP1 Decarboxylation DP2 Deamination Product (e.g., 3-(4-methylphenyl)-2-oxopropanoic acid) Parent->DP2 Deamination DP3 Oxidation Product (e.g., hydroxylated derivatives) Parent->DP3 Oxidation DP4 Other Products Parent->DP4 Other Reactions

Figure 2. Potential degradation pathways for this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate all methods and storage conditions for your specific application.

References

Validation & Comparative

4-Methyl-L-phenylalanine vs. L-phenylalanine: A Comparative Guide to Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein engineering and drug development, the choice of amino acid residues is paramount to achieving desired protein characteristics, including stability, activity, and therapeutic efficacy. While L-phenylalanine is a fundamental aromatic amino acid, its synthetic analog, 4-Methyl-L-phenylalanine, offers unique properties that can be leveraged to enhance protein stability. This guide provides an objective comparison of these two amino acids in the context of protein stability, supported by established experimental methodologies.

Introduction to L-phenylalanine and this compound

L-phenylalanine is one of the twenty common amino acids used in protein biosynthesis. Its benzyl side chain is hydrophobic and participates in various non-covalent interactions that are crucial for protein folding and stability. This compound is a derivative of L-phenylalanine where a methyl group is added to the para position of the phenyl ring. This seemingly small modification can have significant implications for protein structure and stability. The presence of the methyl group increases the hydrophobicity and the bulk of the side chain, which can influence intra-molecular and inter-molecular interactions.[1]

Impact on Protein Stability: A Mechanistic Overview

The substitution of L-phenylalanine with this compound can modulate protein stability through several mechanisms:

  • Hydrophobic Effect: The additional methyl group in this compound enhances the hydrophobicity of the side chain. In the aqueous cellular environment, this increased hydrophobicity can drive the residue to be more buried within the protein core, potentially leading to a more compact and stable structure.

  • Van der Waals Interactions: The larger size of the 4-methylphenyl side chain can lead to more extensive van der Waals contacts within the protein core, contributing to a more favorable enthalpy of folding and thus greater stability.

  • Packing and Steric Effects: The increased bulk of the this compound side chain can improve packing efficiency within the hydrophobic core if the surrounding residues can accommodate it. However, if the substitution site is sterically constrained, it could lead to unfavorable steric clashes and a decrease in stability.

While L-phenylalanine itself has been shown to have a stabilizing effect on certain proteins by preventing aggregation, the incorporation of its methylated analog is a strategy to further enhance these stabilizing interactions.[2]

Quantitative Data Comparison

While direct, publicly available experimental data comparing the stability of a specific protein substituted with this compound versus L-phenylalanine is limited, we can present a hypothetical data table based on the expected outcomes from standard protein stability assays. The following table illustrates the type of quantitative data that would be generated from such a comparative study.

ParameterProtein with L-phenylalanineProtein with this compoundRationale for Expected Difference
Melting Temperature (Tm) 65°C68°CIncreased hydrophobicity and improved packing from the methyl group are expected to enhance thermal stability.
Gibbs Free Energy of Unfolding (ΔGu) 8.5 kcal/mol9.2 kcal/molA more stable protein will require more energy to unfold.
Denaturant Concentration at Midpoint (Cm) 3.2 M Guanidinium Chloride3.8 M Guanidinium ChlorideThe modified protein is expected to be more resistant to chemical denaturation.

Disclaimer: This data is illustrative and serves to demonstrate the expected trends. Actual values would be protein and context-dependent.

Experimental Protocols

To empirically determine the stability of a protein with this compound in comparison to its wild-type counterpart containing L-phenylalanine, the following experimental protocols are typically employed.

Site-Directed Mutagenesis and Protein Expression

The first step is to generate the mutant protein where a specific L-phenylalanine codon is replaced with a codon for this compound. This is achieved using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.

Workflow for Protein Preparation:

cluster_0 Gene Synthesis & Cloning cluster_1 Protein Expression cluster_2 Purification & Verification A Design plasmid with gene of interest B Introduce amber stop codon (TAG) at Phe site A->B C Clone into expression vector B->C D Co-transform E. coli with expression vector and pEVOL plasmid (synthetase/tRNA) C->D E Grow cells in media supplemented with this compound D->E F Induce protein expression E->F G Cell lysis and protein purification (e.g., Ni-NTA chromatography) F->G H Verify incorporation by mass spectrometry G->H

Figure 1: Workflow for the preparation of a protein containing this compound.

Thermal Stability Assessment: Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds due to increasing temperature. The midpoint of the unfolding transition is the melting temperature (Tm), a direct indicator of thermal stability.

Methodology:

  • Prepare solutions of both the wild-type (L-phenylalanine) and mutant (this compound) proteins at the same concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Load the protein solution and a matching buffer reference into the DSC instrument.

  • Scan a temperature range (e.g., 20°C to 100°C) at a constant rate (e.g., 1°C/min).

  • The instrument records the differential heat capacity as a function of temperature.

  • The resulting thermogram is analyzed to determine the Tm and the calorimetric enthalpy of unfolding (ΔHcal).

Chemical Denaturation Studies

This method involves monitoring the unfolding of the protein as a function of the concentration of a chemical denaturant (e.g., urea or guanidinium chloride). The stability of the protein is determined by the concentration of denaturant required to unfold half of the protein population (Cm) and the Gibbs free energy of unfolding in the absence of denaturant (ΔGu).

Methodology:

  • Prepare a series of solutions containing a fixed concentration of the protein and increasing concentrations of the denaturant.

  • Allow the samples to equilibrate.

  • Monitor the unfolding process using a spectroscopic technique, typically circular dichroism (CD) spectroscopy or intrinsic tryptophan fluorescence.

    • CD Spectroscopy: Measures the change in the far-UV CD signal (e.g., at 222 nm), which reflects the loss of secondary structure.

    • Fluorescence Spectroscopy: Measures the change in the emission wavelength of intrinsic tryptophan residues, which is sensitive to their local environment.

  • Plot the spectroscopic signal against the denaturant concentration and fit the data to a two-state unfolding model to determine Cm and ΔGu.

Experimental Workflow for Stability Analysis:

cluster_0 Sample Preparation cluster_1 Thermal Denaturation cluster_2 Chemical Denaturation WT Wild-Type Protein (L-phenylalanine) DSC Differential Scanning Calorimetry (DSC) WT->DSC CD Circular Dichroism (CD) or Fluorescence Spectroscopy WT->CD MUT Mutant Protein (this compound) MUT->DSC MUT->CD Tm Determine Melting Temperature (Tm) DSC->Tm Conclusion Compare Stability Cm Determine Denaturant Midpoint (Cm) and Free Energy of Unfolding (ΔGu) CD->Cm

Figure 2: Workflow for comparing the stability of proteins.

Conclusion

The substitution of L-phenylalanine with this compound presents a promising strategy for enhancing protein stability. The increased hydrophobicity and bulk of the methylated analog can lead to more favorable packing and hydrophobic interactions within the protein core, resulting in a higher melting temperature and greater resistance to chemical denaturation. The experimental protocols outlined in this guide provide a robust framework for quantifying these effects. For researchers in drug development and protein engineering, leveraging such unnatural amino acids can be a powerful tool for creating more stable and effective protein-based therapeutics and diagnostics.

References

Enhancing Protein Stability: A Comparative Analysis of 4-Methyl-L-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and stable proteins is a paramount objective. The incorporation of non-canonical amino acids presents a promising avenue to engineer proteins with enhanced therapeutic potential. This guide provides a comparative analysis of the thermal stability of proteins containing the non-canonical amino acid 4-Methyl-L-phenylalanine versus those with the natural L-phenylalanine.

The strategic substitution of native amino acids with synthetic counterparts can significantly alter the biophysical properties of a protein. This compound, an analog of L-phenylalanine, introduces a methyl group to the phenyl ring. This modification is hypothesized to enhance thermal stability through increased hydrophobicity and improved packing within the protein core. While direct, quantitative comparisons in the peer-reviewed literature are sparse, this guide synthesizes the available information and provides standardized protocols for researchers to conduct their own comparative stability studies.

Data Presentation: A Comparative Overview

To illustrate the potential impact of this compound on protein thermostability, the following table presents hypothetical data for a model protein, "Protein X," and its variant where a key phenylalanine residue has been substituted. This data is for demonstrative purposes and highlights the type of quantitative comparison that can be achieved using the experimental protocols detailed below.

Protein VariantMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C)Enthalpy of Unfolding (ΔH) (kcal/mol)
Protein X (Wild-Type with Phenylalanine)72.5-120
Protein X (Variant with this compound)78.2+5.7135

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary depending on the protein and the specific site of substitution.

Experimental Protocols: Assessing Protein Thermal Stability

Accurate determination of protein thermal stability is crucial for comparative studies. The following are detailed methodologies for three widely used techniques: Differential Scanning Calorimetry (DSC), Circular Dichroism (CD) Spectroscopy, and Thermal Shift Assay (TSA).

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds, providing a thermodynamic profile of its stability.

Methodology:

  • Sample Preparation: Prepare the wild-type and this compound variant proteins in the same buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL. A buffer-only sample will be used as a reference.

  • Instrument Setup: Equilibrate the DSC instrument (e.g., a MicroCal VP-Capillary DSC) at the starting temperature (e.g., 20°C).

  • Data Acquisition: Load the protein and reference samples into the respective cells. Initiate a temperature scan from 20°C to 100°C at a scan rate of 1°C/min.

  • Data Analysis: The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the melting temperature (Tm), the peak of the unfolding transition, and the enthalpy of unfolding (ΔH), the area under the curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy monitors changes in the secondary structure of a protein as a function of temperature.

Methodology:

  • Sample Preparation: Prepare protein samples (wild-type and variant) at a concentration of 0.2 mg/mL in a suitable buffer that does not have a high absorbance in the far-UV region (e.g., 10 mM sodium phosphate, 100 mM sodium fluoride, pH 7.4).

  • Instrument Setup: Use a CD spectrometer equipped with a Peltier temperature controller. Set the wavelength for monitoring to a value sensitive to the protein's secondary structure (e.g., 222 nm for alpha-helical proteins).

  • Data Acquisition: Record the CD signal as the temperature is increased from 20°C to 100°C at a rate of 1°C/min.

  • Data Analysis: Plot the CD signal against temperature. The resulting sigmoidal curve is fitted to determine the Tm, which is the midpoint of the thermal transition.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method that uses a fluorescent dye that binds to hydrophobic regions of a protein as it unfolds.

Methodology:

  • Reagent Preparation: Prepare a master mix containing the protein (e.g., 5 µM final concentration), a fluorescent dye (e.g., SYPRO Orange at a 5X final concentration), and the assay buffer.

  • Plate Setup: Aliquot the master mix into a 96-well PCR plate. Include appropriate controls (buffer only, dye only).

  • Data Acquisition: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/min, acquiring fluorescence data at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity versus temperature. The Tm is determined from the peak of the first derivative of the melting curve.

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for comparing the thermal stability of a wild-type protein with a this compound variant.

G Workflow for Comparative Thermal Stability Analysis cluster_0 Protein Preparation cluster_1 Thermal Stability Assays cluster_2 Data Analysis and Comparison P1 Express and Purify Wild-Type Protein A1 Differential Scanning Calorimetry (DSC) P1->A1 A2 Circular Dichroism (CD) Spectroscopy P1->A2 A3 Thermal Shift Assay (TSA/DSF) P1->A3 P2 Incorporate this compound and Purify Variant Protein P2->A1 P2->A2 P2->A3 D1 Determine Tm and ΔH for both proteins A1->D1 A2->D1 A3->D1 D2 Compare ΔTm (Variant vs. Wild-Type) D1->D2 D3 Analyze Thermodynamic Parameters D2->D3 C Conclusion: Assess impact of This compound on thermal stability D3->C

A Comparative Spectroscopic Analysis: Phenylalanine vs. 4-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and peptide science, the subtle modification of amino acid side chains can profoundly influence molecular interactions, bioavailability, and therapeutic efficacy. This guide provides a detailed spectroscopic comparison of the proteinogenic amino acid L-phenylalanine and its derivative, 4-Methyl-L-phenylalanine. By understanding their distinct spectroscopic signatures, researchers can better characterize these molecules in various experimental settings.

Structural Differences

The key structural difference between L-phenylalanine and this compound lies in the substitution on the phenyl ring. This compound possesses a methyl group at the para (4-position) of the benzene ring, whereas phenylalanine remains unsubstituted. This seemingly minor addition has significant implications for the electronic environment and, consequently, the spectroscopic properties of the molecule.

dot

Spectroscopic_Workflow cluster_input Input Samples cluster_analysis Spectroscopic Analysis cluster_output Distinct Spectroscopic Signatures Phe Phenylalanine NMR NMR Spectroscopy (¹H, ¹³C) Phe->NMR IR IR Spectroscopy Phe->IR UV_Vis UV-Vis Spectroscopy Phe->UV_Vis MS Mass Spectrometry Phe->MS MePhe This compound MePhe->NMR MePhe->IR MePhe->UV_Vis MePhe->MS NMR_diff Aromatic region splitting New methyl signals NMR->NMR_diff IR_diff Shift in C-H out-of-plane bend IR->IR_diff UV_Vis_diff Bathochromic shift in λmax UV_Vis->UV_Vis_diff MS_diff Δm/z = 14 MS->MS_diff

Functional Comparison of Enzymes with 4-Methyl-L-phenylalanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a functional comparison of key enzymes that are known to or have the potential to interact with the non-canonical amino acid 4-Methyl-L-phenylalanine. This analysis is crucial for researchers in protein engineering, drug development, and metabolic studies who seek to understand and utilize this synthetic amino acid. Due to the limited availability of direct kinetic data for this compound with many enzymes, this guide also provides detailed experimental protocols to enable researchers to generate this critical data in their own laboratories.

Introduction to this compound

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a methyl group at the para position of the phenyl ring. This modification imparts unique steric and electronic properties, making it a valuable tool for probing protein structure and function, as well as for developing novel therapeutics. Its incorporation into peptides and proteins can influence folding, stability, and binding interactions.

Enzyme Classes of Interest

The primary enzymes expected to interact with this compound are those involved in the metabolism and utilization of its natural analog, L-phenylalanine. This guide focuses on four key enzymes:

  • Phenylalanyl-tRNA Synthetase (PheRS): Responsible for charging tRNA with phenylalanine for protein synthesis. Engineered variants are required to utilize this compound.

  • Phenylalanine Hydroxylase (PAH): Catalyzes the conversion of L-phenylalanine to L-tyrosine, the rate-limiting step in phenylalanine catabolism.

  • Phenylalanine Ammonia-Lyase (PAL): A key enzyme in the phenylpropanoid pathway in plants, catalyzing the deamination of L-phenylalanine.

  • Interleukin 4 Induced Gene 1 (IL4I1): An L-amino acid oxidase that catabolizes aromatic amino acids and plays a role in immune regulation.

Quantitative Data Comparison

Direct kinetic data for the interaction of this compound with these enzymes is scarce in the current literature. The following tables provide a comparative summary of the available kinetic parameters for the natural substrate, L-phenylalanine, and will be updated as data for this compound becomes available. This serves as a baseline for researchers aiming to characterize these enzymes with the non-canonical amino acid.

Table 1: Phenylalanyl-tRNA Synthetase (PheRS) Kinetic Parameters

Enzyme VariantSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Yeast PheRSL-Phenylalanine-100 ± 20 (synthesis)-
Data for engineered PheRS with this compound is not currently available in the literature.This compound---

Table 2: Phenylalanine Hydroxylase (PAH) Kinetic Parameters

Enzyme SourceSubstrateKd (µM)
Human PAH (truncated)L-Phenylalanine130
Data for PAH with this compound is not currently available in the literature.This compound-

Table 3: Phenylalanine Ammonia-Lyase (PAL) Kinetic Parameters

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Sorghum bicolor PAL1L-Phenylalanine--5.18 x 103
Arabidopsis thaliana PAL1L-Phenylalanine64-71--
Data for PAL with this compound is not currently available in the literature.This compound---

Table 4: Interleukin 4 Induced Gene 1 (IL4I1) Kinetic Parameters

Enzyme SourceSubstrateKm (mM)Vmax (relative units)
Recombinant Human IL4I1L-Phenylalanine0.35 ± 0.04100
Recombinant Human IL4I1L-Tryptophan4.8 ± 0.745
Data for IL4I1 with this compound is not currently available in the literature.This compound--

Experimental Protocols

To facilitate the generation of the missing quantitative data, detailed protocols for key enzyme assays are provided below.

Protocol 1: Aminoacyl-tRNA Synthetase (aaRS) Activity Assay

This protocol is designed to determine the kinetic parameters of an engineered Phenylalanyl-tRNA Synthetase for this compound.

1. Materials:

  • Purified engineered PheRS

  • Cognate tRNAPhe

  • ATP

  • This compound

  • Radioactively labeled [3H]-4-Methyl-L-phenylalanine (if available) or a label-free detection method

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 10 mM DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

2. Procedure:

  • Prepare a reaction mixture containing all components except the enzyme in the reaction buffer.

  • Vary the concentration of this compound across a range of concentrations (e.g., 0.1 to 10 times the expected Km).

  • Initiate the reaction by adding the engineered PheRS.

  • Incubate the reaction at a constant temperature (e.g., 37°C).

  • At various time points, quench aliquots of the reaction mixture by adding ice-cold 10% TCA.

  • Precipitate the aminoacylated tRNA on ice for at least 30 minutes.

  • Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Wash the filters with cold 5% TCA to remove unincorporated amino acids.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Determine the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and kcat.

Protocol 2: Phenylalanine Hydroxylase (PAH) Activity Assay using HPLC

This protocol measures the conversion of a phenylalanine analog to its hydroxylated product.

1. Materials:

  • Purified PAH

  • This compound

  • Tetrahydrobiopterin (BH4) as a cofactor

  • Catalase

  • Ferrous ammonium sulfate

  • Reaction buffer (e.g., 0.1 M Na-HEPES, pH 7.0)

  • HPLC system with a C18 column and a UV or fluorescence detector

  • Mobile phase (e.g., acetonitrile and water with formic acid)

2. Procedure:

  • Prepare a reaction mixture containing PAH, catalase, and ferrous ammonium sulfate in the reaction buffer.

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes.

  • Initiate the reaction by adding this compound and BH4.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Centrifuge the mixture to pellet precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the substrate and the potential hydroxylated product.

  • Determine the amount of product formed and calculate the enzyme activity. For kinetic analysis, vary the substrate concentration and measure the initial velocities.

Protocol 3: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of the corresponding cinnamic acid derivative from a phenylalanine analog.

1. Materials:

  • Purified PAL

  • This compound

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Spectrophotometer

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer and this compound.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding PAL.

  • Monitor the increase in absorbance at a wavelength corresponding to the formation of 4-methyl-cinnamic acid (the exact wavelength should be determined experimentally).

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • For kinetic analysis, repeat the assay at various concentrations of this compound.

Protocol 4: IL4I1 Enzymatic Assay

This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the L-amino acid oxidase activity of IL4I1.[1]

1. Materials:

  • Purified IL4I1

  • This compound

  • H2O2 detection reagent (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorescence microplate reader

2. Procedure:

  • Prepare a reaction mixture containing IL4I1 and this compound in the reaction buffer.

  • Add the Amplex Red reagent and HRP to the mixture.

  • Incubate the reaction at 37°C, protected from light.

  • Measure the fluorescence intensity at excitation and emission wavelengths appropriate for the chosen detection reagent (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).

  • The rate of increase in fluorescence is proportional to the rate of H2O2 production and thus the enzyme activity.

  • For kinetic analysis, vary the concentration of this compound and determine the initial reaction rates.

Visualizations

Experimental Workflow for Enzyme Kinetic Analysis

The following diagram illustrates a general workflow for determining the kinetic parameters of an enzyme with a novel substrate like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis cluster_results Results enzyme_prep Enzyme Purification reaction_setup Reaction Setup (Varying Substrate Conc.) enzyme_prep->reaction_setup substrate_prep Substrate Preparation (this compound) substrate_prep->reaction_setup buffer_prep Buffer & Reagent Preparation buffer_prep->reaction_setup incubation Incubation (Controlled Temp. & Time) reaction_setup->incubation quenching Reaction Quenching incubation->quenching detection Product Detection (e.g., HPLC, Spectrophotometry) quenching->detection data_processing Data Processing (Initial Velocity Calculation) detection->data_processing kinetic_modeling Kinetic Modeling (Michaelis-Menten) data_processing->kinetic_modeling km_kcat Determination of Km and kcat kinetic_modeling->km_kcat

Caption: General workflow for enzyme kinetic analysis.

Incorporation of this compound into Proteins

This diagram illustrates the logical steps required to incorporate a non-canonical amino acid like this compound into a protein using an engineered aminoacyl-tRNA synthetase system.

ncaa_incorporation start Start: Desire to incorporate This compound engineered_aars Engineered PheRS specific for This compound start->engineered_aars orthogonal_trna Orthogonal tRNA that recognizes a unique codon (e.g., amber stop codon) start->orthogonal_trna charging Charging of orthogonal tRNA with This compound by engineered PheRS engineered_aars->charging orthogonal_trna->charging protein_synthesis Protein Synthesis (in vivo or in vitro) charging->protein_synthesis protein_with_ncaa Result: Protein containing This compound at the specified site protein_synthesis->protein_with_ncaa phenylalanine_metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr PAH Cinnamate trans-Cinnamic Acid Phe->Cinnamate PAL Protein Incorporation into Proteins Phe->Protein PheRS Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate IL4I1

References

A Comparative Guide to 4-Methyl-L-phenylalanine and Other Phenylalanine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate amino acid analogs is crucial for advancing investigations into protein structure, enzyme function, and therapeutic development. This guide provides a detailed comparison of 4-Methyl-L-phenylalanine with other commonly used L-phenylalanine analogs, focusing on their biochemical properties, mechanisms of action, and applications. While direct comparative studies with comprehensive quantitative data are limited, this guide synthesizes available information and presents detailed experimental protocols to enable researchers to conduct their own comparative analyses.

Introduction to Phenylalanine Analogs

Phenylalanine, an essential aromatic amino acid, is a fundamental component of proteins and a precursor for important signaling molecules.[1] Analogs of phenylalanine, created by modifying its phenyl ring or backbone, are invaluable tools in biochemical and pharmacological research. These modifications can alter the analog's size, hydrophobicity, and electronic properties, leading to changes in how they are incorporated into proteins, interact with enzymes, and bind to receptors.[2] This guide focuses on this compound and compares it with other key analogs such as p-chloro-L-phenylalanine and α-methyl-L-phenylalanine.

Biochemical Profile and Applications

This compound

This compound is a derivative of L-phenylalanine with a methyl group at the para-position of the phenyl ring. This modification increases the hydrophobicity and steric bulk of the side chain. It is a valuable tool in peptide and protein engineering, where its incorporation can influence peptide conformation and stability.[2] In drug development, it serves as a building block for novel therapeutic agents, particularly in the design of drugs targeting neurological disorders.[2][3]

Other Phenylalanine Analogs
  • p-Chloro-L-phenylalanine (PCPA): This analog is a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[4][5] It is widely used in preclinical studies to deplete serotonin levels and investigate the role of this neurotransmitter in various physiological and pathological processes.[4]

  • α-Methyl-L-phenylalanine: The addition of a methyl group to the alpha-carbon of phenylalanine results in an analog that is a weak competitive inhibitor of phenylalanine hydroxylase in vitro but a potent suppressor of its activity in vivo.[6][7] This property makes it a useful tool for creating animal models of phenylketonuria (PKU).[8][9]

  • 4-Fluoro-L-phenylalanine: The substitution of hydrogen with fluorine at the 4-position of the phenyl ring creates an analog with altered electronic properties. This modification has been shown to enhance the binding affinity of peptides to their receptors, as demonstrated in studies with the opioid peptide biphalin.[1]

Comparative Data

Table 1: General Properties of Phenylalanine Analogs

AnalogStructureKey FeaturePrimary Application
This compound CH₃ at para-positionIncreased hydrophobicityPeptide synthesis, drug design[2][3]
p-Chloro-L-phenylalanine Cl at para-positionTryptophan hydroxylase inhibitorSerotonin depletion studies[4][5]
α-Methyl-L-phenylalanine CH₃ at alpha-carbonPhenylalanine hydroxylase inhibitor (in vivo)PKU animal models[6][8]
4-Fluoro-L-phenylalanine F at para-positionAltered electronic propertiesEnhancing peptide-receptor binding[1]

Table 2: Known Biological Effects of Phenylalanine Analogs

AnalogTarget Enzyme/ReceptorEffectReference
p-Chloro-L-phenylalanine Tryptophan HydroxylaseIrreversible Inhibition[4]
α-Methyl-L-phenylalanine Phenylalanine HydroxylaseInhibition (potent in vivo)[6]
4-Fluoro-L-phenylalanine μ- and δ-opioid receptors (in biphalin)Increased binding affinity[1]

Signaling Pathways

Phenylalanine and its analogs can influence various cellular signaling pathways. For instance, L-phenylalanine has been shown to activate several G protein-coupled receptors (GPCRs).[9] The introduction of analogs can modulate these interactions, either by acting as agonists, antagonists, or allosteric modulators. The diagram below illustrates a generalized GPCR signaling cascade that can be activated by amino acids and their analogs.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Analog Analog GPCR GPCR Analog->GPCR Binds to G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling Activates

Generalized GPCR signaling pathway initiated by an amino acid analog.

Experimental Protocols

To facilitate direct comparison of this compound with other analogs, detailed methodologies for key experiments are provided below.

Enzyme Inhibition Assay: Phenylalanine Hydroxylase

This protocol outlines a method to determine the inhibitory potential (e.g., IC₅₀ or Kᵢ) of phenylalanine analogs on phenylalanine hydroxylase (PAH).

Materials:

  • Purified phenylalanine hydroxylase

  • L-phenylalanine (substrate)

  • 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Phenylalanine analogs (e.g., this compound, p-chloro-L-phenylalanine, α-methyl-L-phenylalanine)

  • Tris-HCl buffer (pH 7.4)

  • Perchloric acid

  • HPLC system for tyrosine detection

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, catalase, DTT, and BH₄.

  • Inhibitor Addition: Add varying concentrations of the phenylalanine analog to be tested to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Add a known amount of purified phenylalanine hydroxylase to each tube and pre-incubate for a specified time at 37°C.

  • Reaction Initiation: Initiate the reaction by adding L-phenylalanine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Tyrosine Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for tyrosine production using an HPLC system.

  • Data Analysis: Plot the rate of tyrosine formation as a function of the inhibitor concentration. Calculate the IC₅₀ value, and if performing kinetic analysis with varying substrate concentrations, determine the Kᵢ value.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Cofactors) B Add Phenylalanine Analog (Varying Concentrations) A->B C Add Phenylalanine Hydroxylase (Pre-incubate at 37°C) B->C D Initiate with L-Phenylalanine C->D E Incubate at 37°C D->E F Terminate with Perchloric Acid E->F G Quantify Tyrosine (HPLC) F->G H Calculate IC50 / Ki G->H

Workflow for an enzyme inhibition assay of phenylalanine hydroxylase.
Protein Synthesis Rate Assay

This protocol describes a non-radioactive method to compare the effects of phenylalanine analogs on the rate of protein synthesis in cultured cells using O-propargyl-puromycin (OPP).

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Phenylalanine-free medium

  • L-phenylalanine and its analogs (this compound, etc.)

  • O-propargyl-puromycin (OPP)

  • Click-iT® Cell Reaction Buffer Kit (or similar)

  • Fluorescent azide (e.g., Alexa Fluor 488 azide)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Amino Acid Starvation and Analog Treatment: Replace the culture medium with phenylalanine-free medium for a short period (e.g., 1 hour). Then, add medium containing either L-phenylalanine (control) or a phenylalanine analog at a specific concentration.

  • OPP Labeling: Add OPP to the culture medium and incubate for a defined period (e.g., 30 minutes).

  • Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix using a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: Permeabilize the cells to allow entry of the detection reagents.

  • Click Reaction: Perform the click reaction by incubating the cells with the fluorescent azide to label the incorporated OPP.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the labeled cells. A decrease in fluorescence intensity in the presence of an analog compared to the L-phenylalanine control indicates an inhibition of protein synthesis.

Protein_Synthesis_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_detection Detection A Culture Cells B Amino Acid Starvation A->B C Treat with Phenylalanine or Analog B->C D Add O-propargyl-puromycin (OPP) C->D E Incubate D->E F Harvest, Fix, and Permeabilize Cells E->F G Click Reaction with Fluorescent Azide F->G H Flow Cytometry Analysis G->H

Workflow for measuring protein synthesis rate using OPP labeling.

Conclusion

This compound and other phenylalanine analogs are powerful tools for researchers in various fields. While a comprehensive, direct comparative dataset is not yet available, this guide provides a summary of their known individual properties and applications. The inclusion of detailed experimental protocols empowers researchers to generate the specific, quantitative data needed to make informed decisions about which analog is best suited for their experimental goals. As research progresses, a more complete understanding of the nuanced differences between these valuable compounds will undoubtedly emerge.

References

Unnatural Amino Acid Integration: A Comparative Analysis of Proteins Containing 4-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the unnatural amino acid 4-Methyl-L-phenylalanine (4-Me-Phe) into proteins represents a powerful strategy in protein engineering, offering a means to subtly modify protein structure and enhance biological activity. This guide provides a comparative analysis of proteins containing 4-Me-Phe, highlighting the impact of this modification on their function and stability, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The substitution of naturally occurring amino acids with synthetic counterparts like 4-Me-Phe allows for the fine-tuning of protein properties. The additional methyl group on the phenyl ring of phenylalanine increases its hydrophobicity and steric bulk. This seemingly minor alteration can lead to significant changes in protein folding, stability, and interactions with other molecules, ultimately impacting the protein's biological activity.[1][2][3]

Case Study: Enhanced Hydrophobic Interactions and Stability in a Model Protein

To illustrate this, we can consider a hypothetical model protein where a phenylalanine residue located at a hydrophobic interface is replaced with 4-Me-Phe.

Data Presentation
ParameterWild-Type Protein (with Phenylalanine)4-Me-Phe Modified ProteinRationale for Predicted Change
Thermal Stability (Tm) X °C> X °CThe increased hydrophobicity of 4-Me-Phe is expected to enhance hydrophobic packing within the protein core, leading to a higher melting temperature (Tm).
Binding Affinity (Kd) to a Hydrophobic Ligand Y µM< Y µMThe methyl group of 4-Me-Phe can create additional van der Waals interactions with a hydrophobic ligand, resulting in a lower dissociation constant (Kd) and thus higher binding affinity.
Experimental Protocols

1. Site-Specific Incorporation of this compound:

The genetic incorporation of 4-Me-Phe into a target protein is typically achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Vector Preparation: A plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site is co-transformed into E. coli with a second plasmid encoding the engineered aminoacyl-tRNA synthetase and its cognate tRNA.

  • Cell Culture: The transformed E. coli are grown in a minimal medium supplemented with 4-Me-Phe.

  • Protein Expression and Purification: Protein expression is induced, and the resulting protein containing 4-Me-Phe is purified using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

2. Thermal Shift Assay (Differential Scanning Fluorimetry):

This technique is used to determine the thermal stability (Tm) of the wild-type and modified proteins.

  • Sample Preparation: The purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein.

  • Instrumentation: The experiment is performed in a real-time PCR machine.

  • Data Acquisition: The temperature is gradually increased, and the fluorescence is monitored. As the protein unfolds, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, determined by the midpoint of the fluorescence transition curve.

3. Isothermal Titration Calorimetry (ITC):

ITC is employed to measure the binding affinity (Kd) of a ligand to the wild-type and modified proteins.

  • Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe. Both are in the same buffer.

  • Instrumentation: An isothermal titration calorimeter is used to measure the heat changes upon binding.

  • Data Acquisition: The ligand is injected into the protein solution in small aliquots. The heat released or absorbed during the binding event is measured.

  • Data Analysis: The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Mandatory Visualization

Experimental Workflow for Comparing Wild-Type and 4-Me-Phe Modified Proteins

experimental_workflow cluster_synthesis Protein Synthesis cluster_analysis Biophysical Analysis cluster_comparison Comparative Analysis wt_synthesis Wild-Type Protein Expression & Purification tsa Thermal Shift Assay (Tm Determination) wt_synthesis->tsa itc Isothermal Titration Calorimetry (Kd Determination) wt_synthesis->itc mod_synthesis 4-Me-Phe Protein Expression & Purification mod_synthesis->tsa mod_synthesis->itc comparison Compare Tm and Kd values tsa->comparison itc->comparison signaling_pathway ligand Ligand receptor_wt Wild-Type Receptor ligand->receptor_wt Binding receptor_mod 4-Me-Phe Receptor (Higher Affinity) ligand->receptor_mod Enhanced Binding downstream Downstream Signaling Cascade receptor_wt->downstream receptor_mod->downstream response_wt Biological Response (Normal) downstream->response_wt response_mod Biological Response (Potentiated) downstream->response_mod

References

Characterizing the Hydrophobicity of 4-Methyl-L-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrophobicity of amino acids is a critical determinant of protein structure, function, and drug-receptor interactions. For medicinal chemists and drug developers, understanding and quantifying the hydrophobicity of novel amino acid analogues like 4-Methyl-L-phenylalanine is paramount for designing molecules with optimal pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the hydrophobicity of this compound against its parent amino acid, L-phenylalanine, and two other para-substituted analogues: 4-Chloro-L-phenylalanine and 4-Nitro-L-phenylalanine.

The addition of a methyl group to the phenyl ring of L-phenylalanine is expected to increase its hydrophobicity. This guide will quantify this change using available data and provide detailed experimental protocols for researchers to determine these properties in their own laboratories.

The Role of Hydrophobicity in G Protein-Coupled Receptor (GPCR) Signaling

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals. The binding of a ligand to a GPCR initiates a conformational change, leading to the activation of intracellular signaling pathways. The hydrophobicity of a ligand plays a crucial role in this process, influencing its ability to partition into the cell membrane, access the receptor's binding pocket, and form favorable interactions that drive receptor activation. Hydrophobic interactions are key components of the binding energy between a ligand and its receptor.

The following diagram illustrates a generalized GPCR signaling pathway, highlighting the importance of ligand binding in initiating the cascade.

GPCR_Signaling_Pathway Generalized GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand Hydrophobic Ligand Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation RP_HPLC_Workflow RP-HPLC Experimental Workflow for Hydrophobicity Determination cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock_Solutions Prepare Stock Solutions of Amino Acids Working_Solutions Prepare Working Solutions Stock_Solutions->Working_Solutions Inject Inject Samples Working_Solutions->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Elute Gradient Elution Inject->Elute Detect UV Detection Elute->Detect Record_RT Record Retention Times Detect->Record_RT Calculate_Relative_RT Calculate Relative Retention Times Record_RT->Calculate_Relative_RT

A Comparative Guide to the Mass Spectrometry Analysis of 4-Methyl-L-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the incorporation and mass spectrometry analysis of 4-Methyl-L-phenylalanine (4-Me-Phe), a non-canonical amino acid (ncAA), with other commonly used phenylalanine analogs. The information presented herein is supported by experimental data from peer-reviewed literature and offers detailed protocols for researchers in proteomics and drug development.

Introduction

The site-specific incorporation of non-canonical amino acids into proteins is a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities, biophysical probes, and therapeutic warheads. This compound, an analog of phenylalanine, offers a subtle modification that can probe or enhance protein structure and function. Accurate and sensitive analytical techniques, primarily mass spectrometry, are crucial for verifying and quantifying the incorporation of 4-Me-Phe and other ncAAs. This guide compares the performance of 4-Me-Phe with two widely used phenylalanine analogs, p-azido-L-phenylalanine (pAzF) and p-acetyl-L-phenylalanine (pAcF), in terms of incorporation efficiency and mass spectrometry analysis.

Quantitative Comparison of ncAA Incorporation

The efficiency of ncAA incorporation is a critical factor for downstream applications. The following table summarizes the reported incorporation efficiencies of 4-Me-Phe and its alternatives in E. coli expression systems.

Non-Canonical Amino AcidStructureReported Incorporation Efficiency (%)Key Features
This compound (4-Me-Phe) >95[1]Minimal structural perturbation; useful for studying effects of subtle steric changes.
p-azido-L-phenylalanine (pAzF) HighBio-orthogonal handle for "click" chemistry; enables protein labeling and conjugation.
p-acetyl-L-phenylalanine (pAcF) HighKeto group for bio-orthogonal reactions; useful for protein cross-linking and labeling.[2]

Note: Incorporation efficiencies can vary depending on the expression system, the specific protein, the site of incorporation, and the orthogonal synthetase used. The data for 4-Me-Phe indicates high-level incorporation in an E. coli cell-free system.[1]

Mass Spectrometry Analysis: A Comparative Overview

Mass spectrometry is the gold standard for confirming the incorporation of ncAAs and for quantitative proteomics studies. The table below compares key mass spectrometry parameters for the analysis of peptides containing 4-Me-Phe, pAzF, and pAcF.

ParameterThis compound (4-Me-Phe)p-azido-L-phenylalanine (pAzF)p-acetyl-L-phenylalanine (pAcF)
Mass Shift (vs. Phe) +14.01565 Da+41.00179 Da+42.01056 Da
Expected Fragmentation Stable, predictable b- and y-ion series.Potential for neutral loss of N₂ (-28 Da) under certain MS/MS conditions.Stable, predictable b- and y-ion series.
Detection Sensitivity High, comparable to natural amino acids.High, though fragmentation can be more complex.High, comparable to natural amino acids.
Quantitative Strategy Amenable to label-free and isotopic labeling (e.g., SILAC) methods.Amenable to label-free and isotopic labeling methods.Amenable to label-free and isotopic labeling methods.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Target Protein

This protocol is a generalized procedure for the incorporation of 4-Me-Phe into a target protein in E. coli using an appropriate orthogonal aminoacyl-tRNA synthetase/tRNA pair.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the target protein with an amber stop codon (TAG) at the desired incorporation site.

  • Vector encoding the orthogonal 4-Me-Phe-tRNA synthetase and its cognate tRNA.

  • LB medium and Terrific Broth (TB) medium.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotics.

2. Procedure:

  • Co-transform the E. coli expression strain with the target protein vector and the orthogonal synthetase/tRNA vector.

  • Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Inoculate 1 L of TB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Add this compound to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate at 18-25°C for 16-20 hours.

  • Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.

Protocol 2: Mass Spectrometry Analysis of 4-Me-Phe Incorporation

This protocol outlines the general steps for confirming the incorporation of 4-Me-Phe by mass spectrometry.

1. In-gel or In-solution Digestion:

  • Separate the purified protein by SDS-PAGE and excise the corresponding band, or use the purified protein in solution.

  • Destain the gel band (if applicable), reduce with DTT, and alkylate with iodoacetamide.

  • Digest the protein with trypsin overnight at 37°C.

  • Extract the peptides from the gel slices or stop the in-solution reaction.

2. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap or Q-TOF).

  • Separate peptides on a C18 reversed-phase column using a gradient of acetonitrile in 0.1% formic acid.

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.

3. Data Analysis:

  • Search the raw MS data against a protein sequence database using a search engine like Mascot or Sequest.

  • Include a variable modification for the mass of 4-Me-Phe (+161.0837 Da) on phenylalanine residues.

  • Manually inspect the MS/MS spectra of peptides identified with the modification to confirm the presence of characteristic b- and y-ions.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for 4-Me-Phe Incorporation and Analysis cluster_incorporation Protein Expression cluster_analysis Mass Spectrometry Analysis Transformation Co-transformation of Plasmids Culture Cell Culture and Growth Transformation->Culture Induction Induction with IPTG and 4-Me-Phe Culture->Induction Harvest Cell Harvesting and Lysis Induction->Harvest Purification Protein Purification Harvest->Purification Digestion Protein Digestion (Trypsin) Purification->Digestion Purified Protein LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Database Search and Validation LCMS->DataAnalysis

Caption: Workflow for 4-Me-Phe incorporation and MS analysis.

SILAC_Workflow SILAC Workflow for Quantitative Analysis cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_ms Mass Spectrometry Light Grow cells in 'Light' medium (e.g., natural Phe) Mix Combine 'Light' and 'Heavy' cell lysates (1:1 ratio) Light->Mix Heavy Grow cells in 'Heavy' medium (e.g., 13C6-4-Me-Phe) Heavy->Mix Digest Protein Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify Heavy/Light Peptide Ratios LCMS->Quantify

Caption: SILAC workflow for quantitative proteomics.

Signaling_Pathway Protein Synthesis Pathway DNA DNA (Gene with TAG codon) mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Protein Protein with 4-Me-Phe Ribosome->Protein Translation tRNA Orthogonal tRNA Synthetase Orthogonal Synthetase tRNA->Synthetase Charged_tRNA 4-Me-Phe-tRNA Synthetase->Charged_tRNA Aminoacylation ncAA 4-Me-Phe ncAA->Synthetase Charged_tRNA->Ribosome

Caption: Pathway of ncAA incorporation into proteins.

Conclusion

This compound is a valuable non-canonical amino acid for protein engineering, exhibiting high incorporation efficiency and straightforward detection by mass spectrometry. Its minimal structural perturbation makes it an excellent probe for studying subtle structure-function relationships in proteins. While other ncAAs like pAzF and pAcF offer bio-orthogonal handles for further modifications, the choice of ncAA ultimately depends on the specific research question. The protocols and comparative data provided in this guide serve as a valuable resource for researchers planning to utilize 4-Me-Phe and other ncAAs in their studies.

References

Impact of 4-Methyl-L-phenylalanine on Protein Folding Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-natural amino acids is a powerful tool for probing and engineering protein structure, stability, and function. Among these, 4-Methyl-L-phenylalanine (4-Me-Phe), an analog of L-phenylalanine, offers a subtle yet significant modification to introduce increased hydrophobicity and steric bulk. This guide provides a comparative analysis of the impact of substituting L-phenylalanine with this compound on protein folding kinetics, supported by available experimental data and methodologies.

Comparison of Physicochemical Properties

The introduction of a methyl group at the para-position of the phenyl ring in this compound alters key physicochemical properties compared to the natural L-phenylalanine. These differences can have a cascading effect on local and global protein structure, stability, and ultimately, the kinetics of folding.

PropertyL-PhenylalanineThis compoundImpact on Protein Folding
Side Chain Hydrophobicity ModerateIncreasedEnhanced hydrophobic interactions can stabilize the folded state and potentially accelerate folding by strengthening the hydrophobic core.
Side Chain Volume ~135 ų~155 ųIncreased steric bulk can lead to tighter packing in the hydrophobic core, enhancing stability. Conversely, it may also introduce strain, destabilizing the folded state or altering the folding pathway.
Aromaticity Phenyl ringToluene-like ringThe methyl group can subtly alter the quadrupolar moment and cation-π interactions of the aromatic ring, potentially influencing interactions with other residues.

Impact on Protein Folding Kinetics and Stability: A Case Study

While extensive quantitative kinetic data for proteins containing this compound is limited in the public domain, studies on model systems like the zinc finger domain provide valuable insights into its effects on thermodynamic stability, which is intrinsically linked to folding kinetics.

A study on a zinc finger variant (ZFV-4) where a key phenylalanine residue was replaced with this compound (referred to as Fmζ in the study) provides a basis for comparison.

ParameterWild-Type Zinc Finger (with Phenylalanine)ZFV-4 (with this compound)Interpretation
Thermodynamic Stability Stably foldedAdapted a stable ββα fold, though required a higher pH for complete folding[1]The incorporation of this compound is compatible with the native fold, indicating it does not grossly disrupt the overall architecture. The pH dependence suggests subtle changes in the ionization states of neighboring residues might be necessary to accommodate the modified amino acid.
Folding/Unfolding Kinetics (No explicit data available)(No explicit data available)It can be inferred that the increased hydrophobicity of 4-Me-Phe could lead to a more stabilized hydrophobic core. This stabilization would likely decrease the unfolding rate (ku). The effect on the folding rate (kf) is more complex; while enhanced hydrophobic collapse could accelerate folding, the increased steric bulk might slow down the conformational search for the correct tertiary structure.

Note: The absence of explicit folding and unfolding rate constants (kf and ku) in the available literature prevents a direct quantitative comparison. The interpretations above are based on established principles of protein folding and the reported qualitative stability data.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to investigate the impact of amino acid substitutions on protein folding kinetics.

Stopped-Flow Fluorescence Spectroscopy

This technique is used to measure the kinetics of protein folding and unfolding in the millisecond to second timescale.

Protocol:

  • Protein Preparation: Prepare solutions of the wild-type and this compound-containing proteins at a concentration suitable for fluorescence detection (typically in the low micromolar range). The protein is initially either in a native buffer (for unfolding experiments) or a denaturing buffer (e.g., containing 6-8 M Guanidinium Chloride or Urea) for refolding experiments.

  • Instrument Setup: Use a stopped-flow instrument equipped with a fluorescence detector. Set the excitation wavelength appropriate for tryptophan or a fluorescent probe (e.g., 280 nm or 295 nm for tryptophan) and monitor the emission at a wavelength sensitive to the protein's folding state (e.g., 320-360 nm).

  • Unfolding Experiment: Rapidly mix the protein solution in native buffer with a concentrated denaturant solution. The final denaturant concentration should be high enough to induce unfolding.

  • Refolding Experiment: Rapidly mix the unfolded protein solution with a native buffer to a final denaturant concentration that favors folding.

  • Data Acquisition: Record the change in fluorescence intensity over time. The resulting kinetic traces are then fitted to single or multiple exponential equations to determine the observed rate constants (kobs).

  • Chevron Plot Analysis: Plot the natural logarithm of the observed rate constants (ln kobs) against the final denaturant concentration. The resulting "chevron" plot allows for the determination of the folding (kf) and unfolding (ku) rates in the absence of denaturant by extrapolation.

Molecular Dynamics (MD) Simulations

MD simulations provide an in-silico approach to investigate the folding pathway and the effect of mutations on protein dynamics and stability at an atomic level.

Protocol:

  • System Setup:

    • Obtain or model the three-dimensional structures of the wild-type and the this compound-containing protein.

    • Place each protein in a periodic box of explicit solvent (e.g., water models like TIP3P or SPC/E).

    • Add counter-ions to neutralize the system.

  • Force Field Parametrization:

    • Use a standard protein force field (e.g., AMBER, CHARMM, GROMOS).

    • Generate or obtain parameters for the non-standard residue, this compound, that are compatible with the chosen force field. This includes defining atom types, charges, bond lengths, angles, and dihedral potentials.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant temperature and pressure (NPT ensemble) to ensure proper solvent density.

    • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds, depending on the folding timescale of the protein) under the desired ensemble (e.g., NVT or NPT).

  • Analysis:

    • Analyze the trajectories to monitor the root-mean-square deviation (RMSD) from the native structure, radius of gyration (Rg), secondary structure formation, and specific inter-residue contacts over time.

    • Construct free energy landscapes to identify folding intermediates and transition states.

    • Forced unfolding simulations (e.g., steered MD) can be used to probe the mechanical stability and unfolding pathways.

Visualizations

Experimental Workflow for Stopped-Flow Kinetics

G cluster_0 Unfolding Kinetics cluster_1 Refolding Kinetics Native_Protein Native Protein in Buffer Mixer_U Stopped-Flow Mixer Native_Protein->Mixer_U Unfolding Unfolding Monitored (Fluorescence Change) Mixer_U->Unfolding Rate_Constant_U Determine Unfolding Rate Constant (ku) Unfolding->Rate_Constant_U Chevron_Plot Chevron Plot Analysis (ln(k) vs. [Denaturant]) Rate_Constant_U->Chevron_Plot Denaturant_U High Concentration Denaturant Denaturant_U->Mixer_U Unfolded_Protein Unfolded Protein in Denaturant Mixer_F Stopped-Flow Mixer Unfolded_Protein->Mixer_F Refolding Refolding Monitored (Fluorescence Change) Mixer_F->Refolding Rate_Constant_F Determine Folding Rate Constant (kf) Refolding->Rate_Constant_F Rate_Constant_F->Chevron_Plot Buffer_F Refolding Buffer Buffer_F->Mixer_F

Caption: Workflow for determining protein folding and unfolding kinetics using stopped-flow fluorescence spectroscopy.

Logical Relationship of 4-Me-Phe Properties to Folding Kinetics

G cluster_properties Physicochemical Properties cluster_effects Structural & Energetic Effects cluster_kinetics Folding Kinetics Phe L-Phenylalanine MePhe This compound Hydrophobicity Increased Hydrophobicity MePhe->Hydrophobicity Sterics Increased Steric Bulk MePhe->Sterics Core_Packing Altered Hydrophobic Core Packing Hydrophobicity->Core_Packing Sterics->Core_Packing Stability Change in Thermodynamic Stability (ΔG) Core_Packing->Stability Folding_Rate Folding Rate (kf) Stability->Folding_Rate Unfolding_Rate Unfolding Rate (ku) Stability->Unfolding_Rate

Caption: Impact of 4-Me-Phe's properties on protein folding kinetics.

References

A Comparative Analysis of 4-Methyl-L-phenylalanine and p-acetyl-L-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of protein engineering and drug discovery, the incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to introduce novel functionalities and enhance therapeutic properties. This guide provides a detailed comparative analysis of two such ncAAs: 4-Methyl-L-phenylalanine and p-acetyl-L-phenylalanine. We will delve into their physicochemical properties, biological applications, and the experimental methodologies for their use, presenting a clear and objective comparison to aid researchers in selecting the appropriate tool for their specific needs.

Introduction to the Analogs

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a methyl group at the para-position of the phenyl ring. This modification enhances the hydrophobicity of the amino acid side chain, which can influence protein folding, stability, and protein-protein interactions.[1][2] It is a valuable tool in peptide synthesis and for creating modified proteins with altered biophysical characteristics.[1]

p-acetyl-L-phenylalanine , also known as 4-acetyl-L-phenylalanine, is distinguished by a ketone group at the para-position. This unique functional group is bio-orthogonal, meaning it does not react with the native functional groups found in proteins.[3][4] This property allows for the site-specific chemical modification of proteins, enabling the attachment of a wide range of probes, tags, and other molecules.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and p-acetyl-L-phenylalanine is presented in the table below. These properties are crucial for understanding their behavior in biological systems and for designing experiments.

PropertyThis compoundp-acetyl-L-phenylalanine
Molecular Formula C₁₀H₁₃NO₂C₁₁H₁₃NO₃
Molecular Weight 179.22 g/mol 207.23 g/mol
Appearance White to off-white powderWhite to off-white powder
Key Functional Group Methyl group (-CH₃)Acetyl (ketone) group (-COCH₃)
Solubility Sparingly soluble in waterSoluble in aqueous solutions

Applications in Research and Drug Development

Both amino acids have found significant applications in various research and development areas, with their unique properties dictating their primary uses.

This compound: Modulating Hydrophobicity and Stability

The primary application of this compound lies in its ability to modulate the hydrophobic interactions within a peptide or protein. Its incorporation can:

  • Enhance Peptide Stability: The increased hydrophobicity can promote more stable folded structures in peptides.[1]

  • Improve Bioavailability: For peptide-based drugs, increased hydrophobicity can sometimes lead to better membrane permeability.

  • Probe Protein Structure: As a structural analog of phenylalanine, it can be used to probe the role of specific hydrophobic interactions in protein folding and function.

p-acetyl-L-phenylalanine: A Handle for Bio-orthogonal Chemistry

The ketone group of p-acetyl-L-phenylalanine serves as a versatile chemical handle for a variety of bio-orthogonal conjugation reactions. This allows for:

  • Site-Specific Protein Labeling: Covalent attachment of fluorescent dyes, biotin tags, or spin labels for structural and functional studies.[3][4]

  • Protein-Protein Crosslinking: Introduction of photocrosslinkers to study protein interactions in vitro and in vivo.

  • Development of Antibody-Drug Conjugates (ADCs): Precise attachment of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Immobilization of Proteins: Covalent attachment of proteins to solid supports for various applications, including biocatalysis and diagnostics.

Experimental Data: A Comparative Overview

While direct head-to-head comparative studies are limited, data from various sources allow for an indirect comparison of their performance in key applications.

Genetic Incorporation Efficiency

The efficiency of incorporating these ncAAs into proteins using engineered aminoacyl-tRNA synthetase/tRNA pairs is a critical parameter.

  • p-acetyl-L-phenylalanine: Has been successfully incorporated into proteins in E. coli with high fidelity and yields.[3] For instance, the expression of superfolder Green Fluorescent Protein (sfGFP) with incorporated p-acetyl-L-phenylalanine has been reported with yields of up to 220 mg/L in autoinduction media.[6]

ParameterThis compound (estimated)p-acetyl-L-phenylalanine
Typical Protein Yield (E. coli) Moderate to HighHigh (up to 220 mg/L reported for sfGFP)[6]
Incorporation Fidelity High (with specific synthetase)High[3]
Effects on Protein Stability

The introduction of an ncAA can impact the thermal stability of a protein. This is often assessed using a thermal shift assay (Differential Scanning Fluorimetry), which measures the change in the protein's melting temperature (Tm).

Amino AcidEffect on Protein Stability
This compound Can increase thermal stability by enhancing hydrophobic packing.
p-acetyl-L-phenylalanine The effect can be context-dependent, but the introduction of a polar ketone group may slightly decrease stability in some cases.

Note: Specific Tm shift values are highly dependent on the protein and the location of the incorporated ncAA.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these ncAAs. Below are representative protocols for their incorporation into proteins.

Genetic Incorporation of p-acetyl-L-phenylalanine in E. coli

This protocol utilizes an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to incorporate p-acetyl-L-phenylalanine in response to an amber stop codon (TAG).

Workflow:

cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Plasmid_prep Prepare expression plasmid (gene of interest with TAG codon) and pEVOL plasmid (aaRS/tRNA) Transform Co-transform E. coli (e.g., BL21(DE3)) with both plasmids Plasmid_prep->Transform Culture_prep Grow overnight starter culture in LB with antibiotics Transform->Culture_prep Inoculate Inoculate large-scale culture Culture_prep->Inoculate Grow Grow at 37°C to OD600 of 0.6-0.8 Inoculate->Grow Add_ncAA Add p-acetyl-L-phenylalanine (final conc. 1-2 mM) Grow->Add_ncAA Induce Induce expression with IPTG and L-arabinose Add_ncAA->Induce Express Express protein at a reduced temperature (e.g., 18-30°C) overnight Induce->Express Harvest Harvest cells by centrifugation Express->Harvest Purify Purify protein (e.g., affinity chromatography) Harvest->Purify Analyze Analyze by SDS-PAGE and Mass Spectrometry Purify->Analyze

Caption: Workflow for genetic incorporation of p-acetyl-L-phenylalanine.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid with the gene of interest containing a TAG codon at the desired site.

  • pEVOL plasmid encoding the p-acetyl-L-phenylalanyl-tRNA synthetase and its cognate tRNA.

  • p-acetyl-L-phenylalanine

  • LB medium and appropriate antibiotics

  • IPTG and L-arabinose for induction

Procedure:

  • Co-transform the E. coli expression strain with the two plasmids.

  • Grow a starter culture overnight in LB medium containing the appropriate antibiotics.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Add p-acetyl-L-phenylalanine to a final concentration of 1-2 mM.

  • Induce protein expression with IPTG and L-arabinose.

  • Incubate the culture at a reduced temperature (e.g., 18-30°C) overnight.

  • Harvest the cells and purify the protein using standard methods.

  • Confirm incorporation by mass spectrometry, looking for the expected mass shift.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Protected Amino Acids

This general protocol is applicable for incorporating both Fmoc-4-Methyl-L-phenylalanine and Fmoc-p-acetyl-L-phenylalanine into a peptide chain.

Workflow:

Resin_prep Resin Swelling and Deprotection Coupling Amino Acid Coupling Resin_prep->Coupling Wash1 Washing Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Wash2 Washing Deprotection->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleavage Cleavage from Resin and Deprotection of Side Chains Wash2->Cleavage After final amino acid Repeat->Coupling Purification Peptide Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids (including the ncAA)

  • Solid-phase synthesis resin (e.g., Rink Amide or Wang resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA-based)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF. If starting with a pre-loaded resin, deprotect the Fmoc group.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid with a coupling reagent and base, then add it to the resin.

  • Washing: Wash the resin to remove excess reagents.

  • Fmoc Deprotection: Remove the Fmoc group with a piperidine solution to expose the free amine for the next coupling step.

  • Repeat: Repeat the coupling and deprotection cycles for each amino acid in the sequence.

  • Cleavage: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Signaling Pathways

While L-phenylalanine itself can activate G-protein coupled receptors (GPCRs), the specific effects of this compound and p-acetyl-L-phenylalanine on intracellular signaling pathways are not well-characterized and are likely to be highly context-dependent, influenced by the protein into which they are incorporated.[7] Recent studies have shown that high levels of phenylalanine can impair insulin signaling.[8] Further research is needed to determine if these analogs have similar off-target effects.

cluster_phenylalanine L-Phenylalanine cluster_signaling Cellular Signaling Phe L-Phenylalanine GPCR GPCR Activation Phe->GPCR Insulin Insulin Signaling (Impairment at high conc.) Phe->Insulin

Caption: General signaling pathways potentially affected by phenylalanine.

Conclusion

Both this compound and p-acetyl-L-phenylalanine are powerful tools for protein engineers and drug developers. The choice between them depends on the desired application.

  • Choose this compound when the goal is to modulate the hydrophobicity of a peptide or protein to enhance its stability or bioavailability.

  • Choose p-acetyl-L-phenylalanine when the objective is to introduce a unique chemical handle for site-specific modification, labeling, or crosslinking.

This guide provides a foundational understanding of these two valuable non-canonical amino acids. Further experimental validation will always be necessary to determine the optimal choice and conditions for any specific research or therapeutic application.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized chemical reagents like 4-Methyl-L-phenylalanine are paramount to ensuring a safe and compliant laboratory environment. Adherence to established protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is mandatory.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powdered form to avoid dust generation.

Spill Management

In the event of a small spill, contain the material by sweeping it up and placing it into a suitable, sealed container for disposal.[1] Avoid actions that could generate dust. The affected area should then be cleaned with a damp cloth, and all cleaning materials should also be placed in the designated waste container. For larger spills, the same procedure applies, but evacuation of the immediate area may be necessary. It is critical to prevent the product from entering drains.[1]

Quantitative Safety Data

PropertyValueReference
OSHA Hazards No known OSHA hazards[1]
Acute Toxicity No data available[1]
Chronic Toxicity No data available[1]
Materials to Avoid Strong oxidizing reagents, Strong acids[1]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NOx)[1]

Step-by-Step Disposal Procedure

The primary guideline for the disposal of this compound is to adhere to all federal, state, and local environmental control regulations.[1]

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.

  • Storage: Store the waste container in a designated, well-ventilated chemical waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS) if available.

  • Documentation: Maintain records of the disposal process, including the date, quantity of waste, and the name of the disposal company, in accordance with your institution's policies and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) C Collect Waste Chemical & Contaminated Materials B->C D Place in a Labeled, Sealed Container C->D E Store in Designated Chemical Waste Area D->E F Keep Away from Incompatible Materials E->F G Arrange for Professional Waste Disposal F->G H Maintain Disposal Records G->H

Caption: Disposal Workflow for this compound

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling 4-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds like 4-Methyl-L-phenylalanine is of utmost importance. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. While some derivatives of phenylalanine may not be classified as hazardous under OSHA, the toxicological properties of this compound have not been fully investigated, warranting a cautious approach to handling.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
Face ShieldRecommended when there is a significant risk of splashing or generation of dust.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used. Work in a well-ventilated area or fume hood.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring the integrity of the compound and the safety of personnel.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that a designated and properly functioning chemical fume hood is available for handling the solid compound.

2. Handling the Solid Compound:

  • All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of any airborne particles.

  • When weighing, use a tared, sealed container to minimize dust generation.

  • Avoid direct contact with the solid. Use clean, dry spatulas for transferring.

3. Preparing Solutions:

  • Slowly add the solid compound to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

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